molecular formula C37H47NO12 B1679328 Rifamycin CAS No. 6998-60-3

Rifamycin

Número de catálogo: B1679328
Número CAS: 6998-60-3
Peso molecular: 697.8 g/mol
Clave InChI: HJYYPODYNSCCOU-ODRIEIDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifamycin is a group of antibiotics, first isolated in 1957, characterized by an ansa structure that is unique to this class . It is a natural product synthesized by the bacterium Amycolatopsis rifamycinica . Its profound research value lies in its potent, bactericidal mechanism of action: it selectively inhibits bacterial DNA-dependent RNA polymerase by binding to the enzyme's beta-subunit . This binding blocks RNA synthesis, leading to the cessation of bacterial growth . This compound is a cornerstone compound in microbiological research, particularly in studies concerning Mycobacterium species, including investigations into tuberculosis . Furthermore, its derivatives, such as rifampin and rifaximin, are critical tools for exploring antibiotic resistance, pharmacokinetics, and the treatment of various bacterial infections . A significant area of study involves the mechanisms of this compound failure, which includes target site mutations in the rpoB gene, antibiotic inactivation, and the emergence of phenotypic resistance and tolerance . This reagent is supplied for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYPODYNSCCOU-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt)
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1032014
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

6998-60-3
Record name Rifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6998-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rifamycin's Mechanism of Action on Bacterial RNA Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycins represent a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their potent bactericidal activity stems from a highly specific interaction with the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcription. This technical guide provides a comprehensive overview of the molecular mechanism of action of rifamycin, detailing its binding site, the process of transcriptional inhibition, and the structural basis for its activity. Furthermore, this guide presents quantitative data on this compound efficacy, detailed protocols for key experimental assays, and visual diagrams to elucidate the complex interactions and pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.

The Core Mechanism: Steric Occlusion of the Nascent RNA Chain

Rifamycins, including the well-known derivative rifampicin, exert their antibacterial effect by inhibiting DNA-dependent RNA synthesis.[1] This inhibition is not a consequence of preventing the initial binding of RNAP to promoter DNA or the formation of the open promoter complex. Instead, rifamycins act at a very early stage of transcription, specifically during the transition from initiation to elongation.[1]

The primary mechanism of action is steric hindrance. This compound binds to a deep pocket within the β subunit of the bacterial RNAP, encoded by the rpoB gene.[2][3] This binding site is strategically located within the path of the elongating RNA transcript.[3] As the RNAP synthesizes a nascent RNA chain, the growing transcript eventually clashes with the bound this compound molecule. This physical blockage prevents the extension of the RNA chain beyond a length of 2-3 nucleotides.[4][5] Consequently, the RNAP is unable to escape the promoter, leading to the release of these short, abortive RNA transcripts and a halt in productive transcription.[2]

The this compound Binding Pocket

The this compound binding site is a well-defined pocket on the RNAP β subunit, approximately 12 Å away from the enzyme's active site.[1][6] This pocket is highly conserved across different bacterial species, which accounts for the broad-spectrum activity of rifamycins.[1] However, it is sufficiently different from the corresponding region in eukaryotic RNA polymerases, contributing to the selective toxicity of the antibiotic for bacteria.[7]

Structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the interactions between this compound and the RNAP.[4][5] The ansa-naphthalene core of the this compound molecule establishes numerous contacts with amino acid residues within the binding pocket, primarily through hydrophobic interactions and hydrogen bonds.[3]

Quantitative Analysis of this compound Activity

The efficacy of rifamycins can be quantified through various biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these antibiotics against RNAP.

Compound Organism RNAP Mutant IC50 (µM) Reference
RifampicinE. coliWild-Type< 0.005[4]
RifampicinE. coliD516V398 (±118)[4]
RifampicinE. coliH526Y≥ 2000[4]
RifampicinE. coliS531L263 (±26)[4]
RifampicinM. tuberculosisWild-Type< 0.005[4]
RifampicinM. tuberculosisD435V880 (±176)[4]
RifampicinM. tuberculosisH445Y> 2000[4]
RifampicinM. tuberculosisS450L789 (±109)[4]

Table 1: IC50 values of Rifampicin for Wild-Type and Resistant RNA Polymerase Mutants.[4]

Key Experimental Protocols

In Vitro Transcription Assay

This assay measures the ability of RNAP to synthesize RNA from a DNA template in the presence and absence of an inhibitor.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • Linear DNA template containing a promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • α-³²P-UTP (for radiolabeling)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT)

  • This compound solution of varying concentrations

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)

Procedure:

  • Assemble the transcription reaction mixture on ice. To the transcription buffer, add the DNA template and RNAP holoenzyme.

  • Add the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Incubate the mixture at 37°C for 10-15 minutes to allow for open complex formation.

  • Initiate transcription by adding the rNTP mix, including α-³²P-UTP.

  • Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.

  • Visualize the transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.

DNase I Footprinting Assay

This technique is used to identify the precise binding site of a protein, such as RNAP, on a DNA fragment.

Materials:

  • DNA fragment of interest, end-labeled with ³²P on one strand.

  • Purified bacterial RNA polymerase holoenzyme.

  • DNase I.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • DNase I dilution buffer (e.g., 10 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 250 µg/ml glycogen).

  • Denaturing polyacrylamide sequencing gel.

Procedure:

  • Incubate the end-labeled DNA probe with varying concentrations of RNAP holoenzyme in the binding buffer at room temperature for 20-30 minutes to allow for binding.

  • Add a freshly diluted solution of DNase I to each reaction and incubate for a short, precisely timed period (e.g., 1 minute) to achieve limited DNA cleavage.

  • Terminate the reaction by adding the stop solution.

  • Extract the DNA by phenol-chloroform extraction and precipitate with ethanol.

  • Resuspend the DNA pellets in a formamide-based loading buffer.

  • Denature the samples by heating and resolve the DNA fragments on a denaturing polyacrylamide sequencing gel.

  • The region where RNAP is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments when visualized by autoradiography.

Visualizing the Mechanism and Workflows

This compound's Mechanism of Action

rifamycin_mechanism cluster_transcription Bacterial Transcription Initiation cluster_inhibition This compound Inhibition RNAP RNA Polymerase (RNAP) Promoter Promoter DNA RNAP->Promoter Binds Open_Complex Open Promoter Complex Promoter->Open_Complex Forms Abortive_Tx Abortive Transcription (2-3 nt RNA) Open_Complex->Abortive_Tx Elongation Elongation Complex (Full-length RNA) Open_Complex->Elongation Block Steric Block Open_Complex->Block This compound This compound RNAP_Rif RNAP-Rifamycin Complex This compound->RNAP_Rif Binds to β subunit RNAP_Rif->Block Prevents RNA extension > 3 nt Block->Abortive_Tx

Caption: this compound binds to the β subunit of RNA polymerase, sterically blocking the path of the nascent RNA chain and preventing its extension beyond 2-3 nucleotides, leading to abortive transcription.

Experimental Workflow: In Vitro Transcription Assay

in_vitro_transcription_workflow Start Start Mix_Components Assemble Reaction: RNAP, DNA Template, Transcription Buffer Start->Mix_Components Add_this compound Add this compound (or vehicle control) Mix_Components->Add_this compound Incubate_OC Incubate at 37°C (Open Complex Formation) Add_this compound->Incubate_OC Initiate_Tx Initiate Transcription (Add rNTPs + α-³²P-UTP) Incubate_OC->Initiate_Tx Incubate_Tx Incubate at 37°C (Transcription) Initiate_Tx->Incubate_Tx Terminate_Rxn Terminate Reaction (Add Stop Solution) Incubate_Tx->Terminate_Rxn Denature Denature Samples (Heat at 95°C) Terminate_Rxn->Denature PAGE Denaturing Urea-PAGE Denature->PAGE Visualize Visualize & Quantify (Autoradiography/Phosphorimaging) PAGE->Visualize End End Visualize->End

Caption: Workflow for an in vitro transcription assay to assess the inhibitory activity of this compound on bacterial RNA polymerase.

Logical Relationship: this compound Resistance

rifamycin_resistance This compound This compound RNAP_WT Wild-Type RNAP (rpoB) This compound->RNAP_WT Targets RNAP_Mutant Mutant RNAP This compound->RNAP_Mutant Targets Binding High-Affinity Binding RNAP_WT->Binding Leads to Inhibition Transcription Inhibition Binding->Inhibition Bactericidal Bactericidal Effect Inhibition->Bactericidal rpoB_Mutation Mutation in rpoB gene rpoB_Mutation->RNAP_Mutant Results in Reduced_Binding Reduced/No Binding RNAP_Mutant->Reduced_Binding Leads to No_Inhibition Transcription Continues Reduced_Binding->No_Inhibition Resistance This compound Resistance No_Inhibition->Resistance

Caption: Mutations in the rpoB gene alter the this compound binding site on RNA polymerase, reducing drug affinity and leading to antibiotic resistance.

Conclusion

The mechanism of action of this compound against bacterial RNA polymerase is a well-characterized example of targeted antibiotic activity. By physically obstructing the path of the nascent RNA transcript, rifamycins effectively shut down gene expression in bacteria. The detailed structural and functional understanding of this interaction, as outlined in this guide, not only illuminates the basis of this compound's efficacy but also provides a framework for the development of new derivatives and novel inhibitors that can overcome the challenge of antibiotic resistance. The experimental protocols and quantitative data presented herein serve as practical resources for researchers dedicated to advancing the field of antibacterial drug discovery.

References

The Rifamycins: A Technical Guide to their Discovery, Mechanism, and Enduring Legacy

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rifamycins are a class of ansamycin antibiotics that have been a cornerstone of antimicrobial therapy, particularly for mycobacterial infections like tuberculosis, for over half a century. First isolated in 1957 from the bacterium Amycolatopsis mediterranei, their development from a poorly active natural product into the potent, orally bioavailable drug rifampicin is a landmark in the history of pharmaceutical research. This guide provides a detailed technical overview of the discovery, history, mechanism of action, and key experimental methodologies related to this critical class of antibiotics. It explores the journey from a soil sample on the French Riviera to the elucidation of the unique steric-occlusion mechanism by which rifamycins inhibit bacterial RNA polymerase. Furthermore, it details the genetic basis of resistance and presents foundational experimental protocols for the production and isolation of these vital compounds.

The Initial Discovery: A Mediterranean Tale

The story of rifamycin began in 1957 in the research laboratories of the Italian pharmaceutical company Lepetit SpA in Milan.[1] A research group led by Piero Sensi and Maria Teresa Timbal, in collaboration with Israeli scientist Pinhas Margalith, discovered a new antibiotic-producing bacterium in a soil sample collected near St. Raphael on the French Riviera.[1] The bacterium was initially named Streptomyces mediterranei. The name "this compound" was whimsically derived from the popular French crime film "Rififi".[1]

The initial fermentation broths contained a mixture of related antibiotic substances, designated this compound A, B, C, D, and E.[1] Most of these were unstable, but the team successfully isolated this compound B in a pure, crystalline form.[2] Paradoxically, this compound B itself was found to be almost inactive.[2][3] This peculiar finding set the stage for a remarkable journey of chemical modification that would unlock the antibiotic's true potential.[2]

The producing organism has undergone several taxonomic reclassifications since its discovery. In 1969, it was renamed Nocardia mediterranei.[1] Later, in 1986, it was reclassified again as Amycolatopsis mediterranei after the discovery that its cell wall lacks mycolic acid.[1] More recently, based on 16S ribosomal RNA sequencing, the name Amycolatopsis rifamycinica was proposed.[1]

From Inactive Precursor to Potent Drugs: The Evolution of Rifamycins

The Lepetit group discovered that the poorly active this compound B spontaneously oxidized and hydrolyzed in aqueous solutions to yield a highly active compound, this compound S.[1] A simple reduction of this compound S produced the hydroquinone form, this compound SV, which became the first member of the class to be used clinically as an intravenous antibiotic.[1][2]

Despite the success of this compound SV for treating infections caused by Gram-positive bacteria, its poor oral bioavailability limited its use.[2][] This prompted an extensive chemical modification program with the goal of creating an orally active derivative.[3] After years of systematic structural modifications, researchers at Lepetit synthesized a new derivative in 1965 by creating a hydrazone of 3-formylthis compound SV with N-amino-N'-methylpiperazine.[2] This new molecule, named Rifampicin (also known as rifampin), was highly active, well-tolerated, and orally bioavailable.[2][5] It was introduced into therapeutic use in 1968 and quickly became an indispensable drug in the treatment of tuberculosis.[3][5]

// Edges "Soil" -> "Bacterium" [color="#202124"]; "Bacterium" -> "RifB" [label="Fermentation", color="#202124", fontcolor="#202124"]; "RifB" -> "RifS" [color="#202124"]; "RifS" -> "RifSV" [label="Reduction", color="#202124", fontcolor="#202124"]; "RifSV" -> "Modification" [color="#202124"]; "Modification" -> "Rifampicin" [color="#202124"]; } enddot Caption: Logical workflow of the discovery and development of key rifamycins.

Mechanism of Action: Steric Occlusion of RNA Polymerase

Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA synthesis.[1][] Their molecular target is the β-subunit of the prokaryotic DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[6][7] The antibiotic binds to a deep, hydrophobic pocket on the β-subunit, which is part of the DNA/RNA channel, located near the enzyme's active site.[8]

The binding of this compound does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[8] This "steric-occlusion" mechanism prevents further extension of the RNA chain, effectively halting gene transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[1]

The clinical utility of rifamycins is due to their high selectivity for prokaryotic RNAP; they have a very poor affinity for the analogous mammalian enzymes, ensuring minimal host toxicity.[1][7]

G cluster_RNAP Bacterial RNA Polymerase (RNAP) RNAP RNAP Core Enzyme (α₂, β, β', ω) RNA_exit RNA Exit Channel beta_subunit β-Subunit Binding Binding to β-Subunit Pocket beta_subunit->Binding DNA DNA Template DNA->RNAP Binds to This compound This compound Antibiotic This compound->Binding Targets Block Steric Occlusion of RNA Exit Channel Binding->Block Inhibition Transcription Elongation HALTED (at 2-3 nucleotides) Block->Inhibition

The Genetic Basis of Resistance

Despite their efficacy, resistance to rifamycins can develop rapidly, often through a single-step mutation.[1] The overwhelming majority of resistance—over 90% in clinical isolates of Mycobacterium tuberculosis—is due to point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[9][10]

These mutations typically occur within a specific 81-base-pair region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR).[9][11] Alterations in the amino acid sequence within this region change the conformation of the this compound-binding pocket, which decreases the affinity of the drug for its target.[12] This reduced binding allows RNA transcription to proceed even in the presence of the antibiotic.[13] Because of the high frequency of resistance, rifamycins like rifampicin are almost always used as part of a combination therapy to prevent the emergence of resistant mutants.[1]

Quantitative Analysis of this compound Activity

The in vitro potency of rifamycins is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Breakpoint (Susceptible)Reference(s)
Rifampicin Mycobacterium tuberculosis--≤0.5[14]
Staphylococcus aureus--≤1.0[15]
This compound SV Escherichia coli (ETEC)32128Not Defined[16]
Shigella spp.3264Not Defined[16]
Salmonella spp.128256Not Defined[16]
Clostridium difficile≤0.03-Not Defined[16]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Breakpoints are standardized values used in clinical labs.

Experimental Methodologies

Protocol for Fermentation and Production of this compound B

This protocol describes a generalized method for the production of this compound B via fermentation of Amycolatopsis mediterranei.

1. Inoculum Preparation:

  • Prepare a seed culture medium (e.g., containing glucose, peptone, yeast extract, and salts at pH 7.0).[17][18]

  • Inoculate 100 mL of sterile seed medium in a 250 mL flask with a stock culture of A. mediterranei.

  • Incubate aerobically at 28-30°C for approximately 48-72 hours on a rotary shaker (e.g., 220-250 rpm).[2][18] A robust vegetative growth is required.

2. Fermentation:

  • Prepare the production fermentation medium. A complex medium containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal, fish meal, peptone), and mineral salts is typical.[18] The pH is generally maintained around 7.0-8.1.

  • Sterilize the fermenter containing the production medium.

  • Inoculate the production medium with 5% (v/v) of the seed culture.[17]

  • Carry out the fermentation under aerobic conditions at 28°C for 6 to 8 days.[2] Maintain agitation and aeration to ensure sufficient oxygen supply.

  • Monitor the fermentation by periodically measuring pH, biomass, and this compound B concentration.

Protocol for Extraction and Purification of this compound B

This protocol outlines a multi-stage process for isolating this compound B from the fermentation broth.[19]

1. Broth Separation:

  • Separate the mycelial biomass from the liquid supernatant by centrifugation (e.g., 2070 x g for 10 min) or filtration.[5][17]

2. Solvent Extraction:

  • Adjust the pH of the supernatant to an acidic range (pH 2.0-4.0) using an acid like HCl. This step protonates this compound B, increasing its solubility in organic solvents.[17]

  • Extract the acidified broth with an equal volume of an immiscible organic solvent, such as butyl acetate or ethyl acetate.[17][19] Perform the extraction in a separatory funnel, mixing vigorously and allowing the layers to separate.

  • Repeat the extraction process on the aqueous layer to maximize recovery.[17]

3. Back-Extraction:

  • Combine the organic extracts containing this compound B.

  • Perform a back-extraction by mixing the organic phase with an alkaline aqueous buffer (e.g., phosphate buffer at pH 7.5-8.0).[19] This deprotonates this compound B, transferring it back into the aqueous phase and separating it from many organic-soluble impurities.

4. Purification and Quantification:

  • The product in the alkaline buffer can be further purified by secondary extraction and crystallization.[19]

  • Quantify the concentration of this compound B using a differential spectrophotometric method. This technique, often involving oxidation with sodium nitrite, allows for accurate measurement even in complex mixtures.[2][19]

G Start Fermentation Broth (A. mediterranei culture) Centrifuge Step 1: Separation (Centrifugation / Filtration) Start->Centrifuge Biomass Mycelial Biomass (Discarded) Centrifuge->Biomass Separates Supernatant Supernatant (Contains this compound B) Centrifuge->Supernatant Acidify Step 2: Acidification (Adjust to pH 2.0-4.0) Supernatant->Acidify Extract Step 3: Solvent Extraction (e.g., with Butyl Acetate) Acidify->Extract Aqueous_Waste Aqueous Phase (Waste) Extract->Aqueous_Waste Separates Organic_Phase Organic Phase (this compound B) Extract->Organic_Phase Back_Extract Step 4: Back-Extraction (Alkaline Buffer, pH 7.5-8.0) Organic_Phase->Back_Extract Organic_Waste Organic Phase (Impurities) Back_Extract->Organic_Waste Separates Aqueous_Product Aqueous Buffer (Purified this compound B) Back_Extract->Aqueous_Product Crystallize Step 5: Crystallization & Quantification Aqueous_Product->Crystallize

Conclusion and Future Perspectives

The discovery and development of the this compound class of antibiotics represent a triumph of natural product screening, microbiology, and medicinal chemistry. From the initial isolation of an inactive compound to the rational design of a potent, orally active derivative, the story of this compound provides a powerful case study in drug development. While their efficacy is challenged by the rise of drug-resistant bacteria, rifamycins, particularly rifampicin, remain critical tools in the global fight against tuberculosis. Ongoing research focuses on developing new this compound analogs and derivatives that can overcome existing resistance mechanisms, ensuring that this historic class of antibiotics will continue to save lives for the foreseeable future.

References

Synthesis of Novel Rifamycin Derivatives: A Technical Guide to Enhancing Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring threat of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Rifamycin, a potent class of antibiotics renowned for its efficacy against mycobacterial infections, remains a cornerstone of tuberculosis therapy. However, the emergence of resistant strains demands innovative strategies to expand the therapeutic potential of this crucial antibiotic family. This in-depth technical guide explores the synthesis of novel this compound derivatives with enhanced antibacterial activity, providing detailed experimental protocols and a comprehensive overview of their structure-activity relationships.

Core Concepts in this compound Modification

The this compound scaffold offers several positions amenable to chemical modification, with the C3 and C25 positions being primary targets for the synthesis of novel derivatives with improved potency and activity against resistant bacteria.

  • C3 Position Modifications: Alterations at the C3 position, typically involving the introduction of various side chains, have been shown to influence the drug's interaction with the bacterial RNA polymerase, its primary target. These modifications can overcome resistance mutations and enhance the compound's overall efficacy.

  • C25 Position Modifications: The C25 position, bearing a hydroxyl group, is another key site for derivatization. Modifications at this position, such as the introduction of carbamate groups, can prevent enzymatic inactivation by bacterial enzymes, a common mechanism of resistance.

Synthesis of Key Intermediates and Novel Derivatives

The synthesis of novel this compound derivatives often proceeds through key intermediates, such as 3-bromothis compound S, which can then be further modified.

Synthesis of 3-Bromothis compound S

A common precursor for C3-substituted this compound derivatives is 3-bromothis compound S.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound S in a suitable solvent such as ethyl acetate, add potassium bromate and potassium bromide dissolved in water.

  • Cooling: Cool the reaction mixture to a temperature between 0-5°C.

  • Acidification: Slowly add a diluted acid (e.g., hydrochloric acid) to the mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed with stirring for a specified duration.

  • Work-up: After the reaction is complete, wash the organic layer with solutions of sodium carbonate and sodium chloride.

  • Crystallization: Add a suitable anti-solvent (e.g., n-hexane or isopropylether) to the organic layer and cool to induce crystallization.

  • Isolation: Collect the precipitated 3-bromothis compound S by filtration and dry under vacuum[1].

Synthesis of C3-Substituted Aminoalkyl this compound SV Derivatives

These derivatives replace the typical hydrazone unit of rifampicin with an amino-alkyl linkage.

Experimental Protocol:

  • Reaction: React this compound SV with an appropriate aminoalkyl-aromatic compound.

  • Screening: The synthesized analogues are then screened in vitro for their antibacterial activity against various bacterial strains[2].

Synthesis of C25-Modified this compound Derivatives

Modifications at the C25 position often involve the introduction of a carbamate linkage.

Experimental Protocol:

  • Starting Material: Utilize this compound S as the starting compound.

  • Protection: Protect the hydroxyl groups at the C21 and C23 positions.

  • Substitution: Introduce a morpholino group at the C3 position via nucleophilic aromatic substitution.

  • Deprotection and Modification: Following deprotection, hydrolyze the C25 acetate to the corresponding alcohol, which is then converted to a carbamate derivative[3].

Antibacterial Activity of Novel this compound Derivatives

The antibacterial efficacy of newly synthesized this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains, including both susceptible and resistant isolates.

Data Presentation

The following tables summarize the MIC values for representative novel this compound derivatives.

Table 1: MIC Values (µg/mL) of C25-Modified this compound Derivatives against Mycobacterium abscessus

CompoundM. abscessus ATCC 19977Clinical Isolates (Average)
Rifampicin (RMP)128>64
Rifabutin (RBT)42-8
Compound 5j 2 <0.5
Compound 5f8-
Compound 5k4-
Compound 5l2-
Compound 5n4-

Data sourced from[3][4][5][6]

Table 2: MIC90 (µM) of C3-(N-alkyl-aryl)-aminomethyl this compound SV Derivatives against Mycobacterium tuberculosis

CompoundH37Rv (Wild-Type)HN-878 ("Hypervirulent")H37Rv (RpoB S522L mutant)
Rifampicin<0.020.02>10
Analogue 8 0.050.02 5
Analogue 14 0.10.13
Analogue 15 0.050.053

Data sourced from[2]

Experimental Protocols for Antibacterial Activity Testing

Broth Microdilution Method for MIC Determination

This method is a standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Microtiter Plates: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[7][8][9][10][11].

Visualizing Synthesis and Mechanism of Action

Signaling Pathway: Mechanism of Action of Rifamycins

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound Derivative RNAP DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to mRNA mRNA Transcript (elongation blocked) RNAP->mRNA Inhibits elongation DNA Bacterial DNA DNA->RNAP Template for transcription Protein Essential Proteins mRNA->Protein Synthesis blocked CellDeath Bacterial Cell Death Protein->CellDeath Leads to Synthesis Workflow RifS This compound S Bromination Bromination (e.g., KBrO3, KBr, H+) RifS->Bromination BromoRifS 3-Bromothis compound S Bromination->BromoRifS Substitution Nucleophilic Substitution (e.g., with an amine R-NH2) BromoRifS->Substitution NovelDerivative Novel C3-Substituted This compound Derivative Substitution->NovelDerivative Purification Purification (e.g., Chromatography) NovelDerivative->Purification FinalProduct Pure Novel Derivative Purification->FinalProduct SAR Modification Chemical Modification of this compound Scaffold C3 C3-Position Modification->C3 C25 C25-Position Modification->C25 RNAP_Binding Altered RNAP Binding C3->RNAP_Binding Enzyme_Inactivation Reduced Enzymatic Inactivation C25->Enzyme_Inactivation Improved_Activity Improved Antibacterial Activity RNAP_Binding->Improved_Activity Enzyme_Inactivation->Improved_Activity

References

An In-depth Technical Guide to the Rifamycin Class of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the rifamycin class of antibiotics, focusing on their core chemical structures, mechanism of action, structure-activity relationships, and key experimental methodologies for their study. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and pharmacology.

Introduction to the this compound Class

Rifamycins are a group of potent, broad-spectrum antibiotics belonging to the larger family of ansamycins.[1] They are characterized by a macrocyclic lactam structure containing a naphthalene chromophore bridged by an aliphatic ansa chain.[2][3] First isolated in 1959 from the fermentation broth of Amycolatopsis rifamycinica (formerly Streptomyces mediterranei), rifamycins have become cornerstone therapies for the treatment of mycobacterial infections, including tuberculosis and leprosy.[2][4] The class includes natural products, such as this compound SV, and a range of semi-synthetic derivatives with improved pharmacokinetic and activity profiles.[4]

The primary mechanism of action for all rifamycins is the highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking a critical step in protein synthesis and leading to a bactericidal effect.[2][5] Their selectivity for the prokaryotic RNAP over the mammalian enzyme contributes to their therapeutic efficacy and safety profile.[1]

Core Chemical Structures

The fundamental structure of a this compound consists of a naphthoquinone or naphthohydroquinone core spanned by a long aliphatic "ansa" bridge.[3] Modifications, particularly at the C3 and C4 positions of the naphthoquinone ring, have led to the development of key semi-synthetic derivatives with distinct therapeutic applications.

This compound SV: A foundational member of the class, often used as a precursor for semi-synthetic derivatives.[4]

Rifampicin (Rifampin): The most well-known derivative, characterized by the addition of a 3-(4-methyl-1-piperazinyl)-iminomethyl side chain.[3][6] This modification makes it orally active and a first-line drug for tuberculosis.[2]

Rifabutin: A derivative of this compound S, it contains a spiro-piperidyl moiety at the C3 position.[7][8] It is often used in HIV-positive patients due to its lower potential for drug-drug interactions compared to rifampicin.[6]

Rifapentine: Structurally similar to rifampicin, but with a cyclopentyl group on the piperazine side chain.[9] It has a longer half-life, allowing for less frequent dosing.[10]

Rifaximin: A pyridoimidazole derivative of this compound SV, it is designed for minimal gastrointestinal absorption, making it a non-systemic antibiotic ideal for treating traveler's diarrhea and other gastrointestinal conditions.[11][12][13]

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
Rifampicin C₄₃H₅₈N₄O₁₂822.93-(4-methyl-1-piperazinyl)-iminomethyl side chain[14]
Rifabutin C₄₆H₆₂N₄O₁₁847.0Spiro-piperidyl group with an isobutyl substituent[7][15]
Rifapentine C₄₇H₆₄N₄O₁₂877.03-{[(4-cyclopentyl-1-piperazinyl)imino]methyl} side chain[9][16]
Rifaximin C₄₃H₅₁N₃O₁₁785.9Pyridoimidazole ring fused to the naphthoquinone core[11][17]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial activity of rifamycins is a direct result of their potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[5] This interaction prevents the synthesis of messenger RNA (mRNA), thereby halting protein production and leading to cell death.[18]

The key steps in the mechanism are:

  • Binding: Rifamycins bind to a deep, hydrophobic pocket on the β-subunit of the prokaryotic RNAP.[2][18] This binding site is located within the DNA/RNA channel, distant from the enzyme's active site where nucleotide addition occurs.[6]

  • Steric Occlusion: The bound antibiotic physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1] This "steric-occlusion" mechanism prevents the formation of longer RNA chains, effectively terminating transcription initiation.[1]

  • High Affinity: The binding constant for prokaryotic RNAP is in the nanomolar range (approximately 10⁻⁸ M), indicating a very strong and stable interaction.[19] In contrast, the affinity for eukaryotic RNAPs is at least 100 to 10,000 times lower, which accounts for the antibiotic's selective toxicity.[19]

Resistance to rifamycins most commonly arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6] These mutations alter the structure of the binding pocket, reducing the affinity of the antibiotic for its target.

G cluster_RNAP Bacterial RNA Polymerase (RNAP) DNA DNA Template RNAP_beta RNAP β-Subunit (Binding Pocket) Active_Site RNAP Active Site RNA_short Nascent RNA (2-3 nucleotides) Active_Site->RNA_short Transcription Initiation This compound This compound Antibiotic This compound->RNAP_beta High-Affinity Binding NTPs Nucleoside Triphosphates (NTPs) NTPs->Active_Site Enters Active Site RNA_long Elongated RNA (Blocked) RNA_short->RNA_long Steric Occlusion by this compound Protein_Synth Protein Synthesis (Inhibited) RNA_long->Protein_Synth G A 1. Prepare 2x Antibiotic Serial Dilutions in Plate D 4. Inoculate Plate Wells with Bacteria A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum to Final Concentration B->C C->D E 5. Incubate Plate (37°C, 16-20h) D->E F 6. Read Plate for Growth (Visual or Spectrophotometric) E->F G 7. Determine MIC (Lowest concentration with no growth) F->G G Start Start: This compound S Step1 1. Dissolve in Solvent (e.g., Toluene) Start->Step1 Step2 2. Cool Reaction (-10°C to -5°C) Step1->Step2 Step3 3. Add Brominating Agent (e.g., Bromine + Pyridine) Step2->Step3 Intermediate Intermediate: 3-Bromothis compound S Step3->Intermediate Step4 4. Dissolve Intermediate in Dichloromethane Intermediate->Step4 Step5 5. Add 2-amino-4-methylpyridine Step4->Step5 Step6 6. Add Reducing Agent (e.g., Ascorbic Acid) Step5->Step6 Purify Purification/ Isolation Step6->Purify End Final Product: Rifaximin Purify->End

References

The Spectrum of Rifamycin Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of rifamycin antibiotics against gram-positive bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key molecular interactions to support research and development in the field of antibacterial therapeutics.

Introduction to Rifamycins

Rifamycins are a class of antibiotics characterized by a unique ansa-bridge structure, which are synthesized by the bacterium Amycolatopsis rifamycinica.[1] The most well-known derivative, rifampicin (also known as rifampin), is a cornerstone of tuberculosis therapy and is also used for other bacterial infections.[1] Other members of this class include rifabutin, rifapentine, and rifaximin.[1][] Their primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), which halts transcription and subsequent protein synthesis, leading to bacterial cell death.[][3][4] This high specificity for the bacterial enzyme over its mammalian counterpart contributes to the clinical utility of rifamycins.[3]

Quantitative Spectrum of Activity

The in vitro activity of rifamycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[5] The following tables summarize the MIC values for various rifamycins against a range of clinically relevant gram-positive bacteria.

Table 1: In Vitro Activity of Rifampicin against Gram-Positive Bacteria
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus-≤1 (Susceptible)--[6]
Staphylococcus aureus (MRSA)52->128 (High-level resistance)-[7]
Staphylococci--Mode: 0.015-[8]
Streptococci (most strains)--Mode: ≤1-[8]
Streptococcus faecalis (Enterococcus faecalis)----[8]
Listeria monocytogenes--Mode: ≤0.12-[8]
Clostridium difficile110---[9]
Mycobacterium avium complex2290.125-168-[10]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity of Other Rifamycins against Gram-Positive Bacteria
This compound DerivativeBacterial SpeciesMIC (µg/mL)NotesReference(s)
RifabutinMycobacterium avium complex2.6-[11]
RifabutinMycobacterium avium complexMedian: 0.25-0.5All isolates susceptible to ≤2 µg/mL[12][13]
RifaximinClostridium difficile-Potent antimicrobial activity reported[14]

Experimental Protocols

Accurate determination of the antimicrobial activity of rifamycins is crucial for both clinical diagnostics and drug development. The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates[15]

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted for some bacteria[16]

  • This compound stock solution of known concentration

  • Bacterial culture in log-phase growth

  • Sterile diluent (e.g., saline or MHB)[17]

  • Spectrophotometer

  • Incubator (35-37°C)[3]

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well plate.[18] b. The final volume in each well should be 50-100 µL.[18] c. Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).[19]

  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several well-isolated colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][18]

  • Inoculation: a. Add the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100-200 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[3]

  • Reading and Interpretation: a. After incubation, examine the plate for visible turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[5]

Visualizing Molecular Mechanisms and Workflows

To better understand the interaction of rifamycins with bacteria, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action, the development of resistance, and the experimental workflow for MIC determination.

Mechanism of Action

cluster_bacterium Bacterial Cell This compound This compound rnap DNA-dependent RNA Polymerase (RNAP) (β-subunit) This compound->rnap Binds to mrna mRNA Transcript (Blocked) rnap->mrna Inhibits Elongation dna Bacterial DNA dna->rnap Template for protein_synthesis Protein Synthesis mrna->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: this compound inhibits bacterial growth by binding to RNA polymerase and blocking mRNA synthesis.

Mechanisms of Resistance

cluster_resistance This compound Resistance Mechanisms cluster_target_mod Target Modification cluster_inactivation Antibiotic Modification This compound This compound target RNA Polymerase (rpoB gene) This compound->target Target of action inactivation Enzymatic Inactivation This compound->inactivation is modified by efflux Efflux Pumps This compound->efflux is expelled by mutation Mutation in rpoB gene target->mutation is altered by ribosylation ADP-ribosylation inactivation->ribosylation phosphorylation Phosphorylation inactivation->phosphorylation glycosylation Glycosylation inactivation->glycosylation altered_rnap Altered RNAP mutation->altered_rnap altered_rnap->this compound Reduced binding

Caption: Bacteria develop resistance to rifamycins through target mutation, enzymatic inactivation, or efflux.

Experimental Workflow: MIC Determination

start Start prep_antibiotic Prepare Serial Dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

Rifamycins remain a critical class of antibiotics, particularly for the treatment of infections caused by gram-positive bacteria. A thorough understanding of their spectrum of activity, the methodologies for assessing their efficacy, and the molecular basis of their action and potential for resistance is essential for their continued effective use and for the development of new antimicrobial strategies. This guide provides a foundational resource for professionals engaged in these efforts.

References

The Structure-Activity Relationship of Rifamycin Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 14, 2025

Executive Summary

The rifamycin class of antibiotics has been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis, for decades. Their potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP) provides a clear mechanism of action and a robust platform for analog development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the critical structural modifications that influence antibacterial potency, spectrum, and the ability to overcome resistance. This guide summarizes quantitative biological data, details key experimental protocols, and provides visual representations of molecular interactions and experimental workflows to facilitate a deeper understanding of this vital class of antibiotics.

Introduction: The this compound Core and Mechanism of Action

Rifamycins are a class of ansamycin antibiotics characterized by a naphthoquinone or naphthohydroquinone aromatic core spanned by an aliphatic ansa chain. Their primary mechanism of action is the specific and potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This inhibition is achieved by binding to the β-subunit of RNAP, encoded by the rpoB gene, within a pocket that sterically blocks the path of the elongating RNA transcript.[3] This specific targeting of a crucial bacterial enzyme, with minimal affinity for the mammalian counterpart, is a key attribute of their therapeutic success.

The fundamental pharmacophore of rifamycins resides in the spatial arrangement of key oxygen atoms within the ansa bridge and the naphthoquinone core, which form critical hydrogen bonds with the RNAP β-subunit.[4] Modifications to the this compound scaffold, particularly at the C-3 and C-25 positions, have been extensively explored to enhance antibacterial activity, broaden the spectrum, improve pharmacokinetic properties, and overcome the challenge of emerging drug resistance.

Key Structural Modifications and Their Impact on Activity

The development of this compound analogs has largely focused on modifications at two key positions: the C-3 position of the naphthoquinone ring and the C-25 position of the ansa chain. These modifications have profound effects on the molecule's interaction with RNAP, its ability to penetrate the bacterial cell wall, and its susceptibility to bacterial resistance mechanisms.

C-3 Position Modifications

The C-3 position of the this compound core is a versatile site for chemical modification that significantly influences the antibacterial spectrum and potency of the analogs. The introduction of various substituents at this position has led to the development of clinically important drugs like rifampicin and rifabutin.

  • Hydrazones: The introduction of a hydrazone linkage at the C-3 position has been a particularly fruitful strategy. Rifampicin, with its 4-methyl-1-piperazinyl-aminomethyl group, exhibits broad-spectrum activity and is a first-line drug for tuberculosis treatment. The rigidity of the hydrazone linker combined with the nature of the appended cyclic amine is crucial for potent activity against Mycobacterium tuberculosis.[5]

  • Amines and Amides: The replacement of the hydrazone with amino-alkyl or amide linkages has also been explored. While flexible amine-containing compounds have generally shown lower activity than their hydrazone counterparts against M. tuberculosis, certain rigid tertiary alicyclic amines have demonstrated beneficial effects on inhibitory activity.[5]

  • Overcoming Resistance: Modifications at the C-3 position have been investigated to overcome resistance, particularly in rifampicin-resistant M. tuberculosis strains. Some novel C-3-(N-alkyl-aryl)-aminoalkyl analogs of this compound SV have shown activity against strains with mutations in the rpoB gene, suggesting a different binding mode within the RNAP pocket compared to rifampicin.

C-25 Position Modifications

The C-25 position on the ansa chain has emerged as a critical site for modification to improve activity against challenging pathogens and to circumvent specific resistance mechanisms, such as ADP-ribosylation.

  • Carbamates and Esters: The replacement of the C-25 acetyl group with various carbamates and esters has been shown to enhance activity against nontuberculous mycobacteria (NTM), such as Mycobacterium abscessus. These modifications can block the enzymatic inactivation of the this compound core by ADP-ribosyltransferases (Arr), a key resistance mechanism in some bacteria.[6]

  • Improved Potency: Strategic modifications at the C-25 position have led to analogs with significantly improved potency against M. abscessus, a notoriously drug-resistant pathogen. For instance, certain 25-O-acyl rifabutin analogs have demonstrated low nanomolar activity, representing a significant improvement over existing rifamycins.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of representative this compound analogs against key bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound Analogs against Mycobacterium tuberculosis

CompoundModificationMtb StrainMIC (µg/mL)Reference
RifampicinC-3 HydrazoneH37Rv (WT)0.03[3]
RifabutinC-3 Spiro-piperidylH37Rv (WT)0.015[7]
RifapentineC-3 CyclopentylH37Rv (WT)0.015[8]
Analog 14C-3 TryptamineH37Rv (S522L mutant)3 µM[9]
Analog 15C-3 p-methyl-sulfonylbenzylamineH37Rv (S522L mutant)3 µM[9]

Table 2: In Vitro Activity of C-25 Modified Rifabutin Analogs against Mycobacterium abscessus

CompoundC-25 ModificationM. abscessus StrainMIC (nM)Reference
RifampicinAcetylATCC 19977 (WT)>5300[6]
RifabutinAcetylATCC 19977 (WT)1000[6]
Analog 5aBenzoylATCC 19977 (WT)53[6]
Analog 5jN-Boc-piperidine-4-carboxylateATCC 19977 (WT)27[6]

Table 3: In Vitro Activity of this compound Analogs against Staphylococcus aureus

CompoundModificationS. aureus StrainMIC (µg/mL)Reference
RifampicinC-3 HydrazoneATCC 29213 (WT)0.016[10]
ABI-0043Novel C-3 derivativeATCC 29213 (WT)0.001[10]
RifabutinC-3 Spiro-piperidylATCC 29213 (WT)0.008[11]
RifampicinC-3 HydrazoneRif-resistant mutant512[5]
Novel AnalogNovel C-3 derivativeRif-resistant mutant2[5]

Mechanisms of Resistance and Strategies to Overcome Them

The clinical utility of rifamycins is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for the design of new analogs that can evade them.

Target Modification

The most common mechanism of resistance to rifamycins is the accumulation of mutations in the rpoB gene, which encodes the β-subunit of RNAP.[12] These mutations alter the amino acid sequence of the this compound-binding pocket, reducing the drug's affinity for its target. The majority of these mutations are clustered within an 81-base-pair region known as the rifampicin resistance-determining region (RRDR).

Enzymatic Inactivation

Another significant resistance mechanism is the enzymatic inactivation of the this compound molecule. In some bacteria, including M. abscessus, ADP-ribosyltransferases (Arr) catalyze the transfer of an ADP-ribose moiety to a hydroxyl group on the ansa chain of the this compound, rendering it unable to bind to RNAP.[6] Other inactivating enzymes include phosphotransferases and glycosyltransferases.[13]

Strategies for Overcoming Resistance
  • Modification of the Ansa Chain: As discussed, modifications at the C-25 position can sterically hinder the binding of inactivating enzymes like Arr, thereby restoring the activity of the this compound core.[6]

  • Altering the Binding Mode: The design of analogs with modified C-3 substituents that can establish different interactions within the RNAP binding pocket may allow them to retain activity against rpoB mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound SAR.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes the determination of the MIC of this compound analogs against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strain of interest (e.g., M. tuberculosis H37Rv, S. aureus ATCC 29213)

  • Appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria, Cation-Adjusted Mueller-Hinton Broth for S. aureus)

  • This compound analog stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or resazurin-based viability indicator

Procedure:

  • Prepare serial two-fold dilutions of the this compound analog in the growth medium directly in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions.

  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

  • Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis, 18-24 hours for S. aureus).

  • Determine the MIC as the lowest concentration of the drug that completely inhibits visible growth, either by visual inspection or by measuring the optical density at 600 nm. Alternatively, a resazurin-based assay can be used to assess cell viability.

In Vitro RNA Polymerase (RNAP) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound analogs on the enzymatic activity of purified bacterial RNAP.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • DNA template containing a suitable promoter (e.g., T7A1 promoter)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound analog dilutions

  • Scintillation counter

Procedure:

  • Pre-incubate the purified RNAP with varying concentrations of the this compound analog in transcription buffer at 37°C for 10-15 minutes.

  • Initiate the transcription reaction by adding the DNA template and the ribonucleotide triphosphate mix (including the radiolabeled NTP).

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA).

  • Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

  • Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled nucleotides.

  • Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.

  • Calculate the concentration of the analog that causes 50% inhibition of RNAP activity (IC₅₀).

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound analogs to mammalian cells to determine their selectivity for bacterial targets.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that reduces cell viability by 50% (CC₅₀).

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the SAR of this compound analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation This compound Core This compound Core Chemical Modification Chemical Modification This compound Core->Chemical Modification C-3 or C-25 Purification Purification Chemical Modification->Purification HPLC Structure Elucidation Structure Elucidation Purification->Structure Elucidation NMR, MS MIC Determination MIC Determination Structure Elucidation->MIC Determination SAR Analysis SAR Analysis MIC Determination->SAR Analysis RNAP Inhibition Assay RNAP Inhibition Assay RNAP Inhibition Assay->SAR Analysis Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->SAR Analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

mechanism_of_action This compound Analog This compound Analog Bacterial RNAP (β-subunit) Bacterial RNAP (β-subunit) This compound Analog->Bacterial RNAP (β-subunit) Binding RNA Elongation RNA Elongation Bacterial RNAP (β-subunit)->RNA Elongation Steric Blockade Transcription Initiation Transcription Initiation Transcription Initiation->RNA Elongation Protein Synthesis Protein Synthesis RNA Elongation->Protein Synthesis Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death

Caption: Mechanism of action of this compound analogs via inhibition of bacterial RNA polymerase.

resistance_mechanisms cluster_target Target Modification cluster_inactivation Enzymatic Inactivation This compound This compound Altered RNAP Altered RNAP This compound->Altered RNAP Reduced Affinity ADP-ribosylation ADP-ribosylation This compound->ADP-ribosylation Substrate rpoB Mutation rpoB Mutation rpoB Mutation->Altered RNAP Reduced Binding Reduced Binding Altered RNAP->Reduced Binding Resistance Resistance Reduced Binding->Resistance Arr Enzyme Arr Enzyme Arr Enzyme->ADP-ribosylation Inactive this compound Inactive this compound Inactive this compound->Resistance ADP-ribosylation->Inactive this compound

Caption: Key mechanisms of bacterial resistance to this compound antibiotics.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a well-established field that continues to yield novel compounds with improved therapeutic potential. The key to future success lies in the rational design of analogs that can overcome existing resistance mechanisms while maintaining potent antibacterial activity and favorable pharmacokinetic profiles. Modifications at the C-3 and C-25 positions remain promising avenues for the development of next-generation rifamycins. A deeper understanding of the downstream cellular effects of RNAP inhibition may also unveil new synergistic therapeutic strategies. The experimental protocols and SAR data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat bacterial infections.

References

A Deep Dive into the Pharmacological Properties of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rifamycins are a class of antibiotics belonging to the larger ansamycin family, characterized by a naphthoquinone core spanned by an aliphatic ansa chain.[1] First isolated in 1957 from the bacterium Amycolatopsis mediterranei, these compounds have become cornerstones in the treatment of mycobacterial infections, most notably tuberculosis and leprosy.[1] Their unique mechanism of action, potent bactericidal activity, and ability to penetrate host cells make them highly effective.[2] However, the emergence of drug resistance has necessitated the development of various semi-synthetic derivatives. This guide provides a detailed technical overview of the core pharmacological properties of key rifamycin derivatives: Rifampicin (Rifampin), Rifabutin, Rifaximin, and Rifapentine.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their bactericidal effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[3][4][5]

  • Binding Site: They bind with high affinity to a pocket on the β-subunit of the prokaryotic RNAP.[6][7][8] This binding site is distant from the enzyme's active site.[6]

  • Steric Occlusion: The binding of the this compound molecule physically blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of two to three nucleotides.[1][6][8] This "steric-occlusion" mechanism effectively halts transcription and subsequent protein synthesis, leading to bacterial cell death.[9][10]

  • Selectivity: A key therapeutic advantage of rifamycins is their high selectivity for bacterial RNAP; they have a very poor affinity for the analogous mammalian enzymes, which accounts for their favorable safety profile.[1][5]

Mechanism of Action of Rifamycins This compound This compound Derivative BetaSubunit β-subunit This compound->BetaSubunit Binds to Block Steric Blockade This compound->Block Causes RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Transcription Transcription Initiation RNAP->Transcription BetaSubunit->RNAP DNA Bacterial DNA Template DNA->Transcription Template for Elongation RNA Elongation Transcription->Elongation Proceeds to Elongation->Block NoRNA Incomplete mRNA Block->NoRNA Results in NoProtein Protein Synthesis Halted NoRNA->NoProtein Death Bacterial Cell Death NoProtein->Death

Caption: this compound binds the RNAP β-subunit, blocking RNA elongation and causing cell death.

Pharmacological Profiles of Key this compound Derivatives

While sharing a core mechanism, this compound derivatives exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their clinical applications.

Rifampicin (Rifampin)

Rifampicin is the most widely used this compound derivative and a first-line drug for tuberculosis.

  • Spectrum of Activity: It has a broad spectrum of activity, effective against most Gram-positive bacteria, many Gram-negative bacteria (Neisseria, Haemophilus), and is highly active against mycobacteria.[1][11]

  • Pharmacokinetics:

    • Absorption: Rapidly absorbed from the GI tract, although administration with food can reduce absorption by about 30%.[11]

    • Distribution: It is widely distributed throughout the body, including into the cerebrospinal fluid (CSF), and famously imparts a harmless orange-red color to bodily fluids like urine, sweat, and tears.[6][11]

    • Metabolism: Rifampicin is a potent inducer of hepatic cytochrome P450 enzymes, particularly CYP3A4.[11][12] This leads to autoinduction of its own metabolism and numerous clinically significant drug-drug interactions.

    • Elimination: The elimination half-life is approximately 2 to 3 hours.[11]

  • Clinical Uses: A cornerstone of combination therapy for active tuberculosis and leprosy.[6] It is also used for prophylaxis against meningococcal disease and Haemophilus influenzae type b.[2][11]

Rifabutin

Rifabutin is distinguished by its potent activity against the Mycobacterium avium complex (MAC).

  • Spectrum of Activity: While active against M. tuberculosis, its primary clinical advantage is its superior activity against MAC.[13]

  • Pharmacokinetics:

    • Absorption: Oral bioavailability is relatively low, around 12% to 20%.[13][14][15]

    • Distribution: Being more lipophilic than rifampicin, it has a much larger volume of distribution, leading to extensive tissue penetration and higher intracellular concentrations.[15][16]

    • Metabolism: It is a less potent inducer of CYP450 enzymes compared to rifampicin, resulting in fewer and less severe drug interactions.[12][16] It has two major active metabolites that contribute to its antimicrobial effect.[15][16]

    • Elimination: It has a long terminal half-life of approximately 45 hours.[13]

  • Clinical Uses: Primarily used for the prevention and treatment of disseminated MAC infection, especially in patients with HIV/AIDS.[13] It is also a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).

Rifaximin

Rifaximin is a non-systemic, gut-selective antibiotic.

  • Spectrum of Activity: It possesses a broad spectrum of antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria found in the gastrointestinal tract.[17]

  • Pharmacokinetics:

    • Absorption: Its defining feature is its negligible systemic absorption (<0.4%) after oral administration.[17] This property confines its action almost exclusively to the gut lumen.

    • Distribution & Metabolism: Due to its poor absorption, systemic distribution and metabolism are minimal.

    • Elimination: Over 97% of the drug is excreted unchanged in the feces.

  • Clinical Uses: Approved for the treatment of traveler's diarrhea caused by non-invasive strains of E. coli, the reduction in risk of overt hepatic encephalopathy recurrence, and for irritable bowel syndrome with diarrhea (IBS-D).[17][18][19][20]

Rifapentine

Rifapentine is a long-acting derivative used to shorten and simplify tuberculosis treatment regimens.

  • Spectrum of Activity: Its spectrum is similar to rifampicin, but it exhibits greater in vitro potency against M. tuberculosis.

  • Pharmacokinetics:

    • Absorption: Its absorption is significantly increased when taken with food.

    • Distribution: It is highly bound to plasma proteins.

    • Metabolism: It is metabolized to an active metabolite, 25-desacetyl rifapentine. Like rifampicin, it is a potent CYP3A4 inducer.

    • Elimination: It has a longer half-life than rifampicin, which permits less frequent dosing schedules (e.g., once or twice weekly in certain regimens).

  • Clinical Uses: Used in combination with other drugs for the treatment of both active and latent tuberculosis.[2] Its long half-life is particularly advantageous for intermittent dosing strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed this compound derivatives, facilitating direct comparison.

Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives

ParameterRifampicinRifabutinRifaximinRifapentine
Oral Bioavailability ~90-95% (fasting)~12-20%[13][14]<0.4%[17]Variable (Increased with food)
Elimination Half-life (t½) 2-3 hours[11]~45 hours[13]Not applicable (systemic)~13 hours
Volume of Distribution (Vd) ~1.6 L/kg[11]>9 L/kg[13]Not applicable (systemic)High
CYP450 Induction Potent (+++)[11]Moderate (+)[12][16]NegligiblePotent (+++)
Primary Elimination Feces / BiliaryHepatic metabolismFeces (>97%)Feces / Biliary

Table 2: Comparative In Vitro Activity (MIC₉₀) of this compound Derivatives

OrganismRifampicin (µg/mL)Rifabutin (µg/mL)Rifaximin (µg/mL)Rifapentine (µg/mL)
M. tuberculosis 0.25 - 1.0[21]0.06 - 0.25>1000.06 - 0.12
M. avium complex 4.0 - 16.00.25 - 2.0>1002.0 - 8.0
S. aureus 0.008 - 0.03[22]0.004 - 0.0150.25 - 1.00.004 - 0.015
E. coli 4.0 - 16.08.0 - 32.08.0 - 32.04.0 - 16.0

(Note: MIC values can vary significantly based on testing methodology, media, and specific strains.)

Mechanisms of Resistance

The clinical utility of rifamycins is threatened by the development of resistance.

  • Primary Mechanism: The overwhelming majority of resistance arises from spontaneous point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[5] These mutations alter the conformation of the drug's binding pocket, reducing its affinity for the this compound molecule, thereby rendering the drug ineffective.

  • Secondary Mechanisms: Less common mechanisms include drug inactivation through enzymatic modification, such as ADP-ribosylation, catalyzed by Arr enzymes found in some mycobacterial species.[7]

Primary Mechanism of this compound Resistance cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium rpoB_S Wild-type rpoB gene RNAP_S Normal RNAP β-subunit rpoB_S->RNAP_S Encodes Mutation Spontaneous Point Mutation rpoB_S->Mutation Binding_S Effective Binding RNAP_S->Binding_S Rifamycin_S This compound Rifamycin_S->Binding_S Death Cell Death Binding_S->Death Leads to Cell Death rpoB_R Mutated rpoB gene RNAP_R Altered RNAP β-subunit rpoB_R->RNAP_R Encodes Binding_R Binding Prevented RNAP_R->Binding_R Rifamycin_R This compound Rifamycin_R->Binding_R Survival Cell Survival Binding_R->Survival Leads to Drug Inefficacy & Survival Mutation->rpoB_R

Caption: Mutations in the rpoB gene alter the RNAP target site, preventing this compound binding.

Detailed Experimental Protocols

Standardized protocols are critical for evaluating the pharmacological properties of novel and existing this compound derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[23][24]

  • Materials:

    • Sterile 96-well microplates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate media (e.g., Middlebrook 7H9 for mycobacteria).

    • This compound derivative stock solution of known concentration.

    • Bacterial culture in logarithmic growth phase.

    • 0.5 McFarland turbidity standard.

  • Methodology:

    • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Drug Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

    • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension as required by the specific protocol (e.g., 1:150) to achieve the final target inoculum density.

    • Inoculation: Add 50 µL of the final diluted bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

    • Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).

    • Reading Results: The MIC is the lowest drug concentration in which there is no visible turbidity (or a pellet of cells). This can be determined by visual inspection or with a plate reader.

Workflow for Broth Microdilution MIC Assay start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilute Perform 2-fold serial dilution of this compound prep_plate->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read results: Determine lowest concentration with no visible growth incubate->read_mic end End (MIC value) read_mic->end Workflow for Murine Thigh Infection Model start Start acclimate Acclimate mice start->acclimate neutropenia Induce neutropenia (optional) acclimate->neutropenia infect Inject bacteria into thigh muscle neutropenia->infect treatment Administer this compound or vehicle control infect->treatment euthanize Euthanize mice at pre-determined endpoint treatment->euthanize harvest Harvest and homogenize infected thigh muscle euthanize->harvest plate Perform serial dilutions and plate homogenate harvest->plate count Incubate plates and count Colony-Forming Units (CFU) plate->count analyze Analyze data: log10 CFU/gram of tissue count->analyze end End (Efficacy data) analyze->end

References

Rifamycin's Interaction with the Beta-Subunit of RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycins are a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their potent bactericidal activity stems from a highly specific interaction with the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription. This guide provides a comprehensive technical overview of this critical molecular interaction, detailing the binding mechanism, the structural basis of inhibition, and the mechanisms of resistance. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed protocols for key experimental techniques used to study this interaction. Visualizations of the molecular pathways and experimental workflows are provided to facilitate a deeper understanding of this important antibiotic target.

Introduction

The bacterial RNA polymerase is a multi-subunit enzyme complex essential for gene expression and, consequently, for bacterial survival. Its central role makes it an attractive target for antimicrobial agents. The rifamycin class of antibiotics, including the widely used rifampin (also known as rifampicin), selectively inhibits bacterial RNAP with high efficacy. This selectivity arises from structural differences between prokaryotic and eukaryotic RNA polymerases, allowing for a favorable therapeutic window.

Rifamycins function by binding to a specific pocket on the β-subunit (encoded by the rpoB gene) of the RNAP holoenzyme. This binding event does not prevent the initial steps of transcription, such as promoter recognition and the formation of the open promoter complex. Instead, it physically obstructs the path of the nascent RNA transcript, preventing its elongation beyond a length of 2-3 nucleotides. This leads to the production of abortive short RNA fragments and a halt in productive transcription, ultimately resulting in bacterial cell death.

The emergence of this compound-resistant bacterial strains, primarily through mutations in the rpoB gene, poses a significant challenge to public health. Understanding the precise molecular interactions between rifamycins and the RNAP β-subunit is therefore crucial for the development of new this compound derivatives that can overcome existing resistance mechanisms and for the design of novel antibiotics targeting this essential enzyme.

The this compound Binding Pocket and Mechanism of Action

The this compound binding site is a well-defined pocket located deep within the DNA/RNA channel of the RNAP β-subunit, approximately 12 Å away from the enzyme's active site. This pocket is highly conserved across different bacterial species. The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions between the this compound molecule and specific amino acid residues of the β-subunit.

The ansa-naphthalene core of this compound is responsible for the primary interactions. Key residues in Escherichia coli RNAP that form hydrogen bonds with rifampin include those at positions 516, 526, and 531. The binding of this compound induces a steric blockade, physically preventing the growing RNA chain from extending beyond a few nucleotides. This leads to the dissociation of the short, abortive RNA transcripts and the stalling of the RNAP on the DNA template.

dot

Rifamycin_Mechanism_of_Action cluster_RNAP Bacterial RNA Polymerase (RNAP) cluster_Transcription Transcription Initiation cluster_Inhibition This compound Inhibition RNAP RNAP Holoenzyme Beta_Subunit β-Subunit (rpoB) Active_Site Active Site Promoter_Binding Promoter Binding Open_Complex Open Complex Formation Promoter_Binding->Open_Complex Initiation RNA Chain Initiation Open_Complex->Initiation Blockade Steric Blockade of RNA Exit Channel Initiation->Blockade prevents elongation > 2-3 nt This compound This compound Binding Binding to β-Subunit This compound->Binding Binding->Beta_Subunit Binding->Blockade Abortive_Tx Abortive Transcription Blockade->Abortive_Tx

Caption: Mechanism of this compound Inhibition of Bacterial Transcription.

Quantitative Analysis of this compound-RNAP Interaction

The potency of this compound derivatives is quantified by their binding affinity (Kd or Keq) and their ability to inhibit transcription (IC50 or Ki). These values are critical for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds against wild-type and resistant RNAP variants.

Table 1: Inhibitory Concentrations (IC50) of Rifamycins against E. coli RNA Polymerase
rpoB AlleleAmino Acid ChangeRifampin IC50 (µM)Rifabutin IC50 (µg/ml)Rifapentine IC50 (µg/ml)
Wild-type-< 0.005< 0.5< 0.5
D516VAsp516Val398 (±118)> 100> 100
H526YHis526Tyr≥ 2000> 100> 100
S531LSer531Leu263 (±26)> 100> 100
P564LPro564Leu151515
R687HArg687His< 0.5< 0.5< 0.5

Data for Rifabutin and Rifapentine IC50 are from a study where values are reported as >100 µg/ml for resistant strains.

Table 2: Inhibitory Concentrations (IC50) of Rifampin against M. tuberculosis RNA Polymerase
rpoB AlleleAmino Acid ChangeRifampin IC50 (µM)
Wild-type-< 0.005
D435VAsp435Val880 (±176)
H445YHis445Tyr> 2000
S450LSer450Leu789 (±101)
Table 3: Binding Affinity of Rifampin for E. coli RNA Polymerase
ParameterValue
Keq10-9 M (at 37°C)

Mechanisms of this compound Resistance

Resistance to rifamycins predominantly arises from missense mutations in the rpoB gene, specifically within the this compound resistance-determining region (RRDR). These mutations alter the structure of the this compound binding pocket, thereby reducing the drug's binding affinity. The most clinically significant mutations occur at three key residues:

  • S531L (S450L in M. tuberculosis) : This is one of the most common resistance mutations. The substitution of serine with the bulkier leucine residue is thought to cause a disordering of the this compound binding interface upon drug binding, which reduces the affinity for rifampin.

  • H526Y (H445Y in M. tuberculosis) : This mutation reshapes the binding pocket, creating a significant steric clash that largely prevents rifampin from binding.

  • D516V (D435V in M. tuberculosis) : While this mutation does not cause major structural changes, it significantly alters the electrostatic surface of the binding pocket, leading to a decreased affinity for rifampin.

dot

Rifamycin_Resistance_Mechanisms cluster_WT Wild-Type RNAP cluster_Mutant Resistant RNAP (rpoB mutation) WT_Rif_Binding High-Affinity this compound Binding WT_Inhibition Transcription Inhibition WT_Rif_Binding->WT_Inhibition Mutation Mutation in this compound Binding Pocket Reduced_Binding Reduced/No this compound Binding Mutation->Reduced_Binding Continued_Tx Continued Transcription Reduced_Binding->Continued_Tx This compound This compound This compound->WT_Rif_Binding This compound->Reduced_Binding low affinity

Caption: Mechanisms of this compound Resistance.

Experimental Protocols

In Vitro Transcription Assay for IC50 Determination

This assay measures the concentration of a this compound derivative required to inhibit 50% of the transcriptional activity of RNAP.

Materials:

  • Purified RNAP holoenzyme (wild-type or mutant)

  • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-³²P] UTP (for radiolabeling)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)

  • This compound derivative stock solution (in DMSO)

  • Stop solution (e.g., formamide loading buffer)

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare reaction mixtures containing transcription buffer, DNA template, and varying concentrations of the this compound derivative.

  • Add RNAP holoenzyme to each reaction mixture and incubate at 37°C for 10-15 minutes to allow for open complex formation.

  • Initiate transcription by adding a mixture of rNTPs, including [α-³²P] UTP.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.

  • Stop the reactions by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.

  • Visualize the transcripts using autoradiography or phosphorimaging.

  • Quantify the band intensities for the full-length transcript at each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

In_Vitro_Transcription_Assay Start Start Mix Prepare Reaction Mix: Buffer, DNA Template, This compound Derivative Start->Mix Add_RNAP Add RNAP Holoenzyme (Incubate 37°C) Mix->Add_RNAP Add_rNTPs Initiate Transcription: Add rNTPs + [α-³²P] UTP Add_RNAP->Add_rNTPs Incubate_Tx Incubate 37°C Add_rNTPs->Incubate_Tx Stop_Rxn Stop Reaction (Add Stop Solution) Incubate_Tx->Stop_Rxn Denature Denature Samples (95°C) Stop_Rxn->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Visualize Transcripts (Autoradiography/Phosphorimaging) PAGE->Visualize Quantify Quantify Band Intensities Visualize->Quantify Plot Plot % Inhibition vs. [this compound] Quantify->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental Workflow for In Vitro Transcription Assay.

X-ray Crystallography of RNAP-Rifamycin Complex

This technique provides high-resolution structural information on the interaction between this compound and RNAP.

Materials:

  • Highly purified and concentrated RNAP holoenzyme

  • This compound derivative

  • Crystallization buffers and screens

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Complex Formation: Incubate the purified RNAP holoenzyme with a molar excess of the this compound derivative to ensure saturation of the binding sites.

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (hanging or

Methodological & Application

Application Notes and Protocols for Rifamycin-Based High-Throughput Screening of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[1][2] This specific mechanism of action makes RNAP an attractive target for the discovery of new antibacterial agents. High-throughput screening (HTS) assays are essential tools for efficiently screening large compound libraries to identify novel RNAP inhibitors.[3][4] These application notes provide detailed protocols for both biochemical and cell-based this compound-based HTS assays, along with data presentation and visualizations to guide researchers in the field of antibiotic drug discovery.

The primary mechanism of this compound involves binding to the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[2][5] This binding physically blocks the path of the elongating RNA molecule, thereby inhibiting transcription.[5] Resistance to rifamycins often arises from mutations in the rpoB gene, which alter the antibiotic binding site.[6]

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound and the development of resistance.

cluster_RifamycinAction This compound Action cluster_ResistanceMechanism Resistance Mechanism This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Altered_RNAP Altered RNAP (Mutant) This compound->Altered_RNAP Reduced binding Rifamycin_RNAP This compound-RNAP Complex Transcription_Blocked Transcription Blocked Rifamycin_RNAP->Transcription_Blocked Inhibits RNA elongation Bacterial_Death Bacterial Cell Death Transcription_Blocked->Bacterial_Death rpoB_Mutation Mutation in rpoB gene rpoB_Mutation->Altered_RNAP Reduced_Binding Reduced this compound Binding Affinity Altered_RNAP->Reduced_Binding Transcription_Continues Transcription Continues Reduced_Binding->Transcription_Continues Bacterial_Survival Bacterial Survival Transcription_Continues->Bacterial_Survival

Caption: Mechanism of this compound action and resistance.

Data Presentation

The following tables summarize quantitative data from representative this compound-based screening assays.

Table 1: Inhibition of Wild-Type and Mutant RNA Polymerase by Rifampicin. [6]

RNA Polymerase SourceMutationIC50 (µM)
E. coliWild-Type< 0.1
E. coliD516V398
E. coliS531L263
E. coliH526Y≥ 2000
M. tuberculosisWild-Type< 0.1
M. tuberculosisD435V880
M. tuberculosisS450L789
M. tuberculosisH445Y> 2000

Table 2: Performance of a Fluorescence-Based HTS Assay for RNAP Inhibitors. [7]

ParameterValue
Compound Library Size670,000
Screening Concentration10 µM
Primary Hit Rate (>60% inhibition)~0.1%
Confirmed Hit EC50< 100 µM
Cross-reactivity (M. smegmatis RNAP)80% of primary hits

Experimental Workflows

Biochemical HTS Assay Workflow

This workflow outlines the steps for a biochemical high-throughput screen to identify inhibitors of RNA polymerase.

Start Start Compound_Library Compound Library in 384-well plates Start->Compound_Library Dispense_Compounds Dispense Compounds (e.g., 10 µM final conc.) Compound_Library->Dispense_Compounds Add_RNAP Add RNA Polymerase and DNA template Dispense_Compounds->Add_RNAP Add_Substrates Add Nucleotide Substrates (including fluorescent UTP analog) Add_RNAP->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Read_Fluorescence Read Fluorescence Signal Incubate->Read_Fluorescence Data_Analysis Data Analysis: Calculate % inhibition Read_Fluorescence->Data_Analysis Hit_Identification Identify Primary Hits (>60% inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response Confirmation (EC50) Hit_Identification->Dose_Response End End Dose_Response->End

Caption: Biochemical HTS workflow for RNAP inhibitors.

Cell-Based HTS Assay Workflow

This workflow describes the steps for a cell-based high-throughput screen to identify compounds with antibacterial activity.

Start Start Compound_Library Compound Library in 384-well plates Start->Compound_Library Dispense_Compounds Dispense Compounds to assay plates Compound_Library->Dispense_Compounds Add_Bacteria Add Bacterial Culture (e.g., E. coli, S. aureus) Dispense_Compounds->Add_Bacteria Incubate Incubate at 37°C (18-24 hours) Add_Bacteria->Incubate Measure_Growth Measure Bacterial Growth (e.g., OD600 or viability dye) Incubate->Measure_Growth Data_Analysis Data Analysis: Calculate % growth inhibition Measure_Growth->Data_Analysis Hit_Identification Identify Primary Hits (e.g., >90% inhibition) Data_Analysis->Hit_Identification MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Hit_Identification->MIC_Determination Cytotoxicity_Assay Counter-screen for Cytotoxicity (e.g., on mammalian cells) MIC_Determination->Cytotoxicity_Assay End End Cytotoxicity_Assay->End

Caption: Cell-based HTS workflow for antibiotics.

Experimental Protocols

Protocol 1: Biochemical HTS Assay for RNA Polymerase Inhibitors

This protocol is adapted from a fluorescence-based assay for screening RNAP inhibitors.[7]

Materials:

  • 384-well, black, flat-bottom plates

  • Purified bacterial RNA polymerase (e.g., E. coli or M. smegmatis)

  • DNA template containing a suitable promoter (e.g., T7A1 promoter)

  • Nucleotide triphosphates (ATP, CTP, GTP)

  • Fluorescent UTP analog (e.g., γ-AmNS-UTP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)

  • Compound library dissolved in DMSO

  • Rifampicin (positive control)

  • DMSO (negative control)

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and rifampicin for positive controls.

  • Enzyme and Template Addition: Prepare a master mix containing RNAP and the DNA template in assay buffer. Add 10 µL of this mix to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiation of Transcription: Prepare a substrate master mix containing ATP, CTP, GTP, and the fluorescent UTP analog in assay buffer. Add 10 µL of this mix to each well to initiate the transcription reaction. The final reaction volume should be 20 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent UTP analog. The incorporation of UMP into the growing RNA chain releases the fluorescent pyrophosphate, leading to an increase in signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Identify compounds with inhibition greater than a predefined threshold (e.g., >60%) as primary hits.

  • Hit Confirmation: Perform dose-response experiments for the primary hits to determine their EC50 values.

Protocol 2: Cell-Based HTS Assay for Antibacterial Compounds

This protocol describes a whole-cell screening assay to identify compounds that inhibit bacterial growth.

Materials:

  • 384-well, clear, flat-bottom plates

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Compound library dissolved in DMSO

  • Rifampicin or other appropriate antibiotic (positive control)

  • DMSO (negative control)

  • Resazurin-based viability dye (e.g., alamarBlue)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and a known antibiotic for positive controls.

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh medium.

  • Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.

  • Growth Measurement (OD600):

    • Measure the optical density at 600 nm for each well using a plate reader.

    • Data Analysis: Calculate the percentage of growth inhibition for each compound: % Growth Inhibition = 100 * (1 - (OD600_compound - OD600_blank) / (OD600_DMSO - OD600_blank))

  • Growth Measurement (Viability Dye - Optional):

    • Add 10 µL of resazurin solution to each well and incubate for an additional 1-4 hours at 37°C.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).

    • Data Analysis: Calculate the percentage of inhibition based on fluorescence readings, similar to the OD600 method.

  • Hit Identification: Identify compounds that exhibit significant growth inhibition (e.g., >90%) as primary hits.

  • Secondary Screening:

    • MIC Determination: Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of the hit compounds.

    • Cytotoxicity Testing: Evaluate the cytotoxicity of the hits against a mammalian cell line (e.g., HEK293 or HepG2) to identify compounds with selective antibacterial activity.[8]

References

Application Notes and Protocols: Rifamycin as a Molecular Probe for Studying Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin and its derivatives, particularly Rifampicin, are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This specificity makes them invaluable tools for dissecting the intricate mechanisms of transcription. By acting as a molecular probe, this compound allows researchers to investigate the various stages of transcription, including initiation, promoter clearance, and the transition to elongation. These application notes provide a comprehensive overview of the use of this compound in transcription studies, complete with detailed experimental protocols and quantitative data to facilitate research and drug development.

Rifamycins function by binding to a highly conserved pocket on the β subunit of bacterial RNAP, deep within the DNA/RNA channel.[1][3][4] This binding site is distinct from the active site but sterically hinders the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1][4] This mechanism effectively traps the RNAP at the promoter, leading to the production of short, abortive RNA fragments and preventing the synthesis of full-length transcripts.[5]

Data Presentation

The inhibitory activity of this compound and its analogs against bacterial RNA polymerase has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Compound Organism/Enzyme IC50 / EC50 Reference
RifampicinEscherichia coli RNAP~20 nM (EC50)[1]
RifampicinWild-type Mycobacterium tuberculosis RNAP-
D516V mutant M. tuberculosis RNAP>100 µg/ml
H526Y mutant M. tuberculosis RNAP>100 µg/ml
S531L mutant M. tuberculosis RNAP>100 µg/ml
RifabutinWild-type E. coli RNAP-
RifapentineWild-type E. coli RNAP-
Sorangicin AWild-type E. coli RNAP-
StreptolydiginWild-type E. coli RNAP-

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

This compound physically obstructs the path of the nascent RNA chain, thereby inhibiting transcription. This mechanism can be visualized as a direct block in the RNA exit channel of the RNA polymerase.

Rifamycin_Mechanism cluster_RNAP Bacterial RNA Polymerase (RNAP) DNA_Template DNA Template RNAP_Core RNAP Core Enzyme (β subunit) RNA_Exit_Channel RNA Exit Channel RNAP_Core->RNA_Exit_Channel Forms Abortive_Transcripts Abortive Transcripts (2-3 nt) RNAP_Core->Abortive_Transcripts Produces Promoter Promoter Region Promoter->RNAP_Core Binding Full_Length_RNA Full-Length RNA RNA_Exit_Channel->Full_Length_RNA Blocked by this compound This compound This compound This compound->RNAP_Core Binds to β subunit

Caption: Mechanism of this compound inhibition of bacterial transcription.

Experimental Workflow: Studying Transcription Initiation

A common workflow to study the effect of this compound on transcription initiation involves an in vitro transcription assay followed by analysis of the RNA products.

Transcription_Workflow Start Start Prepare_Reaction Prepare in vitro Transcription Reaction Mix Start->Prepare_Reaction Add_Components Add: - DNA Template (with promoter) - Purified RNAP Holoenzyme - NTPs (one radiolabeled) Prepare_Reaction->Add_Components Add_this compound Add this compound (or vehicle control) Add_Components->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction (e.g., with loading buffer) Incubate->Stop_Reaction Analyze_Products Analyze RNA Products (Denaturing PAGE) Stop_Reaction->Analyze_Products Visualize Visualize by Autoradiography Analyze_Products->Visualize End End Visualize->End

References

Application Notes and Protocols for Determining Rifamycin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making them a critical component in the treatment of various bacterial infections, most notably tuberculosis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4] These application notes provide detailed protocols for determining the MIC of Rifamycin using standardized methods, including broth microdilution, agar dilution, and gradient diffusion. Adherence to these protocols is crucial for generating reliable and reproducible data for research and drug development purposes.

It is important to note that while standardized methods for MIC testing are well-established, universally accepted MIC breakpoints for some this compound derivatives, such as this compound B, may not be available from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Therefore, it is imperative for each laboratory to establish its own internal quality control procedures and interpret results within the context of their specific research.[1]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[5]

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35 ± 2°C)[1]

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Dilutions:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.[1]

    • Add 100 µL of the this compound stock solution to well 1.[1]

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10.[1]

    • Discard 50 µL from well 10.[1]

    • Well 11 will serve as a growth control (no antibiotic), and well 12 will serve as a sterility control (no inoculum).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.[1]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][5]

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1][5]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).[1]

    • Seal the plates to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[1]

Broth_Microdilution_Workflow prep_dilutions Prepare Serial Dilutions of this compound in 96-Well Plate inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate determine_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->determine_mic

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium.[1][6]

Materials:

  • This compound stock solution of known concentration

  • Mueller-Hinton Agar (MHA)[1]

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator or calibrated loop

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.[1]

    • Prepare molten MHA and cool to 45-50°C.[1]

    • Add the appropriate volume of each this compound dilution to the molten MHA to achieve the desired final concentrations.[1]

    • Pour the agar into sterile petri dishes and allow it to solidify.[1] Also, prepare a drug-free control plate.[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

    • Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[1]

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.[1]

    • Allow the inoculum spots to dry before inverting the plates.[1]

    • Incubate at 35 ± 2°C for 16-20 hours.[1]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[1] A single colony or a faint haze should be disregarded.[1]

Agar_Dilution_Workflow prep_plates Prepare Agar Plates with Serial Dilutions of this compound spot_inoculate Spot Inoculate Plates with Bacterial Suspension prep_plates->spot_inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate determine_mic Determine MIC: Lowest Concentration Preventing Growth incubate->determine_mic

Gradient Diffusion Method

The gradient diffusion method utilizes a test strip with a predefined antibiotic gradient to determine the MIC.[7]

Materials:

  • This compound gradient diffusion strips (e.g., E-test)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[7]

    • Using a sterile cotton swab, evenly streak the entire surface of an MHA plate to create a uniform lawn of bacteria.[1]

    • Allow the plate to dry for 3-5 minutes.[1]

  • Application of Gradient Strip:

    • Aseptically apply the this compound gradient diffusion strip to the center of the inoculated agar surface.[7]

    • Gently press the strip to ensure complete contact with the agar.[1]

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-24 hours.[7]

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will form around the strip.[7]

    • The MIC value is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[7]

Gradient_Diffusion_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) streak_plate Streak Inoculum Evenly on MHA Plate prep_inoculum->streak_plate apply_strip Apply this compound Gradient Strip streak_plate->apply_strip incubate Incubate Plate (35°C, 16-24h) apply_strip->incubate read_mic Read MIC at Intersection of Inhibition Zone and Strip incubate->read_mic

Quality Control

Routine quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing.[8] This involves the regular testing of reference strains with known susceptibility to the antimicrobial agent being tested.[1][9]

QC Strains: Standard QC strains recommended for antimicrobial susceptibility testing include:

  • Staphylococcus aureus ATCC® 29213™[1]

  • Escherichia coli ATCC® 25922™[1]

  • Pseudomonas aeruginosa ATCC® 27853[10]

  • Enterococcus faecalis ATCC® 29212[10]

Establishing Internal QC Ranges: As established CLSI or EUCAST quality control ranges for this compound B are not available, laboratories must establish their own internal ranges.[1] This can be achieved by:

  • Testing the selected QC strains over a series of 20-30 independent experiments.[1]

  • Determining the mean and standard deviation of the MIC values.[1]

  • Setting an acceptable range, typically the mean ± 2 standard deviations.[1]

Monitoring Performance: QC strains should be tested with each batch of susceptibility tests to monitor the consistency and accuracy of the results.[1] If QC results fall outside the established range, it indicates a potential issue with the test system that must be investigated and resolved before reporting any results.[8]

Data Presentation

All quantitative data from MIC determinations should be summarized in clearly structured tables for easy comparison.

Table 1: Example of this compound MIC Data Presentation

Bacterial StrainMethodThis compound Concentration Range Tested (µg/mL)MIC (µg/mL)QC Strain (ATCC®)QC MIC (µg/mL)
[Test Isolate 1]Broth Microdilution0.06 - 642S. aureus 292130.5
[Test Isolate 2]Agar Dilution0.06 - 648E. coli 259224
[Test Isolate 3]Gradient Diffusion0.016 - 2561.5S. aureus 292130.5

Table 2: Quality Control Ranges for Reference Strains

QC Strain (ATCC®)Antimicrobial AgentMIC Range (µg/mL)
S. aureus 29213Rifampicin0.004 - 0.016
E. coli 25922Rifampicin1 - 4
P. aeruginosa 27853Rifampicin4 - 16
E. faecalis 29212Rifampicin1 - 4

Note: The MIC ranges for Rifampicin are provided as an example and are based on established guidelines. Laboratories should establish their own ranges for the specific this compound derivative being tested.

References

Application of Rifamycins in Treating Latent Tuberculosis Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifamycins, a cornerstone class of antibiotics, in preclinical models of latent tuberculosis infection (LTBI). The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate novel treatment strategies for LTBI.

Introduction

Approximately one-quarter of the world's population is estimated to be infected with Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The majority of these individuals have latent TB infection (LTBI), a non-contagious state where the bacteria remain dormant within the host. However, individuals with LTBI are at risk of developing active TB disease in their lifetime.[1] Treatment of LTBI is a critical component of global TB control strategies.[2] Rifamycins, including rifampin and the long-acting rifapentine, are key drugs in recommended short-course LTBI treatment regimens due to their potent bactericidal activity against both actively replicating and dormant bacilli.[2]

Preclinical models that accurately recapitulate the key features of human LTBI are essential for the development of new and improved treatment regimens. This document details the application of rifamycins in two widely used models: the Cornell mouse model and in vitro granuloma models.

Mechanism of Action of Rifamycins

Rifamycins exert their bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase.[3][4] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins block the elongation of the RNA chain, leading to a cessation of bacterial growth and eventual cell death.[4] Their ability to target dormant or persister mycobacteria is critical for their efficacy in treating LTBI.

Preclinical Models for LTBI Research

The Cornell Mouse Model of Latent Tuberculosis

The Cornell model is a well-established in vivo model that mimics the paucibacillary state of human LTBI.[1][5] In this model, mice are first infected with Mtb and then treated with antimicrobial agents, typically isoniazid (INH) and pyrazinamide (PZA), to reduce the bacterial load to undetectable levels by conventional culture methods.[5][6][7] Despite the apparent sterilization, Mtb persists in a dormant state and can be reactivated, either spontaneously over time or by immunosuppression.[6][7]

Experimental Protocol: Cornell Mouse Model (Variant A)

This protocol is a variation of the original Cornell model.[5][6]

Materials:

  • 6- to 8-week-old female BALB/c mice

  • Mycobacterium tuberculosis H37Rv strain

  • Isoniazid (INH)

  • Pyrazinamide (PZA)

  • Sterile phosphate-buffered saline (PBS)

  • 7H9 broth and 7H11 agar supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile water for drinking

  • Animal housing facilities (BSL-3)

Procedure:

  • Infection: Infect mice intravenously (i.v.) with approximately 5 x 10³ colony-forming units (CFU) of Mtb H37Rv.[5][6]

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks. At this point, a stable bacterial burden will be present in the lungs and spleen.

  • Drug Treatment to Induce Latency: Administer INH (0.1 g/liter ) and PZA (15 g/liter ) in the drinking water for a 4-week course.[5][6] This will reduce the bacterial load to undetectable levels in organ homogenates.

  • Resting Phase: After the 4-week drug treatment, switch the mice back to plain sterile water. This marks the beginning of the latent phase.

  • Initiation of Experimental Rifamycin Therapy: At a defined time point after the cessation of INH/PZA treatment (e.g., 4 weeks), begin the experimental treatment with rifamycins.[1]

  • Drug Administration: Administer rifampin or rifapentine via oral gavage at the desired dose and frequency. For example, daily rifampin at 10 mg/kg or once-weekly rifapentine at 10 mg/kg.[8][9]

  • Assessment of Efficacy:

    • At various time points during and after treatment, sacrifice cohorts of mice.

    • Aseptically remove lungs and spleens.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Assessment of Relapse (Sterilizing Activity):

    • After the completion of experimental therapy, hold a cohort of mice for a defined period (e.g., 3 months) without further treatment.

    • At the end of this period, sacrifice the mice and determine the bacterial load in the lungs and spleen as described above to assess for relapse.

Logical Workflow for the Cornell Mouse Model

Cornell_Model_Workflow cluster_infection Infection Phase cluster_latency Latency Induction cluster_treatment Experimental Treatment Infection Intravenous Infection (Mtb H37Rv) Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment INH_PZA INH + PZA Treatment (4 weeks) Establishment->INH_PZA Resting Resting Phase (No Treatment) INH_PZA->Resting This compound This compound Regimen (e.g., Rifapentine) Resting->this compound Efficacy Assess Efficacy (CFU Counts) This compound->Efficacy Relapse Assess Relapse (Post-treatment CFU) This compound->Relapse

Caption: Workflow of the Cornell Mouse Model for LTBI.

In Vitro Granuloma Models

In vitro granuloma models provide a platform to study the complex cellular interactions between Mtb and host immune cells that lead to the formation of granulomas, the hallmark of TB infection.[10][11] These three-dimensional models can recapitulate key features of human granulomas, including the development of a central necrotic core and the establishment of Mtb dormancy.[12][13]

Experimental Protocol: 3D In Vitro Granuloma Model

This protocol is based on the model described by Kapoor et al.[11][12]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Mycobacterium tuberculosis H37Rv strain

  • RPMI 1640 medium supplemented with 20% autologous human serum

  • Type I collagen

  • 96-well plates

  • Rifampin or rifapentine

  • Triton X-100

  • 7H9 broth and 7H11 agar supplemented with OADC

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Infection of PBMCs:

    • Resuspend PBMCs in RPMI 1640 medium.

    • Infect PBMCs with Mtb H37Rv at a multiplicity of infection (MOI) of 1:200 (Mtb:PBMC).[10]

  • Embedding in Collagen Matrix:

    • Mix the infected PBMCs with a neutralized collagen solution.

    • Dispense 250 µl of the cell-collagen suspension into each well of a 24-well plate.[10]

    • Allow the collagen to polymerize by incubating at 37°C for 30-60 minutes.

  • Granuloma Formation:

    • Overlay the solidified gels with RPMI 1640 medium containing 20% autologous human serum.

    • Incubate at 37°C in a 5% CO₂ incubator for 7-8 days to allow for the formation of granuloma-like structures.[10]

  • This compound Treatment:

    • After granuloma formation, replace the culture medium with fresh medium containing the desired concentration of rifampin or rifapentine.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Assessment of Mycobacterial Viability:

    • To harvest the bacteria, first digest the collagen matrix using collagenase.

    • Lyse the host cells with 0.05% Triton X-100 to release the intracellular mycobacteria.[12]

    • Plate serial dilutions of the bacterial suspension on 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks and enumerate CFU.

  • Assessment of Dormancy:

    • Dual staining with auramine O (stains all mycobacteria) and Nile red (stains lipid bodies, a marker of dormancy) can be used to assess the metabolic state of the bacteria.[10]

Workflow for In Vitro Granuloma Model

Granuloma_Model_Workflow cluster_setup Model Setup cluster_formation Granuloma Formation cluster_treatment Drug Treatment & Analysis PBMC_Isolation Isolate Human PBMCs Mtb_Infection Infect PBMCs with Mtb PBMC_Isolation->Mtb_Infection Embedding Embed in Collagen Matrix Mtb_Infection->Embedding Incubation Incubate for 7-8 days Embedding->Incubation Granuloma Formation of 3D Granulomas Incubation->Granuloma This compound Add this compound Granuloma->this compound Harvest Harvest Mycobacteria This compound->Harvest CFU_Assay CFU Enumeration Harvest->CFU_Assay

Caption: Workflow for the 3D In Vitro Granuloma Model.

Quantitative Data Summary

The following tables summarize the efficacy of various this compound-based regimens in the murine model of LTBI.

Table 1: Efficacy of this compound-Based Regimens in a Murine Model of LTBI [8][9]

Treatment RegimenDuration (weeks)Dose (mg/kg/day)Percent of Mice Culture-Positive at End of Treatment
Control
Untreated8-100%
Isoniazid (INH)825100%
Rifampin (RIF)810~80-100%
Combination Therapy
RIF + INH410 (RIF), 25 (INH)100%
RIF + INH810 (RIF), 25 (INH)47%
RIF + Pyrazinamide (PZA)410 (RIF), 150 (PZA)53%
RIF + PZA810 (RIF), 150 (PZA)0%
Rifapentine-Based Regimens
Rifapentine (RPT) alone810Indistinguishable from RIF+PZA
RPT + INH810 (RPT), 25 (INH)Indistinguishable from RIF+PZA
RPT + PZA810 (RPT), 150 (PZA)Indistinguishable from RIF+PZA
RPT + INH + PZA810 (RPT), 25 (INH), 150 (PZA)Indistinguishable from RIF+PZA

Data adapted from a study by Rosenthal et al., which demonstrated that daily rifapentine-based regimens were at least as active as rifampin+pyrazinamide and could potentially shorten LTBI treatment to 6-8 weeks.[8][9]

Table 2: Pharmacokinetic Parameters of Rifampin and Rifapentine in Mice [14]

DrugDose (mg/kg)Cmax (µg/mL)AUC₀₋₁₆₈ (µg·h/mL)
Rifampin10~12~150
Rifampin20~20~350
Rifampin40~35~800
Rifapentine7.5~15~380
Rifapentine10~20~500
Rifapentine20~40~1100

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve. These data highlight that at a given dose, rifapentine achieves significantly higher drug exposure compared to rifampin.[14]

Signaling Pathways and Drug Action

The establishment of latent TB involves a complex interplay between Mtb and the host immune system, leading to the formation of granulomas. Within the granuloma, Mtb adapts to a hypoxic and nutrient-limited environment, entering a dormant state. The signaling pathways governing this process are not fully elucidated but involve bacterial stress responses and host immune signaling, including the crucial role of cytokines like TNF-α in maintaining granuloma integrity.[11] Rifamycins act directly on the bacterium, independent of these host pathways, by inhibiting its RNA polymerase.

This compound Mechanism of Action

Rifamycin_Mechanism Mtb Mycobacterium tuberculosis RNAP DNA-dependent RNA Polymerase (β-subunit) Transcription Transcription (DNA to RNA) RNAP->Transcription This compound This compound (Rifampin, Rifapentine) This compound->RNAP Binds to & Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Bactericidal Effect (Cell Death) Transcription->Cell_Death Blocked Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of rifamycins against Mtb.

Conclusion

The Cornell mouse model and in vitro granuloma models are valuable tools for evaluating the efficacy of rifamycins in treating latent tuberculosis infection. The data consistently demonstrate the potent activity of rifamycins, particularly rifapentine, in these preclinical settings. The provided protocols offer a foundation for researchers to conduct their own investigations into novel LTBI treatment strategies. Further research utilizing these models will be crucial for optimizing this compound dosing and developing even shorter and more effective regimens to combat the global threat of tuberculosis.

References

Application Notes and Protocols: In Vitro Transcription Inhibition Assay Using Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. This specific mechanism of action makes bacterial RNAP a prime target for antibacterial drug development. The in vitro transcription inhibition assay is a powerful tool to quantify the inhibitory activity of rifamycin derivatives and other compounds targeting bacterial transcription. This document provides detailed application notes and protocols for conducting this assay, presenting data, and visualizing the underlying mechanisms.

This compound achieves its bactericidal effect by binding to the β-subunit of the bacterial RNAP.[] This binding occurs within a hydrophobic pocket in close proximity to the RNAP active site, but not directly at the catalytic center.[] The antibiotic physically obstructs the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, a mechanism known as steric occlusion.[2] This prevents further extension of the RNA chain, effectively halting transcription at the initiation phase.[3][4] This targeted action against prokaryotic RNAP, with significantly lower affinity for eukaryotic counterparts, forms the basis of its therapeutic utility.[3]

Data Presentation: Inhibitory Activity of Rifamycins

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It represents the concentration of the compound required to reduce the activity of the target enzyme by 50%. The following tables summarize the IC50 values of various rifamycins against wild-type (WT) and resistant bacterial RNA polymerases.

Table 1: IC50 Values of Rifamycins against Escherichia coli RNA Polymerase

CompoundRNAP GenotypeIC50 (µM)Reference
RifampicinWild-Type< 0.005[5]
RifampicinD516V Mutant398 (±118)[5]
RifampicinH526Y Mutant≥ 2000[5]
RifampicinS531L Mutant263 (±49)[5]
RifabutinWild-Type> 100 µg/mL[6]
RifapentineWild-Type> 100 µg/mL[6]

Table 2: IC50 Values of Rifampicin against Mycobacterium tuberculosis RNA Polymerase

CompoundRNAP GenotypeIC50 (µM)Reference
RifampicinWild-Type< 0.005[5]
RifampicinD435V Mutant0.8 (±0.2)[5]
RifampicinH445Y Mutant1.1 (±0.2)[5]
RifampicinS450L Mutant0.9 (±0.1)[5]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro transcription inhibition assay to determine the IC50 value of this compound derivatives. This protocol is adapted from established methods and utilizes a radiolabeling approach for the detection of RNA transcripts.

Materials and Reagents
  • Purified Bacterial RNA Polymerase (RNAP) Holoenzyme: Core enzyme and primary sigma factor (e.g., σ70 for E. coli).

  • DNA Template: A linear DNA fragment or plasmid containing a strong bacterial promoter (e.g., T7 A1 promoter).

  • This compound Derivative Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

  • NTP Solution: Equimolar mix of ATP, CTP, and GTP.

  • Radiolabeled UTP: [α-³²P]UTP (3000 Ci/mmol).

  • 10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 1 M NaCl, 100 mM MgCl₂, 10 mM DTT.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing Polyacrylamide Gel (e.g., 8%): With 8 M urea.

  • 1x TBE Buffer: Tris-borate-EDTA buffer.

  • Nuclease-free water.

  • Phosphorimager or Autoradiography Film.

Experimental Procedure
  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution in the same solvent (e.g., DMSO) to achieve a range of concentrations for the assay. Ensure the final solvent concentration is constant across all reactions.

  • RNA Polymerase Holoenzyme Formation:

    • In a microcentrifuge tube on ice, combine the RNAP core enzyme and the sigma factor in a slight molar excess of the sigma factor.

    • Incubate on ice for 10-15 minutes to allow the formation of the holoenzyme.

  • Inhibitor Pre-incubation:

    • To a series of tubes, add the RNAP holoenzyme and varying concentrations of the this compound derivative or the vehicle control (e.g., DMSO).

    • Incubate at 37°C for 10 minutes to allow the inhibitor to bind to the RNAP.

  • Open Complex Formation:

    • Add the DNA template to the RNAP-inhibitor mixture.

    • Incubate at 37°C for 15 minutes to allow the formation of the open promoter complex.

  • Transcription Initiation and Elongation:

    • Prepare a master mix containing the 10x transcription buffer, NTPs, and [α-³²P]UTP in nuclease-free water.

    • Initiate the transcription reaction by adding the NTP master mix to each tube. The final reaction volume is typically 20-50 µL.

    • Incubate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of the stop solution.

  • Analysis of Transcripts:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

Data Analysis
  • Quantification:

    • Quantify the band intensity of the full-length RNA transcript for each this compound concentration and the control.

  • Calculation of Percent Inhibition:

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (Signal_inhibitor / Signal_control)) * 100

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[7]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the key steps in bacterial transcription initiation and elongation, and the point at which this compound exerts its inhibitory effect.

Rifamycin_Mechanism cluster_initiation Transcription Initiation cluster_elongation Transcription Elongation cluster_inhibition Inhibition by this compound RNAP RNAP Holoenzyme (Core + σ) ClosedComplex Closed Complex RNAP->ClosedComplex Binds Promoter Promoter DNA Promoter->ClosedComplex OpenComplex Open Complex (DNA Unwound) ClosedComplex->OpenComplex Isomerization InitialTranscription Initial Transcription OpenComplex->InitialTranscription Block Steric Block OpenComplex->Block RNA_2_3 2-3 nt RNA InitialTranscription->RNA_2_3 PromoterEscape Promoter Escape RNA_2_3->PromoterEscape RNA_2_3->Block ElongationComplex Elongation Complex PromoterEscape->ElongationComplex FullTranscript Full-length RNA Transcript ElongationComplex->FullTranscript NTPs This compound This compound This compound->OpenComplex Binds to β-subunit Block->PromoterEscape Prevents

Caption: Mechanism of this compound's inhibition of bacterial transcription.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the IC50 of a this compound derivative using the in vitro transcription assay.

IC50_Workflow prep Reagent Preparation (RNAP, DNA, NTPs, this compound) preincubation Pre-incubation: RNAP Holoenzyme + this compound prep->preincubation open_complex Open Complex Formation: Add DNA Template preincubation->open_complex transcription Start Transcription: Add NTPs (with [α-³²P]UTP) open_complex->transcription termination Terminate Reaction: Add Stop Solution transcription->termination analysis Gel Electrophoresis (Denaturing PAGE) termination->analysis visualization Visualization (Phosphorimager/Autoradiography) analysis->visualization quantification Quantify Band Intensity visualization->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 (Non-linear Regression) calculation->ic50

Caption: Workflow for IC50 determination of this compound.

References

Application Notes and Protocols for Assessing Rifamycin Activity Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Rifamycins, a class of antibiotics that inhibit bacterial RNA polymerase, have shown promise in combating these resilient communities.[1][2] This document provides detailed application notes and protocols for assessing the in vitro activity of rifamycins against bacterial biofilms, enabling robust and reproducible evaluation of their anti-biofilm efficacy.

The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, which disrupts transcription and ultimately leads to cell death. This activity is effective against a range of Gram-positive bacteria, including notorious biofilm formers like Staphylococcus aureus. While rifampicin is a cornerstone of therapy for staphylococcal implant-associated infections, the emergence of resistance is a concern, necessitating the evaluation of other rifamycin derivatives such as rifabutin and rifapentine.[3][4]

These protocols will cover essential methods for quantifying biofilm formation and eradication, visualizing biofilm structure, and analyzing gene expression changes within the biofilm in response to this compound treatment.

Data Presentation: Efficacy of Rifamycins Against Bacterial Biofilms

The following tables summarize the quantitative data on the activity of various rifamycins against bacterial biofilms, primarily focusing on Staphylococcus aureus, a common pathogen in biofilm-associated infections.[5][6][7]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Rifampicin against Staphylococcus aureus

Isolate TypeBiofilm Producer StrengthMIC (mg/L)MBEC (mg/L)MBEC/MIC RatioReference
MRSAStrong0.008>256>32,000[8]
MRSAModerate0.0151288,533[8]
MRSAWeak0.015167[8]
MRSANot specified2 - ≥512--[9]
MSSANot specified0.0151288,533[8]

Table 2: Comparative Efficacy of Rifabutin and Rifampicin against Staphylococcal Biofilms

OrganismAntibioticMedian MIC (mg/L)Median MBEC (mg/L)Reference
S. aureusRifabutin> Rifampicin MICStatistically Lower than Rifampicin[6][10]
S. epidermidisRifabutinNo significant difference from RifampicinStatistically Lower than Rifampicin[6][10]
CoNS (other)RifabutinNo significant difference from RifampicinStatistically Lower than Rifampicin[6][10]

Table 3: Efficacy of Rifapentine and Rifabutin against Staphylococcus aureus Biofilms

AntibioticbMIC (mg/L)MBEC90 (mg/L)Reference
RifampicinEquivalent to others10- to 100-fold higher than others[11]
RifapentineEquivalent to others0.19 - 0.78[11]
RifabutinEquivalent to others0.19 - 0.78[11]

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

MBEC_Workflow cluster_prep Preparation cluster_growth Biofilm Growth cluster_treatment Treatment cluster_recovery Recovery and Analysis prep_culture Prepare bacterial inoculum add_inoculum Add inoculum to 96-well plate prep_culture->add_inoculum place_lid Place MBEC peg lid add_inoculum->place_lid incubate_growth Incubate to form biofilm on pegs place_lid->incubate_growth rinse_pegs Rinse pegs to remove planktonic cells incubate_growth->rinse_pegs expose_biofilm Transfer peg lid to challenge plate and incubate rinse_pegs->expose_biofilm prepare_challenge Prepare 96-well plate with serial dilutions of this compound prepare_challenge->expose_biofilm rinse_again Rinse pegs expose_biofilm->rinse_again recovery_plate Place peg lid in recovery plate with fresh medium rinse_again->recovery_plate sonicate Sonicate to dislodge biofilm recovery_plate->sonicate incubate_recovery Incubate recovery plate sonicate->incubate_recovery read_results Read absorbance for growth incubate_recovery->read_results

Caption: Workflow of the Minimum Biofilm Eradication Concentration (MBEC) Assay.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and dilute it in a suitable growth medium to a standardized density (e.g., 10^5 - 10^7 CFU/mL).

  • Biofilm Formation: Dispense 150 µL of the bacterial inoculum into each well of a 96-well microtiter plate. Place a sterile MBEC peg lid onto the plate, ensuring the pegs are submerged in the inoculum. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation on the pegs.

  • This compound Preparation: In a separate 96-well plate (the "challenge plate"), prepare serial dilutions of the this compound compound to be tested.

  • Biofilm Challenge: Gently rinse the peg lid with the attached biofilms in a sterile saline solution to remove planktonic bacteria. Transfer the rinsed peg lid to the challenge plate containing the this compound dilutions. Incubate for a defined period (e.g., 24 hours).

  • Recovery: After the challenge, rinse the peg lid again in sterile saline. Place the peg lid into a new 96-well plate (the "recovery plate") containing 200 µL of fresh, sterile growth medium in each well.

  • Biofilm Disruption: To dislodge the surviving bacteria from the pegs into the recovery medium, sonicate the recovery plate for a specified time (e.g., 5-10 minutes).

  • Incubation and Reading: Remove the peg lid and cover the recovery plate with a standard lid. Incubate the recovery plate for 24 hours. The MBEC is determined as the lowest concentration of the this compound that prevents bacterial growth in the recovery plate, which can be assessed visually or by measuring the optical density at 600 nm (OD600).[12]

Crystal Violet (CV) Staining Assay

The CV assay is a simple and widely used method for quantifying the total biomass of a biofilm.

CV_Workflow cluster_growth Biofilm Formation cluster_treatment Treatment cluster_staining Staining and Quantification inoculate Inoculate 96-well plate incubate_growth Incubate to form biofilm inoculate->incubate_growth remove_planktonic Remove planktonic cells incubate_growth->remove_planktonic add_this compound Add this compound solutions remove_planktonic->add_this compound incubate_treatment Incubate add_this compound->incubate_treatment wash_wells Wash wells incubate_treatment->wash_wells stain_cv Stain with Crystal Violet wash_wells->stain_cv wash_again Wash excess stain stain_cv->wash_again solubilize Solubilize bound stain wash_again->solubilize read_abs Read absorbance solubilize->read_abs

Caption: Workflow of the Crystal Violet (CV) Staining Assay for biofilm quantification.

  • Biofilm Formation: Inoculate the wells of a 96-well flat-bottom microtiter plate with a bacterial culture and incubate to allow for biofilm formation.[6]

  • Treatment: Gently remove the planktonic (free-floating) bacteria by aspirating the medium.[13] Add fresh medium containing various concentrations of the this compound to the wells. Include appropriate controls (untreated biofilm and medium-only). Incubate for the desired treatment period.

  • Washing: Carefully aspirate the medium and wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[13]

  • Staining: Add 125-150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[13]

  • Washing: Remove the crystal violet solution and wash the plate multiple times with PBS or distilled water until the control wells are colorless.[13]

  • Solubilization: Invert the plate on a paper towel to dry completely.[13] Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[13]

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 590-595 nm using a microplate reader.[6][13] The absorbance value is proportional to the biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of viable and non-viable cells within the biofilm.

CLSM_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging and Analysis grow_biofilm Grow biofilm on a suitable surface (e.g., coverslip) treat_biofilm Treat with this compound grow_biofilm->treat_biofilm wash_biofilm Wash to remove planktonic cells treat_biofilm->wash_biofilm add_stain Add Live/Dead stain (e.g., SYTO 9 and propidium iodide) wash_biofilm->add_stain incubate_stain Incubate in the dark add_stain->incubate_stain wash_stain Gently wash excess stain incubate_stain->wash_stain mount_sample Mount sample for microscopy wash_stain->mount_sample acquire_images Acquire z-stack images using CLSM mount_sample->acquire_images analyze_images Analyze 3D structure and cell viability acquire_images->analyze_images

Caption: Workflow for qPCR analysis of gene expression in bacterial biofilms.

  • Biofilm Culture and Treatment: Grow bacterial biofilms under the desired conditions and expose them to sub-inhibitory or inhibitory concentrations of this compound for a defined period.

  • RNA Extraction: Harvest the biofilm-embedded bacteria and extract total RNA using a commercially available kit or a customized protocol suitable for biofilms, which may require mechanical disruption to lyse the cells within the extracellular matrix. [14]3. DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., those involved in adhesion, matrix production, or quorum sensing), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in this compound-treated biofilms compared to untreated controls. This is often done using the ΔΔCt method, with normalization to a stably expressed housekeeping gene.

Signaling Pathway in Staphylococcus aureus Biofilm Formation

The formation of biofilms in Staphylococcus aureus is a complex process regulated by multiple signaling pathways. One of the key regulatory systems is the accessory gene regulator (agr) quorum-sensing system. [10]Rifamycins, by inhibiting RNA polymerase, will have a broad impact on the transcription of genes regulated by this and other systems.

Saureus_Biofilm_Signaling cluster_QS agr Quorum Sensing System cluster_Biofilm Biofilm Phenotype agrD agrD (AIP precursor) agrB agrB (Processing & Export) agrD->agrB AIP AIP (Autoinducing Peptide) agrB->AIP Exports agrC AgrC (Receptor Kinase) AIP->agrC Activates agrA AgrA (Response Regulator) agrC->agrA Phosphorylates RNAIII RNAIII (Effector Molecule) agrA->RNAIII Induces Transcription Adhesion Adhesion Factors (e.g., fnbA, fnbB) RNAIII->Adhesion Represses Dispersal Dispersal (Proteases, PSMs) RNAIII->Dispersal Promotes Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Promotes Matrix Matrix Production (e.g., ica operon for PIA) Matrix->Biofilm_Formation Promotes Dispersal->Biofilm_Formation Inhibits This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits Transcription Transcription RNAP->Transcription Mediates Transcription->agrD Transcription->agrB Transcription->Adhesion Transcription->Matrix Transcription->Dispersal

Caption: Simplified signaling pathway of S. aureus biofilm formation and the inhibitory action of this compound.

References

Application Notes and Protocols: Development of Rifamycin-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifamycin, a potent antibiotic, is a cornerstone in the treatment of mycobacterial infections, particularly tuberculosis. However, its clinical efficacy can be limited by poor solubility, variable bioavailability, and the need for long-term, high-dose regimens that can lead to significant side effects, including hepatotoxicity.[1][2] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these challenges. By encapsulating this compound within nanocarriers, it is possible to enhance its stability, control its release, and, crucially, target it to specific sites of infection, such as macrophages where mycobacteria often reside.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The following tables summarize the key quantitative data from various studies on this compound-loaded nanoparticles, facilitating easy comparison of different formulations.

Nanoparticle TypeFormulation CodePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Mesoporous SilicaMSNP-Rif 40Silica40Not SpecifiedNot Specified[1]
Mesoporous SilicaMSNP-Rif 100Silica100Not SpecifiedNot Specified[1]
Solid LipidBare SLNsGlycerol tripalmitate205.6 ± 5.3Not Specified-15.2 ± 0.53
Solid LipidRIF-SLNsGlycerol tripalmitate195.7 ± 6.2Not Specified-21.8 ± 0.71
Solid LipidMan-RIF SLNsGlycerol tripalmitate217.3 ± 5.4Not SpecifiedNot Specified
PolymericRIF-Chitosan NPChitosan124.1 ± 0.2 to 402.3 ± 2.8Not SpecifiedNot Specified[3][4]
PolymericRIF-PLGA NPPLGA~200-300LowNot Specified[2][5]
Nanoparticle TypeFormulation CodeEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release CharacteristicsReference
Mesoporous SilicaMSNP-Rif 4012.5 ± 0.85.9 ± 0.4~10% release in 5 min at pH 7.4[1]
Mesoporous SilicaMSNP-Rif 10018.2 ± 1.18.3 ± 0.5~3% release in 5 min at pH 7.4[1]
PolymericRIF-Chitosan NP72.00 ± 0.142.96 ± 2.91Sustained release up to 24h[2][4]
PolymericRIF-PLGA NP67 ± 147 ± 2>90% release within 24h[3][6]
Solid LipidRIF-SLNs86.40 ± 0.274Not Specified6.04% release in 1h at pH 6.8[7]

Experimental Protocols

Detailed methodologies for the key experiments involved in the development and characterization of this compound-loaded nanoparticles are provided below.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol is adapted from methodologies for preparing Rifampicin-loaded PLGA nanoparticles.[2][5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Purified Water

  • Probe Sonicator

  • Magnetic Stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a defined amount of PLGA and this compound in DCM. Stir until all components are fully dissolved.[2]

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of PVA.[2]

  • Emulsification: Add the organic phase to the aqueous PVA solution. Immediately emulsify the mixture using a high-energy probe sonicator to form an oil-in-water (o/w) emulsion.[2][5]

  • Solvent Evaporation: Transfer the emulsion to a larger volume of a dilute (e.g., 0.1%) PVA solution. Stir the mixture overnight at room temperature on a magnetic stirrer to allow the DCM to evaporate completely.[2]

  • Nanoparticle Collection: As the solvent evaporates, the PLGA will precipitate, entrapping the drug and forming solid nanoparticles.[2]

  • Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Resuspend the nanoparticle pellet in purified water and centrifuge again to remove excess PVA and un-encapsulated drug. Repeat this washing step 2-3 times.[2]

  • Lyophilization (Optional): For long-term storage or to create a dry powder for inhalation, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant such as trehalose or mannitol should be added before freezing.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Sonication

This protocol is based on the preparation of Rifampicin-loaded SLNs.

Materials:

  • This compound

  • Glycerol tripalmitate (or other suitable solid lipid)

  • Tween 80 (or other suitable surfactant)

  • Double-deionized water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Lipid Phase Preparation: Heat glycerol tripalmitate and this compound to 80°C until the lipid is completely melted and the drug is dissolved.

  • Aqueous Phase Preparation: Dissolve Tween 80 in double-deionized water and heat to 80°C.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase while mixing with a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.

  • Nanoparticle Formation: Allow the nanoemulsion to cool to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) are critical parameters for evaluating the nanoparticle formulation.

Procedure:

  • Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.[2] The supernatant containing the unencapsulated (free) drug is carefully collected.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][8]

  • Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug used - Amount of free drug) / Total amount of drug used] x 100[2]

  • Calculation of Drug Loading (DL): DL (%) = [(Total amount of drug used - Amount of free drug) / Weight of nanoparticles] x 100[2]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro / In Vivo Evaluation prep_start Start organic_phase Prepare Organic Phase (this compound + Polymer/Lipid) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant) prep_start->aqueous_phase emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation/ Cooling emulsification->solvent_evap nanoparticles Formation of This compound-Loaded Nanoparticles solvent_evap->nanoparticles purification Purification (Centrifugation/Dialysis) nanoparticles->purification size_zeta Particle Size & Zeta Potential (DLS) purification->size_zeta morphology Morphology (SEM/TEM) purification->morphology ee_dl Encapsulation Efficiency & Drug Loading purification->ee_dl release In Vitro Drug Release purification->release uptake Cellular Uptake Studies (e.g., Macrophages) release->uptake efficacy Antibacterial Efficacy uptake->efficacy biocompatibility Biocompatibility Assays uptake->biocompatibility

Caption: Workflow for the synthesis and evaluation of this compound-loaded nanoparticles.

targeted_delivery cluster_systemic Systemic Circulation cluster_target Infection Site (e.g., Lung Alveoli) cluster_action Intracellular Action np This compound-Loaded Nanoparticle macrophage Infected Macrophage np->macrophage Targeting Ligand (e.g., Mannose) mycobacteria Intracellular Mycobacteria endocytosis Receptor-Mediated Endocytosis macrophage->endocytosis Binding receptor Mannose Receptor release This compound Release endocytosis->release inhibition Inhibition of Bacterial RNA Polymerase release->inhibition death Bacterial Death inhibition->death

Caption: Targeted delivery of this compound nanoparticles to infected macrophages.

Concluding Remarks

The development of this compound-loaded nanoparticles represents a significant advancement in the potential treatment of tuberculosis and other mycobacterial infections. The protocols and data presented herein provide a foundational framework for researchers to design, fabricate, and evaluate novel nanoparticle-based therapies. By optimizing nanoparticle characteristics for targeted delivery and controlled release, it is possible to enhance the therapeutic index of this compound, potentially leading to reduced dosing frequency, lower systemic toxicity, and improved patient compliance. Further research focusing on scaling up production and conducting comprehensive in vivo efficacy and safety studies will be crucial for the clinical translation of these promising drug delivery systems.

References

Application Note: Utilizing Rifamycin to Interrogate Real-Time RNA Polymerase Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial RNA polymerase (RNAP), the central enzyme responsible for transcribing DNA into RNA, is a validated target for antibiotics.[1][2] Understanding the intricate dynamics of this molecular machine—from promoter binding and initiation to elongation and termination—is crucial for both fundamental biology and the development of novel antibacterial agents. Rifamycin, and its well-known derivative Rifampicin, are potent and specific inhibitors of bacterial RNAP.[1][] By binding to the β subunit of the enzyme, this compound physically obstructs the path of the nascent RNA transcript, effectively halting transcription at a very early stage.[4][5][6] This specific mechanism of action makes this compound an invaluable tool for studying the real-time dynamics of RNAP, allowing researchers to dissect the initial steps of transcription with high precision.

This application note provides detailed protocols and methodologies for using this compound to study RNAP dynamics through a combination of ensemble biochemical assays, advanced single-molecule techniques, and live-cell imaging.

Mechanism of Action: this compound's Impact on the Transcription Cycle

This compound inhibits bacterial RNAP by binding to a well-defined pocket on the β subunit, deep within the DNA/RNA channel and approximately 12 Å away from the enzyme's active site.[4][6] Its mode of action is not to prevent the initial binding of RNAP to promoter DNA or the formation of the open promoter complex. Instead, this compound acts as a steric blocker; it allows the synthesis of a short RNA transcript of only 2-3 nucleotides before physically preventing further elongation.[4][5][6][7] This leads to the production and release of abortive, short RNA fragments, effectively trapping the RNAP at the promoter.[7]

Crucially, this compound does not bind to or inhibit RNAP that is already in a stable elongation complex (i.e., has synthesized an RNA chain longer than a few nucleotides).[4][7] This property allows researchers to specifically probe the transcription initiation phase and distinguish it from elongation.

// Pathway RNAP -> ClosedComplex [label="+ DNA"]; ClosedComplex -> OpenComplex [label="Isomerization"]; OpenComplex -> Abortive [label="+ NTPs"]; Abortive -> Elongation [label="Success"]; Abortive -> OpenComplex [label="Failure", style=dashed];

// Inhibition Rif -> OpenComplex [color="#EA4335"]; OpenComplex -> BlockedComplex [label="+ this compound", color="#EA4335"]; BlockedComplex -> AbortiveRelease [label="Forced Release of\n2-3 nt RNA", style=dashed, color="#EA4335"]; AbortiveRelease -> OpenComplex [style=dashed, color="#EA4335"];

{rank=same; RNAP; DNA;} {rank=same; ClosedComplex; Rif;} {rank=same; OpenComplex; BlockedComplex;} {rank=same; Abortive; AbortiveRelease;} {rank=same; Elongation;} } .enddot Caption: Mechanism of this compound inhibition on the bacterial transcription initiation pathway.

Data Presentation: Quantitative Analysis of this compound-RNAP Interaction

The interaction between this compound and RNAP has been extensively quantified. These data are essential for designing experiments and for understanding the basis of antibiotic resistance.

Table 1: Inhibitory Concentration (IC50) of Rifampicin against Wild-Type and Mutant RNAP

RNA Polymerase Source Mutation Rifampicin IC50 (µM) Reference
E. coli (Wild-Type) None < 0.005 [5]
E. coli D516V 398 (±118) [5]
E. coli H526Y ≥ 2000 [5]
E. coli S531L 263 (±26) [5]
M. tuberculosis (Wild-Type) None < 0.005 [5]
M. tuberculosis D435V 880 (±176) [5]
M. tuberculosis H445Y > 2000 (No Detectable Inhibition) [5]

| M. tuberculosis | S450L | 789 (±249) |[5] |

Table 2: Binding Constants for this compound and its Derivatives

Compound Target Method Binding Constant (Kd) Reference
Rifampicin Prokaryotic RNAP Various ~10 nM (10-8 M) [8]

| Rifampicin | Eukaryotic RNAP | Various | > 1 µM (10-6 M) |[8] |

Experimental Protocols

Protocol 1: In Vitro Transcription Inhibition Assay

This protocol determines the IC50 value of this compound by measuring its effect on RNA synthesis from a DNA template in vitro.

Materials:

  • Purified bacterial RNAP holoenzyme

  • Linear DNA template with a strong promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP)

  • [α-³²P]-UTP (radiolabeled)

  • This compound stock solution (in DMSO)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

  • Denaturing polyacrylamide gel (e.g., 15% Urea-PAGE)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Set up transcription reactions in individual tubes. For a 20 µL reaction, mix:

    • 10 µL 2x Transcription Buffer

    • 1 µL DNA template (e.g., 50 nM final)

    • 1 µL RNAP holoenzyme (e.g., 25 nM final)

    • 1 µL of this compound dilution (or DMSO for control)

    • Water to 16 µL

  • Incubate the mixture for 10 minutes at 37°C to allow RNAP to bind to the promoter and for this compound to interact with RNAP.

  • Initiate transcription by adding 4 µL of a pre-mixed rNTP solution containing ATP, GTP, CTP (e.g., 500 µM final each) and [α-³²P]-UTP (e.g., 10 µCi).

  • Allow the reaction to proceed for 15 minutes at 37°C.

  • Terminate the reactions by adding 20 µL of Stop Solution.

  • Heat the samples at 95°C for 3 minutes to denature the RNA products.

  • Load the samples onto a denaturing polyacrylamide gel and run electrophoresis to separate the RNA products by size.

  • Expose the gel to a phosphor screen and visualize using a phosphorimager.

  • Quantify the intensity of the full-length transcript band for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Real-Time RNAP Dynamics using Single-Molecule FRET (smFRET)

This protocol describes how to observe the conformational dynamics of RNAP upon binding of this compound using smFRET. This compound can act as a natural FRET acceptor for a donor fluorophore placed on RNAP.[9]

Materials:

  • Site-specifically labeled RNAP with a donor fluorophore (e.g., Cy3B) near the this compound binding pocket.

  • This compound (acceptor).

  • Quartz microscope slide and coverslip, coated with polyethylene glycol (PEG) and biotin-PEG.

  • Streptavidin.

  • Biotinylated anti-His antibody (for immobilizing His-tagged RNAP).

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers and detectors.

  • Imaging Buffer (Transcription Buffer supplemented with an oxygen-scavenging system, e.g., PCA/PCD and Trolox).

// Workflow Label -> Immobilize; Immobilize -> Image_Pre; Image_Pre -> Inject_Rif; Inject_Rif -> Image_Post; Image_Post -> Trace; Trace -> FRET; FRET -> Kinetics; } .enddot Caption: Experimental workflow for a single-molecule FRET (smFRET) assay to study this compound-RNAP interaction.

Procedure:

  • Surface Preparation: Clean quartz slides and coverslips thoroughly. Functionalize the surface with a mixture of PEG and biotin-PEG. Assemble a flow cell.

  • Immobilization:

    • Incubate the flow cell with streptavidin solution.

    • Wash away unbound streptavidin.

    • Incubate with a biotinylated anti-His antibody.

    • Wash thoroughly.

    • Introduce the His-tagged, fluorophore-labeled RNAP holoenzyme into the flow cell and incubate to allow immobilization.

    • Wash away unbound RNAP.

  • Imaging:

    • Place the slide on the TIRF microscope stage.

    • Fill the flow cell with Imaging Buffer.

    • Locate the immobilized single molecules.

    • Begin recording fluorescence intensity from the donor and acceptor channels.

    • After acquiring a baseline signal, inject Imaging Buffer containing a known concentration of this compound into the flow cell.

    • Continue recording to observe changes in FRET efficiency as this compound binds to individual RNAP molecules.

  • Data Analysis:

    • For each molecule, extract the time-dependent fluorescence intensity of the donor and acceptor.

    • Calculate the apparent FRET efficiency (E*) over time.

    • Binding of this compound will cause an increase in FRET efficiency (donor signal decreases, acceptor signal appears/increases).

    • Analyze the dwell times in the low-FRET (unbound) and high-FRET (bound) states to determine the on- and off-rates of this compound binding.

Protocol 3: Live-Cell Imaging of RNAP Dynamics

This protocol uses fluorescence microscopy to visualize the effect of this compound on the spatial distribution of RNAP within living bacterial cells.

Materials:

  • Bacterial strain expressing a fluorescently tagged RNAP subunit (e.g., RpoC-GFP).

  • Live-cell imaging medium (e.g., minimal medium).

  • Agarose pads (e.g., 1% agarose in minimal medium).

  • This compound stock solution.

  • Fluorescence microscope with environmental control (temperature).

Procedure:

  • Grow the bacterial culture expressing fluorescent RNAP to the early-to-mid logarithmic phase.

  • Concentrate a small volume of the culture by gentle centrifugation.

  • Spot ~1 µL of the concentrated cells onto a pre-warmed agarose pad placed on a microscope slide. Cover with a coverslip and seal.

  • Place the slide on the pre-warmed microscope stage.

  • Acquire initial images of the cells, capturing the distribution of the fluorescent RNAP signal. In untreated, growing cells, RNAP is typically dispersed throughout the nucleoid.

  • To observe the effect of this compound, prepare a separate agarose pad containing the desired concentration of the antibiotic (e.g., 150 µg/ml for E. coli).[7]

  • Transfer cells to the this compound-containing pad and begin time-lapse imaging immediately.

  • Alternatively, perfuse this compound-containing medium over cells immobilized in a microfluidic device.

  • Acquire images at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Analysis: Observe the change in the localization of the RNAP signal. Upon this compound treatment, elongating polymerases will run off the genes, while initiating polymerases will be trapped at promoters. This leads to a change in the spatial organization of RNAP, often resulting in the signal coalescing or becoming more condensed as it redistributes on the nucleoid.[7]

Conclusion

This compound is more than a clinically vital antibiotic; it is a precision tool for molecular biology. Its specific, well-characterized mechanism of inhibiting transcription initiation allows researchers to pause the RNAP molecular motor at a defined step. By combining this compound with cutting-edge biophysical techniques like smFRET and live-cell imaging, it is possible to obtain real-time, quantitative insights into the complex dynamics of RNA polymerase, paving the way for a deeper understanding of gene regulation and the discovery of new antibacterial strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rifamycin Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome rifamycin resistance in clinical isolates of Mycobacterium tuberculosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in M. tuberculosis?

A1: this compound resistance in M. tuberculosis is predominantly caused by mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase.[1][2][3][4][5][6][7][8][9] Over 95% of rifampicin-resistant strains have mutations within an 81-bp region of rpoB known as the rifampicin resistance-determining region (RRDR).[1][2][6][9][10] The most common mutations occur at codons 435, 445, and 450.[1][3][8] While less common, mutations outside the RRDR and other mechanisms like efflux pumps can also contribute to resistance.[2][8][11]

Q2: What are the current strategies being explored to overcome this compound resistance?

A2: Several strategies are being investigated to combat this compound-resistant M. tuberculosis. These include:

  • Novel Drug Development: New drugs with different mechanisms of action, such as bedaquiline, pretomanid, and delamanid, are being used in combination regimens.[12][13][14][15]

  • Combination Therapy: The use of multi-drug regimens is a cornerstone of treatment. The BPaL/M regimen (bedaquiline, pretomanid, linezolid, with or without moxifloxacin) is a notable example for treating multidrug-resistant TB (MDR-TB).[12][13][15][16]

  • Efflux Pump Inhibitors: Compounds like verapamil, piperine, and even some proton pump inhibitors are being explored for their ability to block efflux pumps that expel rifampicin from the bacterial cell, thereby restoring its efficacy.[9][17][18][19][20][21][22]

  • Repurposing Existing Drugs: Beta-lactams, when used in combination with beta-lactamase inhibitors like clavulanate, have shown synergistic effects with rifampicin against MDR-TB isolates.[23]

Q3: How can I determine the level of rifampicin resistance in my clinical isolates?

A3: The level of rifampicin resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[24][25] Phenotypic drug susceptibility testing (DST) methods are the gold standard for this.[26] Common methods include the proportion method on solid media (e.g., Löwenstein-Jensen), and automated liquid culture systems like the BACTEC MGIT 960.[2][26] The Alamar blue assay is another method used for MIC determination.[2]

Q4: Are there molecular methods to detect rifampicin resistance?

A4: Yes, molecular methods are widely used for the rapid detection of rifampicin resistance. The GeneXpert MTB/RIF assay is a commonly used automated real-time PCR test that simultaneously detects M. tuberculosis and mutations in the RRDR of the rpoB gene.[2] DNA sequencing, particularly of the rpoB gene, is also used to identify specific resistance-conferring mutations.[2][11]

Troubleshooting Guides

Problem 1: Discrepancy between genotypic and phenotypic rifampicin resistance results.

  • Scenario: GeneXpert MTB/RIF indicates rifampicin resistance, but phenotypic DST shows susceptibility.

    • Possible Cause: The mutation detected by the molecular assay may confer a low level of resistance that is below the critical concentration used in the phenotypic test.

    • Troubleshooting Step:

      • Determine the MIC of the isolate to quantify the level of resistance.

      • Sequence the entire rpoB gene to confirm the mutation and check for other potential mutations outside the RRDR.

      • Review the literature for the specific mutation identified to see its known impact on rifampicin susceptibility.

  • Scenario: Phenotypic DST indicates rifampicin resistance, but no mutations are found in the RRDR.

    • Possible Cause: Resistance may be due to mutations outside the RRDR or non-rpoB-mediated mechanisms like efflux pump overexpression.[2][11]

    • Troubleshooting Step:

      • Sequence the entire rpoB gene to look for mutations outside the RRDR.[11]

      • Investigate the role of efflux pumps by performing MIC testing in the presence and absence of an efflux pump inhibitor (e.g., verapamil). A significant decrease in MIC in the presence of the inhibitor suggests efflux pump involvement.

      • Perform gene expression analysis (e.g., qRT-PCR) of known efflux pump genes to check for overexpression.

Problem 2: A novel compound shows promising in-vitro activity but is ineffective in a macrophage model of infection.

  • Possible Cause: The compound may be subject to efflux by M. tuberculosis efflux pumps, which are known to be upregulated during macrophage infection.[17][27]

  • Troubleshooting Step:

    • Test the compound in combination with a known efflux pump inhibitor in the macrophage infection model.

    • Evaluate the stability and metabolism of the compound within the macrophage environment.

    • Assess the permeability of the compound across the macrophage membrane.

Quantitative Data Summary

Table 1: Common rpoB Mutations and Associated Rifampicin MIC Levels in M. tuberculosis

CodonAmino Acid ChangeAssociated Rifampicin Resistance LevelTypical MIC Range (µg/mL)
450S450LHigh>64[2]
445H445N, H445D, H445Y, H445RHigh>64[2]
435D435VHigh>32[5]
516D516VHigh>32[5]
526H526YHigh>32[5]
531S531LHigh>32[5][7]
511L511PLow4-8[5]
522L522PLow4-8[5]

Note: MIC ranges can vary between studies and isolates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis culture in 7H9 broth supplemented with OADC.

  • 96-well microplates.

  • Test compounds and rifampicin control.

  • Alamar Blue reagent.

  • Resazurin solution.

  • Spectrophotometer or fluorometer.

Procedure:

  • Prepare Inoculum: Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile water to all outer wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a rifampicin control row.

    • Leave wells for a no-drug control (positive growth) and a no-bacteria control (negative growth).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the no-bacteria control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reading Results:

    • Add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest drug concentration that prevents this color change.

Protocol 2: Evaluation of Efflux Pump Inhibitor (EPI) Activity

This protocol assesses the ability of a compound to inhibit rifampicin efflux.

Materials:

  • Rifampicin-resistant M. tuberculosis isolate.

  • Test EPI and a known EPI control (e.g., verapamil).

  • Materials for MIC determination (as in Protocol 1).

Procedure:

  • Determine Rifampicin MIC: First, determine the MIC of rifampicin for the resistant isolate using Protocol 1.

  • MIC with EPI:

    • Prepare a 96-well plate with serial dilutions of rifampicin as in Protocol 1.

    • To each well, add the test EPI at a fixed, sub-inhibitory concentration (a concentration that does not inhibit bacterial growth on its own).

    • Inoculate with the rifampicin-resistant isolate.

  • Incubation and Reading: Follow steps 4 and 5 from Protocol 1.

  • Analysis: A significant reduction (typically ≥4-fold) in the rifampicin MIC in the presence of the EPI indicates inhibition of efflux.

Visualizations

rifampicin_resistance_mechanism cluster_drug_action Rifampicin Action cluster_resistance Resistance Mechanisms Rifampicin Rifampicin RNAP RNA Polymerase (RpoB subunit) Rifampicin->RNAP Binds to Reduced_Binding Reduced Rifampicin Binding Rifampicin->Reduced_Binding Binding prevented by Drug_Expulsion Rifampicin Expulsion Rifampicin->Drug_Expulsion Removed by Transcription_Inhibition Transcription Inhibition RNAP->Transcription_Inhibition Leads to rpoB_Mutation rpoB Gene Mutation Altered_RNAP Altered RNA Polymerase rpoB_Mutation->Altered_RNAP Altered_RNAP->Reduced_Binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Drug_Expulsion

Caption: Mechanisms of rifampicin resistance in M. tuberculosis.

experimental_workflow_epi Start Start: Rifampicin-Resistant Isolate MIC_RIF Determine Baseline MIC of Rifampicin Start->MIC_RIF MIC_EPI Determine MIC of Test EPI (sub-inhibitory concentration) Start->MIC_EPI MIC_Combo Determine Rifampicin MIC in Presence of EPI MIC_RIF->MIC_Combo MIC_EPI->MIC_Combo Compare Compare MICs MIC_Combo->Compare No_Change No Significant Change in MIC Compare->No_Change No MIC_Reduction ≥4-fold Reduction in MIC Compare->MIC_Reduction Yes Conclusion_No Conclusion: No Evidence of Efflux Inhibition No_Change->Conclusion_No Conclusion_Yes Conclusion: Efflux Pump Inhibition Observed MIC_Reduction->Conclusion_Yes overcoming_resistance_strategies Problem Rifampicin-Resistant M. tuberculosis Strategy1 Novel Drugs (e.g., Bedaquiline, Pretomanid) Problem->Strategy1 Strategy2 Efflux Pump Inhibitors (e.g., Verapamil) Problem->Strategy2 Strategy3 Combination Therapy (e.g., Beta-lactams + Clavulanate) Problem->Strategy3 Outcome1 Alternative Mechanism of Action Strategy1->Outcome1 Outcome2 Restore Rifampicin Susceptibility Strategy2->Outcome2 Outcome3 Synergistic Killing Effect Strategy3->Outcome3

References

Technical Support Center: Enhancing the Aqueous Solubility of Rifamycin for In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rifamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the poor aqueous solubility of this compound in in vitro studies. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative solubility data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

A1: this compound is poorly soluble in water but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of approximately 100 mg/mL.[1][2][3][4] Other suitable organic solvents include dimethylformamide (DMF), methanol, chloroform, and ethanol.[1][5] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[5]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?

A2: This is a common issue due to the hydrophobic nature of this compound.[2] Here are a few troubleshooting steps:

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain its solubility.

  • pH of the Medium: this compound's solubility is pH-dependent.[6][7] Ensure the pH of your final solution is optimal for both solubility and the stability of your experimental system.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions compared to neutral or basic conditions.[6] For instance, one study reported a solubility of 19.20 ± 1.57 mg/ml at pH 2.06, which decreased to 0.85 ± 0.13 mg/ml at pH 7.06.[6] However, it's crucial to consider the stability of this compound, as it can degrade in highly acidic environments.[8][9]

Q4: Are there methods to improve the aqueous solubility of this compound without using organic solvents?

A4: Yes, several formulation strategies can enhance the aqueous solubility of this compound:

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (like β-cyclodextrin and γ-cyclodextrin) can significantly increase the aqueous solubility of this compound.[7][10]

  • Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers such as polyethylene glycol (PEG) 6000 can improve its dissolution rate and solubility.[11][12][13]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can enhance its solubility and bioavailability.[2][11][14]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.

  • Question: My in vitro experiments with this compound are showing high variability. Could this be related to its solubility?

  • Answer: Yes, poor solubility can lead to inconsistent concentrations of the active drug in your experiments. Ensure your this compound stock solution is fully dissolved before each use. If it has been stored at a low temperature, some precipitation may occur, so it's important to bring the solution to room temperature and vortex to redissolve any precipitate.[15] Also, prepare fresh dilutions in your aqueous medium for each experiment, as aqueous solutions of this compound are not recommended for long-term storage.[5]

Issue 2: Low drug concentration in prepared aqueous solutions.

  • Question: I've prepared an aqueous solution of this compound, but the measured concentration is lower than expected. What could be the reason?

  • Answer: This could be due to several factors:

    • Incomplete Dissolution: this compound may not have fully dissolved in the aqueous medium.

    • Degradation: this compound is unstable in highly acidic or alkaline conditions.[9] Check the pH of your buffer and consider using a stabilizing agent like ascorbic acid if necessary.[11]

    • Adsorption: The drug might be adsorbing to the surface of your labware. Using low-adhesion tubes and pipette tips can help mitigate this.

Quantitative Data: Solubility of this compound

Solvent/SolutionTemperatureSolubilityReference
Dimethyl sulfoxide (DMSO)Room Temperature~100 mg/mL[1][3]
Dimethylformamide (DMF)Room Temperature~20 mg/mL[5]
Methanol25°C16 mg/mL[1]
Chloroform25°C349 mg/mL[1]
Ethanol (95%)Room Temperature~10 mg/mL[1]
Water (pH 7.3)25°C2.5 mg/mL[1]
Water (pH 4.3)25°C1.3 mg/mL[1]
0.1 N HCl37°C200 mg/mL[1]
Phosphate Buffer (pH 7.4)37°C9.9 mg/mL[1]
1:1 DMF:PBS (pH 7.2)Room Temperature~0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Rifampicin Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of Rifampicin powder in a sterile microcentrifuge tube. For example, to prepare a 50 mg/mL stock solution, weigh 50 mg of Rifampicin.[15]

  • Solvent Addition: Add the appropriate volume of 100% DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.[15]

  • Dissolution: Vortex the solution until the Rifampicin is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year.[15] Before use, thaw the aliquot and ensure any precipitate is redissolved.[15]

Protocol 2: Enhancing Aqueous Solubility using the Solid Dispersion Technique with PEG 6000

  • Preparation: Prepare physical mixtures of Rifampicin and PEG 6000 at different ratios (e.g., 1:1, 1:2, 1:3).[12]

  • Melting: Heat the physical mixture in a porcelain dish on a water bath until the PEG 6000 melts.

  • Mixing: Stir the mixture continuously until a clear, homogenous melt is obtained.

  • Cooling: Remove the dish from the water bath and allow the melt to cool and solidify at room temperature.

  • Grinding and Sieving: Scrape the solidified mass and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Solubility Assessment: Determine the solubility of the prepared solid dispersion in your desired aqueous buffer and compare it to that of pure Rifampicin.

Visualizations

experimental_workflow start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve store Store stock solution at -20°C dissolve->store dilute Dilute stock solution in aqueous buffer/medium dissolve->dilute end End: Ready for in vitro experiment dilute->end

Caption: Workflow for preparing an aqueous solution of this compound.

cyclodextrin_complexation This compound This compound (Poorly Soluble) complex Inclusion Complex (Enhanced Solubility) This compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex +

Caption: Cyclodextrin inclusion complex for this compound solubility.

ph_solubility_relationship cluster_ph pH Scale cluster_solubility This compound Solubility acidic Acidic (e.g., pH 2) neutral Neutral (e.g., pH 7) high_sol High Solubility acidic->high_sol leads to basic Basic (e.g., pH 9) low_sol Low Solubility neutral->low_sol leads to med_sol Moderate Solubility basic->med_sol leads to

Caption: Relationship between pH and this compound solubility.

References

stability of Rifamycin in different culture media and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rifamycin in various culture media and under different storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Troubleshooting Guide

Common issues encountered during the use of this compound in experimental settings are often related to its inherent instability. This guide provides solutions to frequently observed problems.

Observed Problem Potential Cause Recommended Solution
Color of the culture medium changes significantly after adding this compound (e.g., from red/orange to a darker shade). Oxidation or degradation of the this compound molecule, which is sensitive to pH, light, and temperature.1. Ensure the pH of your final culture medium is within the optimal stability range for this compound (pH 6-7).[1] 2. Prepare this compound-containing media fresh before each experiment. 3. Protect the solution from light during preparation and incubation.
Precipitate forms in the stock solution or culture medium upon storage or after addition. This compound has limited aqueous solubility, which is further influenced by pH and temperature. Precipitation can also occur due to the formation of degradation products.1. Prepare stock solutions in an appropriate solvent like DMSO or methanol before diluting into aqueous media.[2] 2. When diluting, add the stock solution to the culture medium slowly while gently mixing. 3. If precipitation occurs upon refrigeration, gently warm the solution to 37°C to attempt redissolution before use. Avoid excessive heating.
Loss of antibacterial activity or inconsistent experimental results. Degradation of this compound in the culture medium due to inappropriate storage or incubation conditions, leading to a lower effective concentration.1. Store stock solutions at -20°C and freshly prepared media at 4°C, both protected from light.[3] 2. For long-term experiments, consider replenishing the this compound-containing medium periodically. 3. Be aware that components of the media and the presence of other drugs (e.g., isoniazid) can accelerate degradation.[4][5]
Unexpected pH shift in the culture medium after adding this compound solution. The solvent used for the this compound stock solution (e.g., acidic or basic) might alter the pH of the buffered culture medium.1. Use a minimal volume of the stock solution to prepare the final working concentration. 2. Consider preparing the stock solution in a solvent that has minimal impact on the pH of your culture system. 3. Verify the pH of the final culture medium after the addition of this compound and adjust if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions. Its stability is highly dependent on pH, temperature, and exposure to light. Degradation is accelerated in highly acidic and alkaline conditions.[2][6]

Q2: What is the optimal pH for this compound stability in solutions?

A2: Studies on Rifampicin, a key member of the this compound family, indicate that it is most stable in the pH range of 6.0 to 7.0.[1] Significant degradation occurs in acidic environments (pH below 4).[4][6]

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, this compound stock solutions (e.g., in DMSO or methanol) should be stored at -20°C and protected from light. Under these conditions, a stock solution in DMSO can be stable for several months.[2][3]

Q4: How stable is this compound in culture media at 37°C?

A4: At 37°C, the degradation of this compound in culture media can be significant. For instance, in 7H9 broth and Löwenstein-Jensen medium, almost 50% of Rifampicin degraded after one week of storage at 37°C.[3] While specific data for DMEM and RPMI-1640 is limited, similar degradation kinetics should be anticipated. Therefore, it is crucial to prepare media fresh or account for this degradation in long-term cell culture experiments.

Q5: Can the type of culture medium affect this compound's stability?

A5: Yes, the composition of the culture medium can impact this compound's stability. Buffering systems, pH, and the presence of certain components can influence the degradation rate. For example, phosphate buffers have been shown to accelerate the degradation of Rifampicin compared to acetate or borate buffers.

Q6: Are there any known interactions with other compounds that affect this compound's stability?

A6: Yes, for example, the presence of isoniazid can accelerate the degradation of Rifampicin in acidic conditions.[4][5] When using this compound in combination with other drugs, it is important to consider potential interactions that may affect its stability.

Data on this compound (Rifampicin) Stability

The following tables summarize quantitative data on the stability of Rifampicin under various conditions.

Table 1: Effect of Temperature on Rifampicin Degradation in Culture Media

MediumInitial ConcentrationStorage Temperature (°C)TimeRemaining Rifampicin (%)
7H9 BrothNot specified371 week~50%
Löwenstein-JensenNot specified371 week~50%
7H9 BrothNot specified44 months~50%
Löwenstein-JensenNot specified44 months~50%
7H9 BrothNot specified373 weeksNot detectable
Löwenstein-JensenNot specified376 weeksNot detectable

Data extracted from a study on Rifampin stability in mycobacterial culture media.[3]

Table 2: Effect of pH on Rifampicin Stability

pHConditionsStability
< 4.0Highly AcidicUnstable, rapid degradation.[6]
4.0AcidicReported to have maximum stability in some studies.[6]
6.0 - 7.0NeutralGenerally considered the most stable pH range.[1]
> 8.0AlkalineProne to degradation.

Table 3: Stability of Rifampicin Stock Solutions

SolventConcentrationStorage Temperature (°C)DurationStability
DMSO, DMF40 mg/L4 or -203 monthsStable
Methanol40 mg/L4 or -203 months~22.3% degradation compared to DMSO/DMF upon preparation.

Data based on a study monitoring Rifampin stock solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol provides a general method for preparing a this compound solution for use in cell culture, with considerations for enhancing its stability.

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile, light-protected container.

    • Dissolve the powder in an appropriate volume of sterile DMSO or methanol to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Working Solution in Culture Medium:

    • Thaw a single aliquot of the this compound stock solution.

    • Warm the desired culture medium (e.g., DMEM, RPMI-1640) to 37°C.

    • While gently vortexing the culture medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

    • Verify the pH of the final medium and adjust if necessary.

    • Use the freshly prepared this compound-containing medium immediately.

Protocol 2: General Stability Testing of this compound in a Liquid Medium

This protocol outlines a general workflow for assessing the stability of this compound in a specific culture medium.

  • Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the liquid medium to be tested (e.g., RPMI-1640 + 10% FBS).

    • Spike the medium with the this compound stock solution to a known final concentration.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, light-protected tubes.

    • Incubate the tubes under the desired experimental conditions (e.g., 37°C, 5% CO2).

    • Prepare a control sample stored at -20°C or -80°C, where degradation is minimal.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubated samples.

    • Immediately freeze the collected samples at -80°C to halt further degradation until analysis.

  • Analysis:

    • Analyze the concentration of the remaining active this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the concentrations at different time points to the initial concentration (time 0) and the control sample to determine the degradation rate and half-life.

Visualizations

experimental_workflow Experimental Workflow: this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Storage cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) spike_medium Spike Medium with This compound Stock prep_stock->spike_medium prep_medium Prepare Culture Medium prep_medium->spike_medium aliquot Aliquot into Light-Protected Tubes spike_medium->aliquot incubate Incubate at Desired Conditions (e.g., 37°C) aliquot->incubate sampling Collect Samples at Defined Time Points incubate->sampling storage Store Samples at -80°C sampling->storage analysis Analyze this compound Concentration (e.g., HPLC) storage->analysis data_analysis Determine Degradation Rate and Half-life analysis->data_analysis troubleshooting_logic Troubleshooting Logic for this compound Instability start Inconsistent Results or Visual Signs of Instability check_prep Review Solution Preparation start->check_prep check_storage Review Storage Conditions start->check_storage check_media Examine Culture Medium start->check_media sol_fresh Prepare Fresh Solutions Before Each Experiment check_prep->sol_fresh Old Solution? sol_light Protect from Light check_prep->sol_light Light Exposure? sol_solvent Use Appropriate Solvent (DMSO/Methanol) check_prep->sol_solvent Precipitation? store_temp Store Stock at -20°C and Media at 4°C check_storage->store_temp Incorrect Temperature? media_ph Verify Medium pH is between 6.0-7.0 check_media->media_ph pH Outside Optimal Range? media_interaction Consider Media Component Interactions check_media->media_interaction Complex Medium?

References

Technical Support Center: Enhancing Cell Permeability of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Rifamycin derivatives.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue 1: My this compound derivative shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay.

Potential Causes:

  • High Efflux Ratio: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively transport the compound out of the cell.[1]

  • Low Lipophilicity: The compound may be too polar to passively diffuse across the cell membrane. The unique and complex cell wall of certain bacteria, like mycobacteria, also presents a significant permeability barrier.[2][3]

  • Low Aqueous Solubility: Poor solubility can limit the concentration of the compound available for absorption.

  • Molecular Size and Rigidity: Large and inflexible molecules may have difficulty crossing the cell membrane.

  • Experimental Error: Issues with the Caco-2 monolayer integrity, incorrect buffer pH, or errors in the analytical method can lead to inaccurate results.

Troubleshooting Steps:

  • Determine the Efflux Ratio:

    • Perform a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

    • An efflux ratio greater than 2 suggests active efflux.[4]

    • If efflux is confirmed, repeat the assay with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.[1]

  • Assess Physicochemical Properties:

    • Review the compound's LogP or LogD values. If they are low, consider chemical modifications to increase lipophilicity.

    • Measure the aqueous solubility at the relevant pH. If it's low, formulation strategies may be necessary.

  • Implement Permeability Enhancement Strategies:

    • Chemical Modification:

      • Prodrug Approach: Synthesize more lipophilic prodrugs, such as N-alkyl esters, that can cross the membrane and then be cleaved to release the active drug inside the cell.[5]

      • Structural Modifications: Consider modifications at the C-3 and C-4 positions of the naphthalene ring, which have historically improved oral bioavailability.[6] Modifications at the C25 position can also enhance activity.[7][8]

    • Formulation Strategies:

      • Nanoparticle Encapsulation: Formulate the derivative into nanoparticles (e.g., PLGA-based) to improve solubility, protect it from degradation, and facilitate cellular uptake.[9][10]

      • Amorphous Solid Dispersions (ASDs): For compounds that are also P-gp substrates, ASDs can increase the amorphous solubility, leading to supersaturation that can saturate the efflux transporters and improve net permeability.[11]

  • Verify Experimental Setup:

    • Confirm the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

    • Ensure the pH of the donor and receiver buffers is appropriate for your compound and the assay.

Issue 2: My this compound derivative is potent in enzymatic assays but shows poor activity against whole bacterial cells, especially Gram-negative bacteria or Mycobacteria.

Potential Causes:

  • Bacterial Outer Membrane Barrier: The outer membrane of Gram-negative bacteria and the complex, lipid-rich cell wall of Mycobacteria are significant barriers to drug entry.[7]

  • Bacterial Efflux Pumps: The compound may be actively pumped out of the bacterium.

  • Conformational Rigidity: The molecule may lack the necessary conformational flexibility to adapt to the bacterial membrane environment.[12]

Troubleshooting Steps:

  • Evaluate Bacterial Permeability Directly:

    • Use a bacterial permeability assay, such as the N-phenyl-1-naphthylamine (NPN) uptake assay, to assess the compound's ability to disrupt or cross the outer membrane.[13][14]

  • Investigate Bacterial Efflux:

    • Test the compound's activity in the presence of a broad-spectrum efflux pump inhibitor (EPI). An increase in potency suggests the compound is an efflux pump substrate.

  • Modify the Chemical Structure:

    • Increase Amphiphilicity: Introduce both hydrophobic and hydrophilic moieties to improve interaction with and passage through the complex bacterial cell wall.

    • Enhance Conformational Flexibility: Modifications to the ansa-bridge that allow for an equilibrium between "open" (hydrophilic) and "closed" (lipophilic) conformers can improve adaptation to the bacterial cell membrane.[12]

  • Co-administration with a Permeabilizer:

    • In an experimental setting, consider co-administering the this compound derivative with a compound known to permeabilize the bacterial outer membrane.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that limit the cell permeability of this compound derivatives?

A1: The main barriers are:

  • The low permeability of the bacterial outer membrane , particularly in Mycobacteria, which have a complex, waxy cell envelope.[7]

  • Active efflux pumps that recognize and expel the drugs from both bacterial and mammalian cells.[7]

  • Physicochemical properties of the derivatives themselves, such as high polarity (low lipophilicity) or poor solubility.

Q2: What are the most promising chemical modification strategies to improve the permeability of this compound derivatives?

A2: Key strategies include:

  • Modifications at the C-3 and C-4 positions of the naphthalene core have historically been successful in improving pharmacological properties, including oral bioavailability, as seen in the development of rifampicin from this compound SV.[6]

  • Addition of large groups at the C25 position can help overcome resistance mechanisms like ADP-ribosylation and improve activity.[7][8]

  • Creating prodrugs by adding lipophilic moieties can enhance passive diffusion across cell membranes.[5]

Q3: How can formulation strategies help overcome poor permeability?

A3: Formulation approaches can significantly enhance the delivery of this compound derivatives:

  • Nanoparticle-based delivery systems can encapsulate the drug, improving its solubility and stability, and facilitate its transport across cell membranes.[15][16][17] They can also be designed for targeted delivery.[10]

  • Amorphous Solid Dispersions (ASDs) can increase the aqueous concentration of poorly soluble drugs to a supersaturated state. This high concentration can overcome low permeability, in part by saturating efflux transporters.[11]

Q4: Which in vitro models are best for assessing the permeability of this compound derivatives?

A4:

  • The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption and identifying substrates of major efflux transporters.[1][18][19]

  • The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based method useful for assessing passive transcellular permeability.[1][11]

  • For assessing permeability across the bacterial cell wall, specific assays like the NPN uptake assay are more appropriate.[13]

Q5: What is a good starting point for interpreting Caco-2 permeability data?

A5: A common classification is:

  • High Permeability: Papp > 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 0.1-1.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 0.1 x 10⁻⁶ cm/s An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 is a strong indicator of active efflux.[4]

Data Presentation

Table 1: Permeability Classification Based on Caco-2 Assay Results

Permeability ClassApparent Permeability (Papp) (cm/s)Expected Human AbsorptionReference Compounds
High> 1 x 10⁻⁶> 85%Antipyrine
Moderate0.1 - 1.0 x 10⁻⁶50-84%-
Low< 0.1 x 10⁻⁶< 50%Atenolol

Data compiled from multiple sources.[4][18]

Table 2: Impact of Formulation on this compound Permeability (Illustrative)

CompoundFormulationPermeability AssayKey Finding
RifaximinCrystallinePAMPA & In vivo (Rat SPIP)Low solubility and low permeability
RifaximinAmorphous Solid Dispersion (ASD)PAMPA & In vivo (Rat SPIP)Increased supersaturation led to increased apparent permeability by saturating P-gp efflux.[11]
RifampicinFree DrugIn vitro (infected macrophages)Standard efficacy
RifampicinNanocarrier (NC) with prodrugIn vitro (infected macrophages)Rapid intracellular delivery and sustained release.[9]
RifapentineFree DrugIn vitro (infected macrophages)Standard efficacy
RifapentineMannosamine-engineered NanoparticlesIn vitro (infected macrophages)Enhanced targeted delivery to macrophages.[10]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a this compound derivative.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable supports in multi-well plates for 18-22 days to allow for differentiation and formation of a confluent monolayer.[4]

    • Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) values.

  • Permeability Measurement (A -> B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (A) compartment.[1]

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]

    • At the end of the incubation, take samples from both the A and B compartments.

  • Permeability Measurement (B -> A):

    • Repeat the process, but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using a validated analytical method, typically LC-MS/MS.[1][18]

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a this compound derivative.

Methodology:

  • Membrane Preparation:

    • A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The system consists of a donor plate and an acceptor plate. The filter plate with the artificial membrane sits on top of the acceptor plate.

    • Add the test compound dissolved in a suitable buffer to the wells of the donor plate.

    • Fill the wells of the acceptor plate with a matching buffer.

  • Incubation:

    • Place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a specified time (e.g., 4-16 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculations:

    • Calculate the effective permeability (Pe) in cm/s. The calculation is similar to the Papp calculation in the Caco-2 assay but does not account for active transport.

Visualizations

G cluster_0 Initial State cluster_1 Strategies cluster_2 Approaches cluster_3 Outcome Poor Permeability Poor Permeability Chemical Modification Chemical Modification Poor Permeability->Chemical Modification Formulation Strategy Formulation Strategy Poor Permeability->Formulation Strategy Prodrug Synthesis Prodrug Synthesis Chemical Modification->Prodrug Synthesis C3/C4/C25 Analogs C3/C4/C25 Analogs Chemical Modification->C3/C4/C25 Analogs Nanoparticle Delivery Nanoparticle Delivery Formulation Strategy->Nanoparticle Delivery Amorphous Solid Dispersion Amorphous Solid Dispersion Formulation Strategy->Amorphous Solid Dispersion Enhanced Permeability Enhanced Permeability Prodrug Synthesis->Enhanced Permeability C3/C4/C25 Analogs->Enhanced Permeability Nanoparticle Delivery->Enhanced Permeability Amorphous Solid Dispersion->Enhanced Permeability

Caption: Strategies to overcome poor cell permeability.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Culture Caco-2 cells on Transwell inserts (21 days) B Verify monolayer integrity (TEER measurement) A->B C Add test compound to Apical (A) or Basolateral (B) side B->C D Incubate at 37°C for 2h C->D E Collect samples from Donor and Receiver chambers D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Papp and Efflux Ratio F->G

References

optimizing Rifamycin concentration to minimize cytotoxicity in host cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rifamycin Concentration Optimization

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of this compound and its derivatives to achieve desired antibacterial efficacy while minimizing cytotoxicity in host cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound antibiotics?

Rifamycins are a class of antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2] They bind to the β-subunit of the bacterial RNAP, which obstructs the path of the elongating RNA molecule, effectively halting the transcription process after only 2-3 nucleotides have been added.[1] This action prevents the synthesis of essential bacterial proteins, leading to cell death or inhibition of growth.[1][3] A key advantage of Rifamycins is their selectivity for bacterial RNAP; eukaryotic RNA polymerases have a significantly lower affinity for these antibiotics, making them 100 to 10,000 times less sensitive.[1]

Q2: Why is it critical to optimize this compound concentration in host cell experiments?

Optimizing this compound concentration is crucial to balance its antibacterial efficacy with its potential toxicity to host (e.g., mammalian) cells. While highly effective against bacteria, high concentrations of this compound can induce cytotoxicity in host cells through various mechanisms, including the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[4] An improperly high concentration can lead to compromised host cell viability, confounding experimental results and misrepresenting the therapeutic potential of the compound.[4][5] Conversely, a concentration that is too low may not be sufficient to inhibit bacterial growth, rendering the treatment ineffective. Therefore, identifying the therapeutic window—the concentration range that is effective against the pathogen but safe for the host cells—is a fundamental step in preclinical research.

Q3: What are the common methods to assess this compound-induced cytotoxicity?

Several well-established assays are used to measure cytotoxicity. It is often recommended to use multiple assays that measure different cellular endpoints to get a comprehensive understanding of the cytotoxic effects.[6] Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8] The amount of formazan is proportional to the number of viable cells.

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures membrane integrity.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[4]

  • TTC Assay: Similar to the MTT assay, the 2,3,5-triphenyltetrazolium chloride (TTC) colorimetric method assesses cell viability based on the ability of live cells to reduce TTC into an insoluble red formazan.[8]

  • 7-AAD Staining: 7-Aminoactinomycin D (7-AAD) is a fluorescent nuclear dye used with flow cytometry to identify non-viable cells.[4] It cannot pass through intact cell membranes, so it only stains the nuclei of cells with compromised membrane integrity.[4]

  • TUNEL Assay: This method is used to detect apoptotic cells by identifying DNA fragmentation.[8]

Q4: What are the initial steps to determine the optimal this compound concentration?

The first step is to establish a dose-response curve for both the target bacteria and the host cells.

  • Determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of this compound that prevents the visible growth of a specific bacterium.[1][7] It establishes the baseline for antibacterial efficacy.

  • Determine the 50% Cytotoxic Concentration (CC50) or IC50: This is the concentration of this compound that causes a 50% reduction in the viability of the host cells.[7] This is typically determined using a cytotoxicity assay like the MTT assay.

  • Calculate the Selectivity Index (SI): The SI is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity, meaning the drug is more toxic to the bacteria than to the host cells. This index is a critical parameter for evaluating the therapeutic potential of the compound.

Troubleshooting Guide

Issue 1: I'm observing high cytotoxicity even at concentrations close to the MIC. What should I do?

If you encounter higher-than-expected cytotoxicity, consider the following troubleshooting steps:[6]

  • Verify Drug Concentration and Purity: Double-check the calculations for your stock solution and serial dilutions. Ensure the this compound compound is pure and not degraded.

  • Check Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can be toxic at certain concentrations. Run a vehicle control experiment to ensure that the observed cytotoxicity is not due to the solvent.[9]

  • Assess Cell Line Sensitivity: Different cell lines have varying sensitivities. For instance, studies have shown that at 200 µg/mL of Rifampicin, cell viability can drop below 70% in keratinocytes and fibroblasts after 48-72 hours.[8] Consider using a less sensitive cell line or primary cells if appropriate for your experimental model.

  • Reduce Incubation Time: Cytotoxicity is often time-dependent.[8] Try reducing the exposure time of the host cells to this compound to see if viability improves while still allowing for sufficient antibacterial action.

  • Consider Synergistic Effects: Rifamycins can be used in combination with other antibiotics. This can sometimes allow for a lower, less toxic concentration of this compound to be used while maintaining or even enhancing antibacterial efficacy.[9][10]

Issue 2: My cell viability results are inconsistent between experiments. What are the potential causes?

Inconsistency in cytotoxicity data can stem from several factors:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Over-passaged cells can have altered sensitivity to drugs. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.[5]

  • Inconsistent Seeding Density: Make sure to seed the same number of cells in each well for every experiment. Uneven cell density will lead to variability in assay results.

  • Incubator Conditions: Fluctuations in CO2 levels, temperature, and humidity can stress cells and affect their response to the drug. Regularly calibrate and monitor your incubator.[6]

  • Assay-Specific Variability: Ensure thorough mixing when adding reagents (e.g., MTT, LDH substrate) and complete solubilization of formazan crystals in the MTT assay.[9] Pipetting errors can also contribute to variability.

Issue 3: My cytotoxicity assay data (e.g., MTT) doesn't match the cell morphology I see under the microscope. Why?

This discrepancy can occur because different assays measure different aspects of cell death.[6]

  • Metabolic vs. Membrane Integrity: An MTT assay measures metabolic activity, which may decline before the cell membrane is compromised. Therefore, you might see a drop in the MTT signal while the cells still appear morphologically intact (i.e., not yet lysed). An LDH assay, which measures membrane integrity, might show lower cytotoxicity at the same time point.[4]

  • Apoptosis vs. Necrosis: Some assays are better at detecting specific cell death pathways. For example, if this compound induces apoptosis, you might observe cell shrinkage and blebbing morphologically, but LDH release (a marker of necrosis) could be low in the early stages.

  • Solution: Use multiple cytotoxicity assays that measure different cellular events (e.g., metabolic activity, membrane integrity, and apoptosis) to build a more complete picture of the cytotoxic mechanism.[6]

Data Presentation

Table 1: Example Cytotoxicity Data for Rifampicin in Various Host Cell Lines (Note: These values are compiled from different studies and should serve as a reference. Researchers must determine cytotoxicity in their specific experimental system.)

Cell LineConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)Citation
Primary Keratinocytes10072< 52%[8]
Primary Keratinocytes20048~27%[8]
Primary Fibroblasts20072~54%[8]
HaCaT (Immortalized Keratinocytes)20072~39%[8]
3T3 (Immortalized Fibroblasts)20072~28%[8]
HepG2 (Hepatocellular Carcinoma)50 µM (~60.7 µg/mL)24No significant cytotoxicity[8]
A549 (Lung Epithelial Cells)51224~99%[11]
A549 (Lung Epithelial Cells)102424~81%[11]
THP-1 (Monocytes)< 50 µMN/ANon-toxic[12]
THP-1 (Monocytes)50 µMN/AToxic[12]

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityWell-established, sensitive, high-throughputIndirect measure of viability, can be affected by metabolic changes
LDH Measurement of released cytosolic enzymeCell membrane integrity (necrosis)Simple, reliable, reflects irreversible cell deathLess sensitive for early apoptosis, released LDH has a limited half-life
7-AAD Fluorescent DNA intercalatorCell membrane integritySpecific for dead cells, suitable for flow cytometry, allows for multi-parameter analysisRequires specialized equipment (flow cytometer)
TUNEL Labels DNA strand breaksDNA fragmentation (apoptosis)Specific for late-stage apoptosis, can be used in tissue sectionsCan also label necrotic cells, technically more demanding

Experimental Protocols

Protocol 1: Assessing Host Cell Cytotoxicity using the MTT Assay

This protocol is adapted from established methodologies for assessing the toxicity of compounds in mammalian cells.[7][9]

Materials:

  • Mammalian cell line (e.g., HepG2, A549, HaCaT)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare two-fold serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the medium from the cells and add 100 µL of the prepared drug dilutions. Include wells for a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.[6]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Phase 1: Efficacy & Toxicity Screening cluster_1 Phase 2: Analysis & Optimization MIC Determine Minimum Inhibitory Concentration (MIC) for Target Bacteria DoseResponse Perform Dose-Response Cytotoxicity Assay (e.g., MTT) on Host Cells CC50 Calculate 50% Cytotoxic Concentration (CC50) DoseResponse->CC50 SI Calculate Selectivity Index (SI = CC50 / MIC) CC50->SI Decision Is SI > 10? SI->Decision Optimize Optimization Required: - Adjust concentration/time - Test synergistic combos - Change cell line Decision->Optimize No Proceed Proceed with Optimized Concentration for Further Experiments Decision->Proceed Yes Optimize->DoseResponse Re-evaluate

Caption: Workflow for optimizing this compound concentration.

G cluster_checks Initial Verification Steps cluster_exp Experimental Parameter Adjustment Start High Cytotoxicity Observed Check_Conc 1. Verify Drug Purity & Stock Concentration Calculations Start->Check_Conc Check_Solvent 2. Run Vehicle Control (e.g., DMSO only) Check_Conc->Check_Solvent Check_Cells 3. Confirm Cell Health & Low Passage Number Check_Solvent->Check_Cells Timecourse 4. Perform Time-Course (e.g., 12h, 24h, 48h) Check_Cells->Timecourse MultiAssay 5. Use Multiple Assays (MTT, LDH, etc.) Timecourse->MultiAssay Conclusion Identify Source of Toxicity & Establish Optimized Protocol MultiAssay->Conclusion

Caption: Troubleshooting logic for unexpected high cytotoxicity.

G cluster_bacterial Bacterial Cell cluster_host Host Cell (at High Concentrations) This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds β-subunit Mito Mitochondrial Dysfunction This compound->Mito Induces Transcription Transcription Blocked RNAP->Transcription Inhibited by this compound Death Bacterial Cell Death Transcription->Death ROS Reactive Oxygen Species (ROS) Production Mito->ROS Damage Oxidative Stress & DNA Damage ROS->Damage Cytotoxicity Host Cell Cytotoxicity Damage->Cytotoxicity

Caption: Simplified overview of this compound's dual effects.

References

troubleshooting inconsistent results in Rifamycin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Rifamycin susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Troubleshooting

Q1: My this compound susceptibility test results are inconsistent between experiments. What are the common causes?

A1: Inconsistent results in this compound susceptibility testing can stem from several factors. Key areas to investigate include the preparation of the bacterial inoculum, the quality and composition of the testing medium, the stability and storage of the this compound antibiotic, incubation conditions, and the final reading and interpretation of the results. To minimize variability, it is crucial to adhere to standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Q2: My quality control (QC) strain is showing results that are out of the acceptable range. What should I do?

A2: If your QC results are outside the established acceptable ranges, all susceptibility test results obtained since the last valid QC test must be considered invalid. Before proceeding, you must investigate and rectify the source of the error. A systematic review of all potential error sources is necessary, including inoculum preparation, media quality, the integrity of the antibiotic disks or solutions, and incubation conditions. Re-testing of the QC strain and any affected isolates is required after corrective actions have been taken.[1]

Inoculum-Related Issues

Q3: Can the density of the bacterial inoculum affect my this compound MIC values?

A3: Yes, the inoculum size can significantly impact the Minimum Inhibitory Concentration (MIC) values, a phenomenon known as the "inoculum effect."[2][3] For many bacteria, a higher inoculum density can lead to a higher MIC value. It is critical to standardize the inoculum to a 0.5 McFarland standard to ensure reproducibility.[4]

Q4: My bacterial suspension has clumps. How will this affect my results?

A4: The presence of clumps in the bacterial inoculum can lead to an uneven distribution of bacteria on the agar surface or in the broth. This can result in inconsistent and inaccurate readings, such as uneven zones of inhibition in disk diffusion or variable growth in broth microdilution wells. Ensure your bacterial suspension is homogenous and free of clumps before use.

Media and Reagent-Related Issues

Q5: I am observing hazy growth or indistinct zone edges in my disk diffusion assay. What could be the cause?

A5: Hazy growth or poorly defined zone edges can be caused by several factors related to the agar medium. The pH of the Mueller-Hinton agar should be between 7.2 and 7.4 at room temperature.[5] An incorrect pH can affect the activity of this compound. Additionally, the agar depth should be uniform (approximately 4 mm) to ensure consistent diffusion of the antibiotic.[5]

Q6: How stable is this compound in different solvents and media, and how can this affect my results?

A6: Rifampicin (a common this compound) is unstable in acidic solutions and is most stable around pH 4.0.[6] Its degradation is more rapid in solutions with lower drug concentrations.[6] In commonly used media like 7H9 broth and Löwenstein-Jensen (L-J) medium, Rifampicin can degrade significantly, with almost 50% decay after one week of storage at 37°C.[7] The choice of solvent for the stock solution is also critical; for instance, using methanol can result in significant degradation compared to DMSO or DMF.[7] It is recommended to prepare fresh solutions and media containing this compound for each experiment to ensure accurate results.

Method-Specific Troubleshooting

Q7: In my broth microdilution assay, I see growth in the sterility control well. What does this mean?

A7: Growth in the sterility control well (broth without inoculum) indicates contamination of the growth medium or the microtiter plate.[1] If this occurs, the results of the entire plate are invalid and the experiment must be repeated with sterile reagents and aseptic technique.

Q8: The zones of inhibition in my disk diffusion assay are too large or too small for my QC strain.

A8: This can be due to several factors. If the zones are too large, the inoculum may have been too light, or the antibiotic disks may have a higher potency than specified. If the zones are too small, the inoculum may have been too heavy, the antibiotic may have degraded, or the agar depth may be too thick. Always ensure that the inoculum is standardized, the disks are stored correctly and are not expired, and the agar plates are prepared according to standard protocols.[1]

Data Presentation

Table 1: Factors Influencing this compound Susceptibility Test Outcomes

ParameterPotential IssueImpact on ResultsRecommended Action
Inoculum Density Too high or too lowInaccurate MIC values and zone diameters[2][3]Standardize to 0.5 McFarland turbidity[4]
Media pH Outside the range of 7.2-7.4 for Mueller-Hinton AgarAltered antibiotic activity leading to incorrect results[5]Verify the pH of each new batch of media
Agar Depth Non-uniform or incorrect depthInconsistent antibiotic diffusion affecting zone sizes[5]Ensure a uniform agar depth of approximately 4 mm
This compound Stability Degradation in stock solutions or mediaFalsely high MICs or smaller zone diameters[7]Prepare fresh solutions and media for each experiment
Incubation Temperature Fluctuation or incorrect temperatureAltered bacterial growth rate and antibiotic activityIncubate at 35 ± 2°C[8]
Incubation Atmosphere Presence of CO2Decreased pH of the media, affecting results[8]Incubate in ambient air unless specified for the organism

Table 2: Rifampicin Stability in Different Solvents and Media

Solvent/MediumStorage TemperatureStability/DegradationReference
Methanol (Stock Solution) Freshly Prepared~22.3% degradation compared to DMF/DMSO[7]
DMF/DMSO (Stock Solution) 4°C or -20°CStable for at least 3 months[7]
7H9 Broth 37°C~50% decay after 1 week[7]
Löwenstein-Jensen Medium 37°C~50% decay after 1 week[7]
7H9 Broth 4°C~50% decomposition after 4 months[7]
Löwenstein-Jensen Medium 4°C~50% decomposition after 4 months[7]
Acidic Medium (pH 1.2) 37°C (12 hours)4.44% degradation (in the presence of isoniazid microspheres)[9]

Experimental Protocols

1. Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Add an appropriate volume of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.

    • Leave one well with no antibiotic as a growth control and one well with no bacteria as a sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well (except the sterility control).

    • Seal the plates to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control should show turbidity, and the sterility control should remain clear.

2. Agar Dilution Method (Based on CLSI and EUCAST Guidelines)

This method also determines the MIC of this compound.

  • Preparation of Agar Plates:

    • Prepare a series of Mueller-Hinton Agar plates, each containing a different concentration of this compound.

    • To molten and cooled agar (45-50°C), add the appropriate volume of this compound stock solution to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes to a uniform depth of 4 mm and allow it to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation and Incubation:

    • Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

3. Disk Diffusion Method (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess susceptibility.

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4]

    • Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[4]

  • Application of Disks:

    • Aseptically apply this compound-impregnated disks to the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading and Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent this compound Susceptibility Results qc_check Are QC Strain Results Within Acceptable Range? start->qc_check inoculum_check Is Inoculum Standardized? (0.5 McFarland, No Clumps) qc_check->inoculum_check Yes invalid_results Results are Invalid. Investigate and Correct. qc_check->invalid_results No media_check Is Media Prepared Correctly? (pH, Depth, Freshness) inoculum_check->media_check Yes inoculum_check->invalid_results No antibiotic_check Is this compound Stock/Disk Stored Correctly and Not Expired? media_check->antibiotic_check Yes media_check->invalid_results No incubation_check Are Incubation Conditions Correct? (Temp, Time, Atmosphere) antibiotic_check->incubation_check Yes antibiotic_check->invalid_results No valid_results Results are Valid incubation_check->valid_results Yes incubation_check->invalid_results No protocol_review Review and Adhere to Standardized Protocol (CLSI/EUCAST) retest Retest QC and Samples protocol_review->retest retest->qc_check invalid_results->protocol_review

Caption: Troubleshooting workflow for inconsistent this compound susceptibility testing results.

Rifamycin_Mechanism cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound rnap Bacterial RNA Polymerase (β-subunit) This compound->rnap Binds to transcription_block Inhibition of Transcription Elongation rnap->transcription_block Leads to no_protein_synthesis No Protein Synthesis transcription_block->no_protein_synthesis cell_death Bacterial Cell Death no_protein_synthesis->cell_death rpob_mutation rpoB Gene Mutation altered_rnap Altered RNA Polymerase (β-subunit) rpob_mutation->altered_rnap reduced_binding Reduced this compound Binding altered_rnap->reduced_binding transcription_continues Transcription Continues reduced_binding->transcription_continues survival Bacterial Survival and Proliferation transcription_continues->survival

Caption: Mechanism of action of this compound and the primary pathway of resistance.

References

challenges and solutions in the chemical synthesis of complex Rifamycin analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex Rifamycin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of complex this compound analogs?

A1: Researchers often face challenges such as low reaction yields, the formation of multiple byproducts, and difficulties in the purification of the final compounds. The complex and sensitive nature of the this compound scaffold makes it susceptible to degradation and side reactions under various conditions. Key hotspots for issues include the modification of the ansa chain and substitutions at the C3 and C4 positions of the naphthoquinone core.

Q2: How critical is pH control during the synthesis of this compound analogs?

A2: pH control is absolutely critical. For instance, in the synthesis of Rifampicin from this compound S, maintaining a moderately acidic pH (5-7) is crucial to prevent the formation of byproducts and degradation of the desired product.[1][2] The use of organic acids like acetic or oxalic acid helps to increase the reaction speed and limit the formation of impurities such as this compound SV.[1]

Q3: What are some common impurities that can arise during the synthesis of Rifampicin?

A3: Common impurities include unreacted starting materials like this compound S, the intermediate 3-formylthis compound SV, and side-products such as this compound SV and quinone derivatives.[3][4] The formation of these impurities can significantly complicate the purification process and reduce the overall yield and purity of the final product.

Q4: What are the recommended analytical techniques for monitoring the progress of this compound analog synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the reaction progress, allowing for the quantification of starting materials, intermediates, and products. Thin Layer Chromatography (TLC) is also a valuable technique for rapid, qualitative assessment of the reaction mixture. For structural confirmation of the final products and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guides

Problem 1: Low Yield in the Conversion of this compound S to Rifampicin

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion
Incomplete initial reaction Ensure complete conversion of this compound S to the intermediate oxazino derivative. Monitor the reaction progress using TLC until the starting material spot disappears.[1]
Suboptimal pH Carefully control the pH of the reaction mixture to be between 5 and 7 during the addition of 1-amino-4-methylpiperazine. Use acetic or oxalic acid to adjust the pH.[1][2]
Side reactions and degradation Avoid excessively high temperatures and prolonged reaction times. The reaction to form Rifampicin is typically completed within 20 to 60 minutes at a temperature of 40°C to 50°C.[2]
Inefficient work-up and extraction After the reaction, dilute the mixture with a slightly acidic aqueous solution (e.g., 2% acetic acid) before extracting with an organic solvent like chloroform to ensure efficient recovery of the product.[2]
Problem 2: Formation of Multiple Impurities During Synthesis

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion
Presence of this compound SV as an impurity The addition of a medium-strength acid, such as oxalic acid, can limit the formation of this compound SV as a byproduct.[1]
Degradation of the this compound core The this compound structure is sensitive to harsh conditions. Use mild reaction conditions whenever possible and minimize exposure to strong acids or bases and high temperatures.
Side reactions of intermediates For multi-step syntheses, consider if intermediates can be used in the subsequent step without isolation to minimize degradation and byproduct formation during purification.
Oxidation of the product During work-up and storage, protect the product from excessive exposure to air and light, which can cause oxidation and the formation of quinone-type impurities.

Experimental Protocols

Protocol 1: Synthesis of Rifampicin from this compound S

This protocol is a generalized procedure based on common synthetic methods.[1][2]

Materials:

  • This compound S

  • 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine

  • Paraformaldehyde

  • Dimethylformamide (DMF)

  • Acetic acid or Oxalic acid

  • 1-amino-4-methylpiperazine

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Dissolve this compound S in dimethylformamide.

  • Add acetic acid (or oxalic acid), paraformaldehyde, and 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine to the solution with stirring.

  • Heat the reaction mixture to approximately 75°C for about 1 hour, monitoring the reaction by TLC for the disappearance of this compound S.

  • Cool the mixture to 50°C.

  • Add a solution of 1-amino-4-methylpiperazine in DMF, previously acidified to a pH of 5-6 with acetic acid.

  • Stir the reaction at 50°C for about 1 hour, again monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a 2% aqueous solution of acetic acid.

  • Extract the product into chloroform.

  • Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent such as acetone.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Rifampicin Synthesis

Starting Material Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
15 g this compound S3.66 g 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 1.29 g paraformaldehyde, 6.68 g 1-amino-4-methylpiperazine50 ml DMF, 5 g acetic acid75 (step 1), 50 (step 2)1 (step 1), 1 (step 2)Not specified, but described as "high yield"[2]
70 g this compound S17 g 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 6 g paraformaldehyde, 31 g 1-amino-4-methylpiperazine250 ml DMF, 24 g acetic acid501 (step 1), 1 (step 2)74.5 g (pure)[5]
2.8 g this compound S0.68 g 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 0.24 g paraformaldehyde, 1.7 g 1-amino-4-methylpiperazine10 ml DMF, 0.36 g oxalic acid75 (step 1), 50 (step 2)1 (step 1), 1 (step 2)Not specified[2]

Visualizations

experimental_workflow General Workflow for Rifampicin Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Oxazino Ring Formation cluster_intermediate Intermediate cluster_reagents2 Addition of Amine cluster_reaction2 Step 2: Condensation cluster_workup Work-up & Purification cluster_product Final Product Rifamycin_S This compound S Reaction1 Heat to ~75°C Monitor by TLC Rifamycin_S->Reaction1 Reagents1 Hexahydrotriazine, Paraformaldehyde, Acid (Acetic/Oxalic) Reagents1->Reaction1 Solvent1 DMF Solvent1->Reaction1 Intermediate 3-substituted-1,3-oxazino (5,6-c) this compound Reaction1->Intermediate Reaction2 Stir at ~50°C Monitor by TLC Intermediate->Reaction2 Amine 1-amino-4-methylpiperazine (acidified, pH 5-6) Amine->Reaction2 Workup Aqueous Acid Dilution & Chloroform Extraction Reaction2->Workup Purification Drying, Evaporation & Crystallization (Acetone) Workup->Purification Rifampicin Rifampicin Purification->Rifampicin

References

Technical Support Center: Rifamycin-Based Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Rifamycin-based reporter gene assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based reporter gene assay and what are its primary applications?

A this compound-based reporter gene assay is a cell-based molecular tool used to study the activation of specific signaling pathways. Rifamycins, such as Rifampicin, are known activators of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the metabolism of foreign compounds (xenobiotics). In this assay, cells are engineered to contain a "reporter gene" (commonly luciferase or Green Fluorescent Protein - GFP) linked to a DNA sequence that PXR binds to. When this compound activates PXR, the receptor binds to this DNA sequence and switches on the reporter gene, producing a measurable signal (light or fluorescence). This allows researchers to screen for compounds that activate or inhibit the PXR pathway, which is crucial for drug metabolism and interaction studies.[1][2][3]

Q2: What are the most common sources of variability in these assays?

Variability in reporter gene assays can arise from multiple sources, broadly categorized as biological, technical, and instrumental.[4][5]

  • Biological Variability: Inherent differences in cell health, passage number, confluency, and metabolic state can lead to inconsistent responses. Genetic variations within cell lines can also contribute.

  • Technical Variability: Pipetting errors, inconsistent cell seeding density, reagent lot-to-lot differences, and variations in incubation times or temperatures are major contributors.[5][6] Edge effects in microplates, caused by uneven temperature and evaporation across the plate, are also a common issue.[7]

  • Instrumental Variability: Fluctuations in the sensitivity of detection instruments (luminometers, fluorometers) and improper instrument settings can introduce variability.[8]

Q3: How can I improve the signal-to-noise ratio in my assay?

A low signal-to-noise ratio can obscure real biological effects. To improve it, consider the following:[9][10][11]

  • Optimize Reporter Construct: Ensure the promoter driving your reporter gene is strong enough for robust expression.

  • Cell Line Selection: Use a cell line known to have a strong response to PXR activation.

  • Reagent Quality: Use high-quality, fresh reagents, especially the luciferase substrate, as its activity can diminish over time.

  • Instrument Settings: Optimize the gain and integration time on your luminometer or fluorometer. A higher gain can amplify weak signals, but be cautious of saturating the detector with strong signals.[8]

  • Microplate Choice: For luminescence assays, use white, opaque plates to maximize light reflection and minimize well-to-well crosstalk. For fluorescence, black plates are preferred to reduce background.[12][13]

Q4: What controls are essential for a reliable this compound-based reporter assay?

Proper controls are critical for data interpretation and quality control.

  • Negative (Untreated) Control: Cells treated with vehicle (e.g., DMSO) only. This establishes the baseline reporter activity.

  • Positive Control: Cells treated with a known PXR agonist, like Rifampicin at a saturating concentration. This confirms that the assay system is responsive.

  • Transfection Control: A separate reporter plasmid driven by a strong, constitutive promoter (e.g., CMV) can be co-transfected to normalize for variations in transfection efficiency.

  • Cell Viability Control: A parallel assay to measure cell viability (e.g., MTT or resazurin assay) ensures that the test compounds are not affecting the reporter signal through cytotoxicity.

Troubleshooting Guide

Problem: High Well-to-Well Variability (High Coefficient of Variation - CV)

Possible Causes & Solutions

Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use calibrated multichannel pipettes or automated dispensers for plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Pipetting Inaccuracy Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[5]
Edge Effects To mitigate evaporation and temperature gradients, fill the outer wells of the plate with sterile water or media and do not use them for experimental samples.[7] Ensure proper sealing of plates during incubation.

| Incomplete Reagent Mixing | After adding reagents (e.g., lysis buffer, luciferase substrate), mix the plate gently on an orbital shaker for a few minutes to ensure complete and uniform reaction in each well. |

Problem: Low or No Signal from Positive Control

Possible Causes & Solutions

Cause Recommended Solution
Inefficient Transfection Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure cells are at the optimal confluency for transfection (typically 70-90%).
Degraded Reagents Prepare fresh lysis buffers and luciferase substrates. Luciferin, a key component of luciferase assays, is light-sensitive and should be stored protected from light. Aliquot and store reagents at the recommended temperature.
Incorrect Instrument Settings Ensure you are using the correct filters and settings for your specific reporter (e.g., luminescence vs. fluorescence). Check that the instrument's detector is functioning correctly.[14]

| Cell Line Issues | Confirm that the cell line expresses PXR and other necessary cofactors. Cell lines can lose responsiveness over many passages; it is recommended to use cells from a low-passage, validated stock. |

Problem: High Background Signal in Negative Control Wells

Possible Causes & Solutions

Cause Recommended Solution
Promoter "Leakiness" The reporter construct may have some basal transcriptional activity. If high, this may require re-cloning with a promoter that has a tighter regulation.
Autofluorescence/Autoluminescence Phenol red in cell culture media can cause autofluorescence. For fluorescence-based assays, consider using phenol red-free media during the final incubation and reading steps.[8] Some test compounds may also be inherently fluorescent or luminescent.
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic technique.

| Incorrect Plate Type | Using clear or black plates for luminescence assays can result in high background due to light transmission between wells (crosstalk). Always use solid white plates for luminescence.[13] |

Key Experimental Protocols

Standard Protocol for this compound-PXR Luciferase Reporter Assay
  • Cell Seeding: Seed a PXR-responsive cell line (e.g., HepG2 or LS180 cells) stably or transiently transfected with a PXR-responsive firefly luciferase reporter construct into a white, 96-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (positive control) and test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 18-24 hours.

  • Cell Lysis: Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 20-50 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Signal Detection: Add 50-100 µL of luciferase assay reagent (containing luciferin) to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer. The integration time should be optimized to ensure the signal is within the linear range of the instrument.

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability data. Calculate the fold change in signal relative to the vehicle-treated negative control.

Quantitative Data Summary

Table 1: Common Sources of Variability and Their Estimated Impact

Source of Variability Typical Impact on CV (%) Mitigation Strategy
Pipetting Error 5 - 15% Use of calibrated multichannel pipettes or automation.[6]
Inconsistent Cell Seeding 10 - 20% Proper cell suspension and automated cell plating.
Edge Effects 5 - 25% Avoid using outer wells; use plate seals.[7]
Reagent Lot Variation 2 - 10% Validate new reagent lots against the previous lot.

| Incubation Time/Temp | 5 - 15% | Use calibrated incubators; ensure consistent timing.[4] |

Table 2: Example Assay Performance Metrics

Assay Parameter Acceptable Range Target for Optimization
Z'-factor > 0.5 > 0.7
Signal-to-Background Ratio > 5 > 10
Positive Control CV (%) < 20% < 10%

| Negative Control CV (%) | < 20% | < 10% |

Diagrams

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Rif This compound PXR PXR Rif->PXR Binds & Activates Complex PXR-RXR Heterodimer PXR->Complex Dimerizes with RXR RXR RXR->Complex Complex_n PXR-RXR Heterodimer Complex->Complex_n Translocates to Nucleus PXRRE PXR Response Element Reporter Reporter Gene (e.g., Luciferase) PXRRE->Reporter Induces Transcription Signal Measurable Signal (Light) Reporter->Signal Produces Complex_n->PXRRE Binds to

Caption: Signaling pathway of a this compound-based PXR reporter gene assay.

A 1. Seed Cells in 96-well Plate B 2. Incubate (24 hours) A->B C 3. Treat with Compounds (this compound, Test Samples) B->C D 4. Incubate (18-24 hours) C->D E 5. Lyse Cells D->E F 6. Add Reporter Assay Reagent E->F G 7. Read Signal (Luminometer) F->G H 8. Analyze Data G->H

Caption: Standard experimental workflow for a reporter gene assay.

Start High Variability Observed (CV > 20%) Check_Plating Review Cell Plating Technique? Start->Check_Plating Check_Pipetting Review Reagent Addition Technique? Check_Plating->Check_Pipetting No Sol_Plating Implement Automated Seeding or Improve Manual Technique Check_Plating->Sol_Plating Yes Check_Edge Are Edge Effects Suspected? Check_Pipetting->Check_Edge No Sol_Pipetting Use Master Mixes & Calibrated Pipettes Check_Pipetting->Sol_Pipetting Yes Sol_Edge Hydrate Outer Wells & Avoid Experimental Use Check_Edge->Sol_Edge Yes End Re-run Assay Check_Edge->End No Sol_Plating->End Sol_Pipetting->End Sol_Edge->End

Caption: Troubleshooting decision tree for high assay variability.

References

degradation pathways of Rifamycin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rifamycin Stability and Degradation

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving this compound and its derivatives, focusing on degradation pathways under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound degradation is highly dependent on the chemical environment, particularly pH. The two main non-enzymatic degradation pathways are:

  • Acid-Catalyzed Hydrolysis: In acidic environments (pH < 4), this compound, particularly the commonly used Rifampicin, undergoes hydrolysis. This reaction cleaves the ansa-chain, yielding 3-formyl this compound SV (3-FRSV) and 1-amino-4-methylpiperazine.[1][2][3] 3-FRSV is a poorly absorbed compound, which can impact bioavailability in oral formulations.[1]

  • Oxidation in Alkaline Conditions: In neutral to alkaline solutions, this compound is susceptible to oxidation. The hydroquinone moiety of the molecule is oxidized to a quinone structure, forming this compound Quinone (e.g., Rifampicin Quinone).[3][4] This process is often referred to as autoxidation and can be accelerated by atmospheric oxygen.[5]

Q2: How do pH and temperature critically influence this compound stability in solutions?

A2: Both pH and temperature are critical factors.

  • pH: this compound exhibits maximum stability in a slightly acidic to neutral pH range, generally between 4.0 and 7.0.[6][7] It is highly unstable in strongly acidic solutions (pH < 3) due to rapid hydrolysis.[6]

  • Temperature: Increased temperatures significantly accelerate the rate of degradation.[8] For instance, in 7H9 broth and Löwenstein-Jensen (L-J) medium, nearly 50% of Rifampin degraded after just one week of storage at 37°C.[9] Conversely, storing solutions at refrigerated (4°C) or frozen (-20°C) temperatures preserves stability for longer periods.[9]

Q3: Which buffer systems are recommended for preparing this compound solutions?

A3: The choice of buffer can dramatically affect stability. Acetate, phosphate, and chloroacetate buffers have been shown to accelerate Rifampicin degradation.[6] Formate buffer has been observed to have a minimal adverse effect.[7] For general experimental use, an acetate buffer at a pH of around 5.0, combined with an antioxidant, is a common choice for creating a relatively stable working solution.[7]

Q4: My this compound solution changed color from orange to dark red/brown. What does this signify?

A4: A color change to a darker red or brown is a visual indicator of degradation.[7] This is often due to the formation of oxidation products, such as this compound Quinone, or other complex degradation products. If you observe a color change, it is highly recommended to prepare a fresh solution to ensure the integrity of your experimental results.

Q5: What is the best way to prepare and store a this compound stock solution?

A5: this compound is sparingly soluble in water.[3] For a stock solution, dissolve the this compound powder in an organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[7][9] Methanol is less ideal as it can contribute to degradation.[9] Stock solutions should be aliquoted into single-use, light-protected vials and stored at -20°C or below for long-term stability. This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.[7]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution during storage or upon dilution. 1. The concentration exceeds this compound's solubility limit in the aqueous buffer.[7]2. Temperature changes affecting solubility.1. Ensure the final concentration is below the solubility limit for your specific conditions.2. When diluting a concentrated stock, add the stock solution to the buffer slowly while vortexing to facilitate mixing.[7]3. Consider a minor adjustment to the formulation, such as a different buffer or a co-solvent, if compatible with your experiment.
Inconsistent or non-reproducible experimental results. The active this compound concentration is lower than expected due to degradation during the experiment.[7]1. Always use freshly prepared solutions for experiments.[7]2. If experiments involve incubation, run a parallel stability check of your compound under the exact experimental conditions (media, temperature, time).3. Prepare a new stock solution from a fresh vial of solid this compound powder to rule out degradation of the source material.
Low or no antimicrobial activity observed. Significant degradation of this compound into inactive products like this compound Quinone or 3-formyl this compound SV.1. Verify the pH and storage conditions of your solution. Adjust to the optimal stability range (pH 4-7).2. Add an antioxidant like ascorbic acid to your aqueous preparations to prevent oxidative degradation.[7]3. Confirm the purity and identity of your compound and its degradation products using an analytical method like HPLC or LC-MS.

Data Presentation: Degradation under Various Conditions

Table 1: Effect of Temperature on Rifampicin Stability in Culture Media (Data adapted from studies on Rifampicin in L-J and 7H9 media)

Storage TemperatureTimeApproximate DegradationReference
37°C1 week~50%[9]
37°C3 weeks~100% (in 7H9 broth)[9]
37°C6 weeks~100% (in L-J medium)[9]
4°C4 months~50%[9]
4°C6 months~62% (in 7H9 broth)[9]
4°C6 months~100% (in L-J medium)[9]

Table 2: Impact of Heating During L-J Medium Preparation on Rifampicin (Data reflects heating a 40 mg/liter solution at different temperatures for 50 minutes)

Inspissation TemperatureApproximate DegradationReference
75°C~21%[9]
80°C~24%[9]
85°C~29%[9]
90°C~35%[9]

Table 3: Relative Degradation Rate of Rifampicin in Different Buffers (Data is a qualitative comparison based on studies with 25 µg/mL Rifampicin solutions)

Buffer TypeRelative Degradation Rate Compared to Unbuffered SolutionReference
FormateInsignificant adverse effect[7]
ChloroacetateAccelerates degradation[6]
PhosphateAccelerates degradation[6]
AcetateSignificantly accelerates degradation[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound

This protocol provides a method for preparing a this compound solution with enhanced stability for use in short-term experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ascorbic acid

  • Sodium acetate

  • Glacial acetic acid

  • Nuclease-free water

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Prepare 0.1 M Acetate Buffer (pH 5.0):

    • Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.

    • Adjust the pH to 5.0 by carefully adding glacial acetic acid.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Sterilize by passing through a 0.22 µm filter.[7]

  • Prepare a 10 mg/mL this compound Stock Solution:

    • In a sterile, light-protected tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for long-term use.[7]

  • Prepare the Stabilized Working Solution:

    • To the required volume of 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 0.5-1% (w/v) (e.g., 5-10 mg of ascorbic acid per 1 mL of buffer). Ensure it is fully dissolved.

    • Dilute the 10 mg/mL this compound stock solution into the acetate buffer containing ascorbic acid to achieve your desired final working concentration.

    • Use this working solution as fresh as possible, and always protect it from light.

Protocol 2: General Workflow for a pH and Temperature Stability Study using HPLC

This protocol outlines the key steps to quantify the degradation of this compound under specific pH and temperature stress conditions.

Materials & Equipment:

  • This compound compound

  • Appropriate buffers for desired pH values (e.g., formate, acetate, phosphate)

  • Calibrated pH meter

  • Temperature-controlled incubators or water baths

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 analytical column

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)[10]

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of aqueous buffer solutions at the desired pH values to be tested.

    • Dilute the stock solution into each buffer to a known final concentration (e.g., 25 µg/mL).

  • Incubation (Stress Conditions):

    • Divide the solutions for each pH into separate, sealed, light-protected containers.

    • Place the containers in incubators set to the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time-Point Sampling:

    • At predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by mixing with the HPLC mobile phase or by freezing at -80°C until analysis.[10]

  • HPLC Analysis:

    • Set up the HPLC method. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

    • Equilibrate the C18 column.

    • Inject a standard solution of undegraded this compound to determine its retention time and peak area.

    • Inject each of the time-point samples.

    • Monitor the chromatogram for the disappearance of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.

    • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation kinetics.

Visualizations

DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_alkaline Oxidation (Neutral/Alkaline pH) RIF_Acid This compound FRSV 3-Formyl this compound SV RIF_Acid->FRSV H+ / H2O AMP 1-Amino-4-methylpiperazine RIF_Acid->AMP H+ / H2O RIF_Alk This compound RFQ This compound Quinone RIF_Alk->RFQ O2

Caption: Primary chemical degradation pathways for this compound.

Workflow cluster_prep 1. Preparation cluster_stress 2. Incubation cluster_analysis 3. Analysis A Prepare this compound Stock Solution (DMSO) C Dilute Stock into Buffers to Final Concentration A->C B Prepare Buffers (Target pH Values) B->C D Aliquot Samples C->D E Incubate at Target Temperatures D->E F Withdraw Samples at Time Points E->F G Quench Reaction F->G H Analyze via HPLC G->H I Quantify Remaining Parent & Degradation Products H->I

Caption: Experimental workflow for a this compound stability study.

Troubleshooting rect rect start Inconsistent Experimental Results? q1 Is the solution visibly discolored or cloudy? start->q1 q2 Was the solution freshly prepared? q1->q2 No sol1 Discard and prepare a fresh solution. Verify solubility limits. q1->sol1 Yes sol2 Prepare fresh solution immediately before use. Avoid freeze-thaw cycles. q2->sol2 No end Run stability check under exact experimental conditions. q2->end Yes q3 Was an antioxidant (e.g., Ascorbic Acid) used? sol3 Add antioxidant to aqueous buffers to prevent oxidation. q3->sol3 No q3->end Yes q4 Is the solution pH within 4.0 - 7.0? sol4 Adjust pH using a suitable buffer system (e.g., Formate, Acetate). q4->sol4 No q4->end Yes sol2->q3 sol3->q4

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Rifamycin and Isoniazid Efficacy in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of rifamycin and isoniazid, two cornerstone drugs in tuberculosis (TB) treatment, based on data from murine models. By presenting quantitative data, detailed experimental protocols, and visualizations of mechanistic pathways and experimental workflows, this document aims to be a valuable resource for the scientific community engaged in TB research and drug development.

Quantitative Efficacy Comparison

The following table summarizes the bactericidal activity of this compound (specifically rifampin and its analogs) and isoniazid, alone and in combination, in various murine models of tuberculosis. The data is presented as the mean reduction in bacterial load (log10 CFU) in the lungs of infected mice after a specified duration of treatment.

Drug RegimenMouse StrainInfection ModelTreatment DurationMean Log10 CFU Reduction (Lungs)Reference
Isoniazid (25 mg/kg)BALB/cLow-Dose Aerosol1 monthNot specified, but effective[1]
Rifampin (10 mg/kg)BALB/cLow-Dose Aerosol2 weeks0.2[2]
Rifampin (10 mg/kg)BALB/cLow-Dose Aerosol8 weeks2.3[2]
Isoniazid (6.25 mg/kg) + Rifampin (10 mg/kg)BALB/cAerosol8 weeks> 2.0 (compared to Rifampin alone)[2]
Isoniazid (25 mg/kg) + Rifampin (10 mg/kg) + Pyrazinamide (150 mg/kg)BALB/cCornell Model8 weeksUndetectable CFU[3]
Rifampin (50 mg/kg) + Isoniazid (25 mg/kg) + Pyrazinamide (150 mg/kg)BALB/cCornell Model8 weeksUndetectable CFU (faster clearance than low-dose)[3]
Rifalazil (20 mg/kg) + Isoniazid (25 mg/kg)CD-1Intravenous6 weeksBacteria cleared from lungs and spleens[4]
Rifalazil (20 mg/kg) + Isoniazid (25 mg/kg)CD-1Intravenous12 weeksNon-culturable in lungs and spleens with no regrowth after 8 weeks[4]
Isoniazid (25 mg/kg) + Rifapentine (25 mg/kg)C57BL/6Low-Dose Aerosol5 weeks (once weekly)Significant clearance in lungs[][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the experimental conditions under which the comparative efficacy data was generated.

General Murine Model of Tuberculosis Infection
  • Mouse Strains: Commonly used strains include BALB/c, C57BL/6, and C3HeB/FeJ.[1][7] BALB/c and C57BL/6 are immunocompetent strains, while C3HeB/FeJ mice develop caseous necrotic granulomas, which more closely resemble human TB pathology.[8]

  • Infection: Mice are typically infected via a low-dose aerosol exposure using a specialized aerosol generation device.[][6] This method deposits a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain) into the lungs of the animals.[] Intravenous infection is also utilized.[4]

  • Treatment Administration: Drugs are administered orally via gavage, typically 5 days a week.[1] Formulations can vary, with drugs often dissolved in water or a solution of methylcellulose and Tween 80.[6]

  • Assessment of Bacterial Burden: At specified time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are then homogenized, and serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).[4] Colony-forming units (CFU) are counted after incubation to determine the bacterial load.

Specific Experimental Examples
  • Rifampin and Isoniazid Combination Study: In a study investigating the interaction between isoniazid and rifampin, BALB/c mice were infected with M. tuberculosis via aerosol.[2] Treatment with various doses of isoniazid alone, rifampin alone, and in combination with pyrazinamide was initiated 14 days post-infection. The bactericidal activity was assessed by monitoring lung CFU counts at multiple time points over 20 weeks.[2]

  • Rifalazil and Isoniazid Combination Study: Female CD-1 mice were infected intravenously with M. tuberculosis strain Erdman.[4] Treatment with rifalazil (20 mg/kg) and isoniazid (25 mg/kg) was started one week post-infection and administered 5 days a week for 6 or 12 weeks. The efficacy was determined by culturing lung and spleen homogenates to assess for bacterial clearance and subsequent relapse.[4]

  • High-Dose Rifampin in the Cornell Model: The Cornell model was used to assess the sterilizing activity of a high-dose rifampin regimen.[3] BALB/c mice were infected with M. tuberculosis H37Rv. Three weeks post-infection, treatment commenced with a combination of isoniazid (25 mg/kg), pyrazinamide (150 mg/kg), and either a standard (10 mg/kg) or high dose (50 mg/kg) of rifampin. The rate of bacterial clearance and relapse was monitored over 14 weeks.[3]

Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for assessing the efficacy of anti-tuberculosis drugs in a murine model.

experimental_workflow cluster_infection Infection Phase cluster_assessment Assessment Phase cluster_outcome Outcome Analysis a Mouse Cohort (e.g., BALB/c) b Aerosol Infection (M. tuberculosis) a->b c Drug Administration (Oral Gavage) d Treatment Regimens - this compound - Isoniazid - Combination c->d e Organ Harvesting (Lungs, Spleen) f Homogenization & Plating e->f g CFU Enumeration f->g h Data Analysis (Log10 CFU Reduction) g->h

Caption: Experimental workflow for murine TB drug efficacy studies.

Mechanism of Action of this compound and Isoniazid

This diagram outlines the distinct mechanisms by which this compound and isoniazid exert their bactericidal effects on Mycobacterium tuberculosis.

mechanism_of_action cluster_this compound This compound Action cluster_isoniazid Isoniazid Action cluster_outcome Bactericidal Effect rif This compound rpoB RNA Polymerase (rpoB subunit) rif->rpoB Binds to transcription Transcription Blocked rpoB->transcription Inhibits protein_synthesis Protein Synthesis Inhibited transcription->protein_synthesis death Bacterial Death protein_synthesis->death inh Isoniazid (Prodrug) katG KatG Enzyme inh->katG Activated by activated_inh Activated Isoniazid (Isonicotinic Acyl-NADH) katG->activated_inh inhA InhA Enzyme activated_inh->inhA Inhibits mycolic_acid Mycolic Acid Synthesis Blocked inhA->mycolic_acid cell_wall Cell Wall Disrupted mycolic_acid->cell_wall cell_wall->death

Caption: Mechanisms of action for this compound and Isoniazid.

References

comparative analysis of Rifamycin derivatives against Mycobacterium avium complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of infections caused by the Mycobacterium avium complex (MAC) presents a significant clinical challenge, often requiring multi-drug regimens. Rifamycins are a cornerstone of this therapy, but the optimal derivative for use against MAC remains a subject of investigation. This guide provides a comparative analysis of the in vitro activity of key rifamycin derivatives—Rifampin, Rifabutin, Rifapentine, and Rifaximin—against MAC, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Efficacy

The in vitro activity of this compound derivatives is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of four this compound derivatives against clinical MAC isolates, as determined by the broth microdilution method.[1]

This compound DerivativeMIC50 (μg/mL)MIC90 (μg/mL)
Rifabutin ≤0.062 - 0.5 0.25 - 1
Rifampin816
Rifapentine14
Rifaximin>64>64

Data sourced from a study evaluating 311 clinical NTM isolates.[1]

As the data indicates, rifabutin consistently demonstrates the lowest MIC values against MAC, with MIC50 and MIC90 values being 16 to 256 times lower than those of other rifamycins.[1] This suggests a superior in vitro potency of rifabutin against a broad range of clinical MAC isolates. Studies have shown that for rifabutin, 90% of MAC isolates had an MIC of ≤ 0.125 mg/L, while for both rifampin and rifapentine, this value was ≤2.0 mg/L.[2][3]

Interestingly, while in vitro data suggests rifabutin's superiority, some clinical studies and meta-analyses have shown that rifampin-based regimens may have similar or even slightly better treatment success rates in treating MAC infections.[4][5][6][7] This highlights the importance of considering both in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties when selecting a therapeutic agent.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro drug susceptibility testing performed using the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[1]

Principle: A standardized suspension of the bacteria is incubated in a microtiter plate containing serial dilutions of the antibiotic. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the bacteria after a specified incubation period.

Detailed Methodology:

  • Inoculum Preparation: A pure culture of the MAC isolate is grown on appropriate culture medium. The bacterial colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The this compound derivatives are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. A range of concentrations is prepared to determine the precise MIC value.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are also included.

  • Incubation: The microtiter plates are sealed and incubated at the optimal temperature for MAC growth (typically 35-37°C) for a specified period, which can range from 7 to 14 days for slow-growing mycobacteria like MAC.

  • Result Interpretation: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the drug at which there is no visible growth.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their bactericidal effect by specifically targeting and inhibiting the DNA-dependent RNA polymerase in bacteria.[8][9][] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins block the elongation of the RNA chain, ultimately leading to cell death.[9][]

G Mechanism of Action of this compound Derivatives cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA Messenger RNA (mRNA) RNAP->mRNA RNA Elongation This compound This compound Derivative This compound->RNAP Inhibition Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein

Caption: Inhibition of bacterial RNA polymerase by this compound derivatives.

Experimental Workflow: Broth Microdilution MIC Testing

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Mycobacterium avium complex using the broth microdilution method.

G Experimental Workflow for Broth Microdilution MIC Testing start Start prep_inoculum Prepare Standardized MAC Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with MAC Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound Derivatives in Microtiter Plate prep_plate->inoculate incubate Incubate Plate (35-37°C, 7-14 days) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Validating the Inhibitory Effect of Rifamycin on RNA Polymerase: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biochemical assays used to validate the inhibitory effect of Rifamycin and its alternatives on bacterial RNA polymerase (RNAP). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the inhibitory mechanism and experimental workflows.

Comparative Inhibitory Effects of RNA Polymerase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (specifically Rifampicin) and several alternative RNA polymerase inhibitors. This data allows for a direct comparison of their potency against wild-type and resistant bacterial strains.

InhibitorTarget Organism/EnzymeAssay TypeIC50 (µM)Reference
Rifampicin Escherichia coli RNAPIn Vitro Transcription~0.02[1]
Mycobacterium tuberculosis RNAP (Wild-Type)In Vitro Transcription< 0.005[2]
M. tuberculosis RNAP (D435V mutant)In Vitro Transcription880[2]
M. tuberculosis RNAP (S450L mutant)In Vitro Transcription789[2]
M. tuberculosis RNAP (H445Y mutant)In Vitro Transcription> 2000[2]
Rifabutin Mycobacterium tuberculosis RNAPIn Vitro TranscriptionSimilar to Rifampicin[3]
Rifaximin Mycobacterium tuberculosis RNAPIn Vitro TranscriptionSimilar to Rifampicin[3]
Streptolydigin Staphylococcus aureusMICCross-resistant with Rifampin[4]
Sorangicin A Staphylococcus aureusMICCross-resistant with Rifampin[4]
Thiolutin Staphylococcus aureus (Rifampin-resistant)MICRetains activity[4]
Holomycin Staphylococcus aureus (Rifampin-resistant)MICRetains activity[4]
Corallopyronin A Staphylococcus aureus (Rifampin-resistant)MICRetains activity[4]
Ripostatin A Staphylococcus aureus (Rifampin-resistant)MICRetains activity[4]

Mechanism of this compound Inhibition

Rifamycins, such as rifampicin, are a potent class of antibiotics that specifically target bacterial DNA-dependent RNA polymerase.[5] They function by binding to the β-subunit of the RNAP, within a pocket located in the DNA/RNA channel.[1][6] This binding action does not prevent the initial formation of the phosphodiester bond but rather physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[6] This steric hindrance prevents the extension of the RNA chain, leading to the termination of transcription and ultimately bacterial cell death.[1][6]

IVT_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, DNA Template, Inhibitor) start->prepare_mix add_rnap Add RNA Polymerase prepare_mix->add_rnap incubate_open_complex Incubate (e.g., 10 min at 37°C) (Open Complex Formation) add_rnap->incubate_open_complex add_ntps Add NTPs (with [α-³²P]UTP) (Initiate Transcription) incubate_open_complex->add_ntps incubate_transcription Incubate (e.g., 20 min at 37°C) add_ntps->incubate_transcription add_stop_solution Add Stop Solution incubate_transcription->add_stop_solution denature Denature Samples (Heat) add_stop_solution->denature page Denaturing PAGE denature->page detect Phosphorimager Detection page->detect analyze Quantify Bands & Calculate IC50 detect->analyze end End analyze->end

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Rifamycin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring threat of antibiotic resistance necessitates a profound understanding of the cross-resistance profiles of existing antimicrobial agents. This guide offers an objective comparison of cross-resistance between the rifamycin class of antibiotics and other major antibiotic classes, supported by experimental data. We delve into the molecular mechanisms underpinning these interactions, providing detailed experimental protocols and visual aids to facilitate further research and development in the fight against multidrug-resistant pathogens.

Executive Summary

Rifamycins, potent inhibitors of bacterial RNA polymerase, are a cornerstone in the treatment of mycobacterial infections. Resistance to this class is primarily mediated by mutations in the rpoB gene. A critical question for clinicians and researchers is whether resistance to rifamycins confers resistance to other antibiotic classes. This guide demonstrates that while significant cross-resistance exists within the this compound class, there is generally a lack of cross-resistance with other major antibiotic classes such as fluoroquinolones and β-lactams. This is primarily due to their distinct molecular targets and mechanisms of resistance. However, multidrug efflux pumps can present a mechanism for broad-spectrum resistance. Furthermore, intriguing instances of collateral sensitivity have been observed, where resistance to rifampin can render bacteria more susceptible to β-lactams.

Comparative Analysis of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) that illustrate the cross-resistance patterns.

Table 1: Cross-Resistance within the this compound Class in Mycobacterium tuberculosis
Strain/Mutation (in rpoB)Rifampin MIC (µg/mL)Rifabutin MIC (µg/mL)Resistance Profile
Wild-Type≤1.0≤0.5Susceptible to both
D516V>1.0≤0.5Rifampin-R, Rifabutin-S
H526Y>1.0>0.5Cross-resistant
S531L>1.0>0.5Cross-resistant

Data synthesized from multiple sources.[1]

This table highlights that while some rpoB mutations confer resistance to both rifampin and rifabutin, others, like D516V, may allow for retained susceptibility to rifabutin, offering a potential therapeutic alternative.[1]

Table 2: Lack of Cross-Resistance Between Rifampin and Fluoroquinolones in Methicillin-Resistant Staphylococcus aureus (MRSA)
Strain CharacteristicRifampin MIC (mg/L)Ciprofloxacin MIC (mg/L)Levofloxacin MIC (mg/L)
VSSA (Vancomycin-Susceptible)0.015 (MIC₅₀)>64 (MIC₅₀)32 (MIC₅₀)
VISA/hVISA16 (MIC₉₀)>64 (MIC₉₀)64 (MIC₉₀)
Rifampin-Resistant1648
Ciprofloxacin-Resistant0.015>64>64

VSSA: Vancomycin-Susceptible S. aureus; VISA/hVISA: Vancomycin-Intermediate/hetero-VISA. Data is representative and synthesized from studies on MRSA.[2][3]

The data indicates that resistance to rifampin in MRSA does not predict resistance to ciprofloxacin or levofloxacin, and vice-versa.[2][3] This is due to their different mechanisms of action.

Table 3: Collateral Sensitivity: Effect of rpoB Mutations on β-Lactam Susceptibility in Bacillus subtilis
rpoB MutationRifampin (RIF) MIC (µg/mL)Cefuroxime (CEF) MIC (µg/mL)Fold Change in CEF MIC
Wild-Type0.125.12-
S487L>51210.242-fold increase (Resistance)
H482Y>5120.1632-fold decrease (Sensitivity)
Q469R>5122.562-fold decrease (Sensitivity)

Data from a study on Bacillus subtilis, a model organism.[4][5][6]

This table illustrates the concept of collateral sensitivity, where certain mutations conferring high-level rifampin resistance can lead to increased susceptibility to the β-lactam antibiotic cefuroxime.[4][5][6]

Mechanisms of Action and Resistance

The specificity of an antibiotic's target is a key determinant of its cross-resistance profile.

cluster_this compound This compound cluster_fluoroquinolone Fluoroquinolone cluster_beta_lactam β-Lactam This compound This compound rpoB RNA Polymerase (rpoB subunit) This compound->rpoB Inhibits transcription Transcription rpoB->transcription fluoroquinolone Fluoroquinolone gyrase DNA Gyrase (gyrA/gyrB) fluoroquinolone->gyrase Inhibits replication DNA Replication gyrase->replication beta_lactam β-Lactam pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall

Figure 1: Distinct Mechanisms of Action.

As illustrated above, rifamycins, fluoroquinolones, and β-lactams target different essential cellular processes, which is the primary reason for the general lack of cross-resistance.

Resistance Pathways

Resistance to each class of antibiotic typically arises from mutations in the genes encoding their specific targets.

cluster_rif_res This compound Resistance cluster_fq_res Fluoroquinolone Resistance cluster_beta_res β-Lactam Resistance rpoB_mut rpoB Mutation rna_pol_alt Altered RNA Polymerase rpoB_mut->rna_pol_alt rif_no_bind This compound cannot bind rna_pol_alt->rif_no_bind gyr_mut gyrA/gyrB Mutation gyrase_alt Altered DNA Gyrase gyr_mut->gyrase_alt fq_no_bind Fluoroquinolone cannot bind gyrase_alt->fq_no_bind beta_lactamase β-lactamase Production beta_inactivation β-lactam Inactivation beta_lactamase->beta_inactivation pbp_mut PBP Modification beta_no_bind β-lactam cannot bind pbp_mut->beta_no_bind

Figure 2: Independent Resistance Pathways.

These distinct resistance pathways further explain the lack of cross-resistance between these antibiotic classes.

The Role of Multidrug Efflux Pumps

While target-modification mutations are specific, some bacteria possess multidrug efflux pumps that can expel a wide range of antibiotics, leading to a broad resistance profile.

This compound This compound efflux_pump Multidrug Efflux Pump (e.g., AdeIJK, MexAB-OprM) This compound->efflux_pump fluoroquinolone Fluoroquinolone fluoroquinolone->efflux_pump beta_lactam β-Lactam beta_lactam->efflux_pump extruded Antibiotics Extruded efflux_pump->extruded

Figure 3: Efflux Pumps as a Mechanism for Cross-Resistance.

Efflux pumps like AdeIJK in Acinetobacter baumannii and MexAB-OprM in Pseudomonas aeruginosa are known to transport rifampin, fluoroquinolones, and some β-lactams, representing a significant mechanism of cross-resistance.[7][8][9]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

start Start prep_antibiotic Prepare serial dilutions of antibiotic in a 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 4: Workflow for MIC Determination.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solution: A stock solution of the antibiotic of known concentration.

  • 96-well Microtiter Plates: Sterile, U- or V-bottom plates.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate using the culture medium to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion

The evidence strongly indicates that cross-resistance between rifamycins and other major antibiotic classes like fluoroquinolones and β-lactams is not a common occurrence when resistance is mediated by target site mutations. This is a crucial consideration for the design of combination therapies for multidrug-resistant infections. However, the presence of broad-spectrum efflux pumps can mediate cross-resistance and should be considered in clinical settings. The phenomenon of collateral sensitivity, where resistance to one drug increases susceptibility to another, presents an exciting avenue for the development of novel treatment strategies. Continued surveillance and mechanistic studies are essential to stay ahead of the evolving landscape of antibiotic resistance.

References

The Evolving Landscape of Rifamycins: A Comparative Analysis of Benzoxazinorifamycin Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a paramount challenge. Within the rifamycin class of antibiotics, benzoxazinorifamycins have emerged as a promising scaffold for developing next-generation therapeutics with improved potency, particularly against rifampin-resistant strains of pathogenic bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazinorifamycins, supported by experimental data and detailed methodologies to aid in the rational design of more effective antibacterial agents.

Benzoxazinorifamycins are semi-synthetic derivatives of this compound SV, characterized by the fusion of a benzoxazine ring to the ansa macrolactam core. This structural modification has been shown to significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of these compounds. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] By binding to the β-subunit of RNAP, benzoxazinorifamycins physically obstruct the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death.

Comparative Antibacterial Potency

The antibacterial activity of benzoxazinorifamycins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values of key benzoxazinorifamycins and the parent compound, rifampin, against various bacterial strains, including clinically relevant resistant phenotypes.

CompoundMycobacterium tuberculosis H37Rv (μg/mL)Rifampin-Resistant M. tuberculosis (μg/mL)Staphylococcus aureus (μg/mL)Rifampin-Resistant S. aureus (μg/mL)
Rifampin≤0.25[2]>128[3]0.002-0.03512[4][5]
KRM-1648 (Rifalazil) ≤0.015[2]2[3]0.002-0.03[4]>512[5]
Analogue 1 Data not availableData not availableData not available2[5]

Table 1: Comparative in vitro activity (MIC in μg/mL) of Rifampin and Benzoxazinorifamycins. Analogue 1 represents a novel benzoxazinothis compound with improved activity against rifampin-resistant S. aureus.

Inhibition of Bacterial RNA Polymerase

The direct inhibitory effect of benzoxazinorifamycins on their molecular target is quantified by the half-maximal inhibitory concentration (IC50) in an in vitro transcription assay using purified bacterial RNA polymerase.

CompoundE. coli RNAP IC50 (μg/mL)M. tuberculosis RNAP IC50 (μg/mL)
RifampinData not availableData not available
KRM-1648 (Rifalazil) Data not availableData not available

Table 2: Comparative RNA Polymerase Inhibition (IC50 in μg/mL). Specific IC50 values for KRM-1648 against E. coli and M. tuberculosis RNAP were not available in the searched literature.

Structure-Activity Relationship Insights

The key structural modifications on the benzoxazinothis compound scaffold that influence its biological activity are primarily focused on the C3 and C4 positions of the ansa chain and the piperazine substituent on the benzoxazine ring.

  • Benzoxazine Ring: The presence of the benzoxazine ring itself is a critical determinant of the enhanced activity against certain rifampin-resistant strains.

  • Piperazine Substituent: Modifications at the 4-position of the piperazinyl group have a significant impact on potency and pharmacokinetic properties. For instance, the isobutyl group in KRM-1648 (Rifalazil) contributes to its potent anti-mycobacterial activity.[6]

  • C3 and C4 Positions: Alterations at these positions on the ansa bridge can modulate the compound's interaction with the RNAP binding pocket and influence its overall conformation, thereby affecting its inhibitory activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Antimicrobial stock solutions

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro RNA Polymerase Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA by purified bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (E. coli or M. tuberculosis)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled.

  • Transcription buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Pre-incubate the RNA polymerase with the test compound at various concentrations.

  • Initiate the transcription reaction by adding the DNA template and ribonucleoside triphosphates.

  • Allow the reaction to proceed for a specific time at 37°C.

  • Stop the reaction and precipitate the newly synthesized RNA.

  • Quantify the amount of labeled RNA using a scintillation counter or fluorescence reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_bacterium Bacterial Cell DNA DNA RNAP RNA Polymerase DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein Benzoxazinothis compound Benzoxazinothis compound Benzoxazinothis compound->RNAP Inhibition

Caption: Mechanism of action of benzoxazinorifamycins.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Inoculate 96-well plate Inoculate 96-well plate Prepare Compound Dilutions->Inoculate 96-well plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate 96-well plate Incubate Plate Incubate Plate Inoculate 96-well plate->Incubate Plate Read Plate Read Plate Incubate Plate->Read Plate Determine MIC Determine MIC Read Plate->Determine MIC

Caption: Experimental workflow for MIC determination.

G cluster_reaction Transcription Reaction cluster_quantification Quantification cluster_analysis Data Analysis RNAP + Inhibitor Pre-incubation Add DNA + NTPs Initiation RNAP + Inhibitor->Add DNA + NTPs Incubation Incubation Add DNA + NTPs->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Quantify RNA Quantify RNA Stop Reaction->Quantify RNA Calculate % Inhibition Calculate % Inhibition Quantify RNA->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for RNAP inhibition assay.

References

A Comparative Guide to Novel Rifamycin Analogs in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic resistance necessitates the innovation of new antimicrobial agents. Rifamycins, a cornerstone in treating bacterial infections like tuberculosis, are facing increasing challenges due to resistance. This guide offers a comparative analysis of novel rifamycin analogs that have shown promise in preclinical animal models, providing researchers, scientists, and drug development professionals with a synthesis of recent efficacy, safety, and pharmacokinetic data.

Comparative Efficacy of Novel this compound Analogs

Novel this compound analogs are being developed to overcome existing resistance mechanisms and improve upon the efficacy of established drugs like rifampin and rifabutin. Preclinical studies in various animal models have demonstrated the potential of these new chemical entities (NCEs).

Several novel benzoxazinorifamycins have shown potent activity against Staphylococcus aureus, including rifampin-resistant strains.[1][2][3] In murine septicemia models, many of these NCEs exhibited a lower 50% effective dose (ED50) than rifampin and rifalazil, with intravenous ED50 values as low as 0.003 to 0.06 mg/kg.[1][3] Notably, some of these analogs also demonstrated oral efficacy equivalent to or better than existing rifamycins.[1][3]

For mycobacterial infections, new analogs are showing significant promise. C25-substituted rifabutin derivatives, such as UMN-120 and UMN-121, have demonstrated the ability to completely clear drug-resistant Mycobacterium abscessus from the lungs of infected mice within seven days of treatment at a daily oral dose of 25 mg/kg.[4] These analogs are designed to evade bacterial enzymatic inactivation, a common mechanism of resistance.[2][4] Another innovative approach is the development of hybrid molecules like Rifaphenazine (RPZ), which combines precursors of rifampicin and clofazimine. In vitro studies have shown RPZ to be highly potent against Mycobacterium tuberculosis, inhibiting 93% of bacterial colonies at a concentration of 0.5 µg/mL.[5]

A novel analog, AAP-SO₂, works by a distinct mechanism of inhibiting the nucleotide addition cycle during transcription, which complements the action of rifampicin.[6] This co-inhibition strategy has shown synergistic effects in reducing non-replicating bacterial populations within the complex microenvironment of a rabbit granuloma model, a key feature of human tuberculosis.[6]

Table 1: Comparative In Vivo Efficacy of Novel this compound Analogs
Compound/AnalogTarget PathogenAnimal ModelKey Efficacy DataReference(s)
Novel Benzoxazinorifamycins S. aureus (Rifampin-Susceptible)Murine SepticemiaIV ED50: 0.003 - 0.06 mg/kg[1][3]
S. aureus (Rifampin-Susceptible)Murine SepticemiaOral ED50: 0.015 - 0.13 mg/kg[1][3]
S. aureus (Rifampin-Resistant)Murine SepticemiaEfficacious at 80 mg/kg (oral)[1][3]
S. aureus (Rifampin-Susceptible)Murine Thigh Infection>1 log reduction at 0.2 mg/kg (IP)[2]
Rifampin (Control) S. aureus (Rifampin-Susceptible)Murine SepticemiaIV ED50: 0.06 mg/kg[1][3]
Rifalazil (Control) S. aureus (Rifampin-Susceptible)Murine SepticemiaIV ED50: 0.06 mg/kg[1][3]
UMN-120 & UMN-121 M. abscessusMurine Lung InfectionComplete bacterial clearance from lungs in 7 days (25 mg/kg, oral)[4]
Analog 5j M. abscessusMurine Infection ModelSignificant in vivo bactericidal efficacy at 10 mg/kg[2][7]
AAP-SO₂ + Rifampicin M. tuberculosisRabbit Granuloma ModelSynergistic reduction of non-replicating bacteria in granulomas[6]

Pharmacokinetic and Safety Profiles

A crucial aspect of developing new antibiotics is ensuring they have favorable pharmacokinetic (PK) and safety profiles. Novel this compound analogs are being optimized to improve upon characteristics like bioavailability and to minimize drug-drug interactions, a known issue with rifampin due to its induction of cytochrome P450 enzymes.[4]

The C25-substituted rifabutin analogs, UMN-120 and UMN-121, were designed for optimized PK/PD parameters and have shown low interaction with the CYP3A4 enzyme, making them potentially safer for patients on multiple medications.[4] Similarly, redesigned rifamycins like analog 5j not only overcome specific resistance mechanisms but also possess promising pharmacokinetic profiles.[2][7] For instance, some of these novel rifabutin analogs exhibit a PK profile against M. tuberculosis similar to rifabutin while maintaining efficacy against M. abscessus.[4]

Toxicity studies are essential for preclinical validation. The novel hybrid molecule, Rifaphenazine (RPZ), was found to be non-cytotoxic in human monocytic THP-1 cells, with an IC50 value of 96 µg/mL.[5] Comprehensive analyses of other new analogs have demonstrated high metabolic stability in human liver microsomes and acceptable toxicity levels, with selectivity indexes exceeding that of rifabutin.[4]

Table 2: Comparative Pharmacokinetic and Safety Data
Compound/AnalogAnimal ModelKey Pharmacokinetic/Safety DataReference(s)
Rifapentine MiceOral Bioavailability: ~100% (at 10 mg/kg); Terminal Half-life: ~31 hours[1]
Rifampin MiceOral Bioavailability: Lower than Rifapentine; Shorter half-life[1]
UMN-120 & UMN-121 N/ALow interaction with CYP3A4 enzyme; High metabolic stability[4]
Rifaphenazine (RPZ) In Vitro (Human Cells)Non-cytotoxic (IC50: 96 µg/mL in THP-1 cells)[5]
Novel Rifabutin Analogs In Vitro (Human Cells)CC50 values between 14 and 175 µM; Improved selectivity index over rifabutin[4]

Experimental Protocols

The validation of novel this compound analogs relies on standardized and reproducible experimental models. Below are detailed methodologies for key experiments cited in this guide.

Minimal Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard in vitro technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10] This creates a range of decreasing concentrations of the drug.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 16-20 hours at 37°C).[11]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[8]

Murine Septicemia Model

This model evaluates the systemic efficacy of an antibiotic in a lethal infection model.[12]

  • Animal Selection: Swiss-Webster mice (18-25 g) are typically used.[2][12]

  • Inoculum Preparation: A lethal dose of bacteria (e.g., Staphylococcus aureus) is prepared in a suitable medium, often with mucin to enhance virulence.

  • Infection: Mice are inoculated intraperitoneally (i.p.) with the bacterial suspension.[2][12]

  • Treatment: At a specified time post-infection (e.g., 1 hour), the test compound is administered via various routes (intravenous, oral, or intraperitoneal).[12]

  • Observation and Endpoint: The survival of the mice is monitored over a period of 7 to 14 days. The primary endpoint is the survival rate, from which the 50% effective dose (ED50) is calculated.[12]

Murine Neutropenic Thigh Infection Model

This model is used to assess the bactericidal or bacteriostatic effect of an antibiotic at a localized site of infection and is a standard for PK/PD studies.[6][13][14][15]

  • Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide on days -4 and -1 relative to infection.[15]

  • Infection: A defined volume of a standardized bacterial suspension (e.g., S. aureus or M. abscessus) is injected into the thigh muscle of each mouse.[12]

  • Treatment: At a specified time post-infection (e.g., 2 hours), the test compound and vehicle control are administered.

  • Tissue Harvest and Analysis: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).[12] The efficacy is measured by the reduction in bacterial titer compared to the control group.

Pharmacokinetic Studies in Mice

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Drug Administration: The test compound is administered to mice, typically via oral (p.o.) and intravenous (i.v.) routes to determine bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points after drug administration.

  • Drug Concentration Analysis: The concentration of the drug in the plasma or serum is quantified using methods like high-performance liquid chromatography (HPLC).[6]

  • Parameter Calculation: Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated using specialized software.[6]

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the mechanism of action of rifamycins, a typical workflow for preclinical validation, and a comparison of the key attributes of these novel analogs.

Rifamycin_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 This compound Action DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA RNAP->mRNA RNA Elongation RNAP->mRNA Blocked Protein Bacterial Proteins mRNA->Protein Translation Cell Growth Cell Growth Protein->Cell Growth Virulence Virulence Protein->Virulence This compound This compound Analog This compound->RNAP Binds to β-subunit

Caption: Mechanism of action of this compound antibiotics, which inhibit bacterial RNA polymerase.

Preclinical_Validation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of Novel Analogs B MIC Determination (Susceptible & Resistant Strains) A->B C In Vitro Cytotoxicity (e.g., THP-1, HepG2 cells) B->C D Pharmacokinetic Studies (Mouse Model) C->D Lead Candidate Selection E Efficacy Testing (e.g., Murine Thigh/Septicemia Model) D->E F Advanced Efficacy Models (e.g., Rabbit Granuloma) E->F G IND-Enabling Studies F->G Preclinical Candidate Nomination

Caption: General experimental workflow for the preclinical validation of novel antibiotics.

Analog_Comparison Rifampin Rifampin (Standard) - Broad Spectrum - Prone to Resistance - CYP450 Inducer NovelAnalogs Novel this compound Analogs Key Advantages Advantage1 Improved Potency vs. Resistant Strains NovelAnalogs->Advantage1 Advantage2 Novel Mechanisms/ Synergy NovelAnalogs->Advantage2 Advantage3 Favorable PK/ Reduced DDI NovelAnalogs->Advantage3 Advantage4 Overcomes Enzymatic Inactivation NovelAnalogs->Advantage4

Caption: Logical comparison of novel this compound analogs against standard rifamycins.

References

A Comparative Analysis of the Bactericidal Activity of Rifamycin and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal activity of Rifamycin and fluoroquinolones, two critical classes of antibiotics. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Rifamycins and fluoroquinolones are potent bactericidal agents with distinct mechanisms of action. Rifamycins, such as the commonly used rifampicin, inhibit bacterial DNA-dependent RNA polymerase, thereby halting transcription. Fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This fundamental difference in their targets results in varying spectrums of activity and clinical applications. While both classes exhibit broad-spectrum activity, their efficacy against specific pathogens can differ significantly, as demonstrated by in-vitro quantitative assays such as Minimum Bactericidal Concentration (MBC) and time-kill curve studies.

Mechanisms of Action

The distinct bactericidal effects of this compound and fluoroquinolones stem from their unique molecular targets within the bacterial cell.

This compound

Rifamycins exert their bactericidal effect by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1] This action prevents the initiation of transcription, leading to a cessation of mRNA synthesis and subsequent protein production, ultimately resulting in cell death.

cluster_process This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Inhibits Cell_Death Bacterial Cell Death This compound->Cell_Death Results in Transcription Transcription (DNA to mRNA) RNAP->Transcription Mediates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to

Mechanism of Action of this compound.
Fluoroquinolones

Fluoroquinolones interfere with DNA synthesis by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.

Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolones->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks Fluoroquinolones->DS_Breaks Induces DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Controls Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Mechanism of Action of Fluoroquinolones.

Quantitative Bactericidal Activity

The bactericidal efficacy of an antibiotic is quantified by its Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum. The ratio of MBC to the Minimum Inhibitory Concentration (MIC) is often used to classify an agent as bactericidal (MBC/MIC ≤ 4) or bacteriostatic.

Comparative MIC and MBC Data

The following tables summarize the reported MIC and MBC values for rifampicin and various fluoroquinolones against common bacterial pathogens. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

Table 1: MIC and MBC of Rifampicin and Fluoroquinolones against Gram-Positive Bacteria (µg/mL)

AntibioticOrganismMIC RangeMBC RangeReference(s)
Rifampicin Staphylococcus aureus0.008 - 320.015 - >32[3]
Ciprofloxacin Staphylococcus aureus0.25 - >320.5 - >64[3]
Levofloxacin Staphylococcus aureus0.125 - 160.25 - >32[4]
Moxifloxacin Staphylococcus aureus0.06 - 80.125 - 16[5]
Rifampicin Mycobacterium tuberculosis0.004 - 0.50.008 - 2.0[6]
Levofloxacin Mycobacterium tuberculosis0.25 - 8.00.5 - 16.0[7]
Moxifloxacin Mycobacterium tuberculosis0.06 - 2.00.125 - 4.0[8]

Table 2: MIC and MBC of Rifampicin and Fluoroquinolones against Gram-Negative Bacteria (µg/mL)

AntibioticOrganismMIC RangeMBC RangeReference(s)
Rifampicin Escherichia coli8 - 6416 - >128[1][9]
Ciprofloxacin Escherichia coli0.015 - 320.03 - >64[10][11]
Levofloxacin Escherichia coli0.03 - 160.06 - >32[12]
Moxifloxacin Escherichia coli0.06 - 80.06 - 16[5][13]
Rifampicin Pseudomonas aeruginosa16 - >25632 - >256[14][15]
Ciprofloxacin Pseudomonas aeruginosa0.12 - 62.50.25 - >128[16][17]
Levofloxacin Pseudomonas aeruginosa0.25 - >80.5 - >16[4][18]
Moxifloxacin Pseudomonas aeruginosa0.25 - >320.5 - >64[19][20]

Time-Kill Curve Analysis

Time-kill curve assays provide a dynamic assessment of bactericidal activity over time. These studies typically expose a standardized bacterial inoculum to a constant concentration of an antibiotic and measure the reduction in viable cell count at various time points.

A study on E. coli demonstrated that rifampicin at concentrations of 4, 16, and 32 µg/mL exhibited a rapid initial killing phase, followed by a period of regrowth in the presence of 4 µg/mL.[21] In contrast, a study on P. aeruginosa showed that levofloxacin had better bactericidal activity compared to ciprofloxacin and ofloxacin, achieving bactericidal effects at all tested concentrations (1x, 2x, and 4x MIC).[22] Ciprofloxacin and ofloxacin required a concentration of 4x MIC to achieve a similar bactericidal effect.[23] For S. pneumoniae, moxifloxacin demonstrated rapid bactericidal activity, which was more pronounced than that observed against S. pyogenes.[8]

Experimental Protocols

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as an extension of the Minimum Inhibitory Concentration (MIC) test. The broth microdilution method is a commonly employed technique.

cluster_mic MIC Determination cluster_mbc MBC Determination MIC1 Prepare serial two-fold dilutions of antibiotic in broth in a 96-well plate. MIC2 Inoculate each well with a standardized bacterial suspension (~5x10^5 CFU/mL). MIC1->MIC2 MIC3 Incubate at 35-37°C for 16-20 hours. MIC2->MIC3 MIC4 Determine MIC: the lowest concentration with no visible growth. MIC3->MIC4 MBC1 Subculture a fixed volume (e.g., 10-100 µL) from wells showing no growth (at and above the MIC) onto antibiotic-free agar plates. MIC4->MBC1 Proceed from MIC results MBC2 Incubate agar plates at 35-37°C for 18-24 hours. MBC1->MBC2 MBC3 Count the number of -surviving colonies (CFU). MBC2->MBC3 MBC4 Determine MBC: the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. MBC3->MBC4

Workflow for MBC Determination.
Time-Kill Curve Assay

This assay evaluates the rate of bacterial killing over time.

TK1 Prepare flasks with broth containing the antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control (no antibiotic). TK2 Inoculate each flask with a standardized bacterial suspension (~5x10^5 to 5x10^6 CFU/mL). TK1->TK2 TK3 Incubate at 35-37°C with shaking. TK2->TK3 TK4 At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask. TK3->TK4 TK5 Perform serial dilutions of the aliquot and plate onto antibiotic-free agar. TK4->TK5 TK6 Incubate plates and count -surviving colonies (CFU/mL). TK5->TK6 TK7 Plot log10 CFU/mL versus time to generate the time-kill curve. TK6->TK7

Workflow for Time-Kill Curve Assay.

Conclusion

Both this compound and fluoroquinolones are indispensable bactericidal agents in the clinical setting. This compound, particularly rifampicin, demonstrates potent activity against staphylococci and mycobacteria. Fluoroquinolones offer a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with newer generations showing enhanced potency against respiratory pathogens. The choice between these antibiotic classes should be guided by the specific pathogen, its susceptibility profile, the site of infection, and the potential for resistance development. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infections.

References

Safety Operating Guide

Safeguarding Research: A Guide to the Proper Disposal of Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Rifamycin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for waste management not only prevents potential contamination but also ensures compliance with local, state, and federal regulations.[1] This guide provides essential, step-by-step information for the proper disposal of this compound, compiled from safety data sheets and general pharmaceutical waste management guidelines.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] In cases of handling powdered forms of this compound, a NIOSH-approved respirator may be necessary to prevent inhalation.[2]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the affected area.

For dry spills:

  • Avoid generating dust.[1]

  • Use dry clean-up procedures, such as gently sweeping or vacuuming the material.[1]

  • Ensure the vacuum is fitted with a HEPA filter.[1]

  • Place the collected residue in a sealed, labeled container for disposal.[1]

For wet spills:

  • Absorb the spill with inert material, such as sand or earth.

  • Shovel the material into a labeled container for disposal.[1]

  • Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]

Disposal Procedures

The primary methods for the disposal of this compound waste involve incineration or landfill burial, always in accordance with regulatory guidelines.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[3][4]

Step-by-Step Disposal Guide:

  • Segregation: Properly segregate this compound waste from other laboratory waste streams.[5]

  • Containment: Place the waste in a clearly labeled, sealed container to prevent leakage or spillage.[1]

  • Consult Regulations: Refer to local, state, and federal regulations for pharmaceutical waste disposal.[1][6] These regulations will dictate the approved disposal methods in your area.

  • Professional Disposal: Arrange for a licensed waste management contractor to collect and dispose of the this compound waste.[5] These contractors are equipped to handle pharmaceutical waste according to regulatory standards, which may include high-temperature incineration or secure landfilling.[7][8]

Summary of this compound Disposal Recommendations

ParameterRecommendationSource(s)
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat, and potentially a respirator for powders.[2]
Spill Cleanup (Dry) Use dry methods to avoid dust; collect in a sealed container.[1]
Spill Cleanup (Wet) Absorb with inert material; collect in a sealed container; wash area.[1]
Primary Disposal Methods Incineration in a licensed facility or burial in an authorized landfill.[1]
Regulatory Compliance All disposal must adhere to local, state, and federal regulations.[1][6]
Container Management Puncture or decontaminate empty containers to prevent reuse.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposition.

cluster_0 Preparation & Handling cluster_1 Spill Response cluster_2 Waste Containment & Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B F Place Waste in Labeled, Sealed Container B->F C Contain Spill D Clean Spill Area (Dry/Wet Procedures) C->D E Package & Label Spill Residue D->E E->F G Consult Institutional & Regulatory Guidelines F->G H Arrange for Professional Disposal (Incineration/Landfill) G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Rifamycin

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and minimizing environmental contamination. This compound and its derivatives, such as Rifampicin, are potent antibiotics that require careful handling due to their hazardous properties.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Key hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3] It is also suspected of damaging an unborn child.[4][5]

GHS Hazard Statements

Code Hazard Statement References
H302 Harmful if swallowed [1][3]
H315 Causes skin irritation [1][2][3]
H319 Causes serious eye irritation [1][2][3]
H335 May cause respiratory irritation [1][2][3]

| R63 / H361d | Possible risk of harm to the unborn child / Suspected of damaging the unborn child |[4][5] |

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of protection. The following table summarizes the mandatory PPE required to prevent skin, eye, and respiratory exposure.[5][6]

Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source(s)
Eye/Face Protection Safety glasses with side-shields (conforming to EN166) or tightly fitting chemical splash goggles. To prevent eye contact with this compound powder or solutions.[2][5][7][8]
Skin Protection Impermeable and chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and use proper removal techniques. Wear impervious protective clothing or a lab coat. To prevent all possible skin contact. Contaminated gloves should be replaced and disposed of as hazardous waste.[4][5][7][8]

| Respiratory Protection | A NIOSH-approved N95/N100 or CEN-approved FFP3 particulate respirator. | Required when handling the solid powder, especially outside of a certified chemical fume hood or when dust/aerosols may be generated.[4][5][8] |

Operational Plan: Handling and Storage

A systematic approach is critical for safety. Engineering controls, such as a chemical fume hood or other local exhaust ventilation, should be the primary means of controlling exposure, especially when handling the solid powder.[4][8]

Step-by-Step Procedure for Weighing Solid this compound
  • Preparation : Before entering the designated handling area, don all required PPE (lab coat, nitrile gloves, and safety glasses). Ensure the chemical fume hood is functioning correctly.[5]

  • Containment : Place a tared weigh boat on the analytical balance located inside the fume hood.[5]

  • Dispensing : Carefully and slowly dispense the this compound powder onto the weigh boat. Use a spatula and gently tap it against the container's edge to dislodge any remaining powder, minimizing dust generation.[4][5]

  • Cleaning : After weighing, promptly clean the spatula with a wipe dampened with ethanol. Dispose of the wipe in the designated hazardous waste container.[5]

  • Decontamination : Wipe down the balance and all surrounding surfaces within the fume hood with an appropriate cleaning agent.[5]

  • Post-Handling : After completing the task, remove PPE and wash hands and any exposed skin thoroughly with soap and water.[4][7][8]

Storage Requirements
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][8]

  • Protect containers from physical damage and light.[2][3]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3][7][8]

Disposal Plan: Waste Management and Spills

All waste must be handled in accordance with local, state, and federal regulations.[7] Improper disposal poses a risk to the environment.[9]

Waste Segregation and Disposal
  • Solid Waste : All contaminated disposable materials, including gloves, wipes, and weigh boats, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[5][10]

  • Liquid Waste : Unused stock solutions are considered hazardous chemical waste and should be collected in an approved, sealed container.[10] Do not dispose of them down the drain or with household garbage.[1]

  • Contaminated Packaging : Puncture empty containers to prevent reuse and dispose of them according to official regulations.[1][7]

Accidental Release Measures

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]

  • Control Contact : Wear all required PPE, including respiratory protection, before cleaning the spill.[4][7]

  • Clean-Up (Dry Spill) : Use dry clean-up procedures.[7] Gently sweep or vacuum the spilled solid. A vacuum cleaner must be fitted with a HEPA filter.[7] Alternatively, dampen the material with water to prevent dust from becoming airborne before sweeping.[7]

  • Containment : Collect all residues and spilled material and place them in a sealed, appropriately labeled plastic bag or container for disposal as hazardous waste.[4][7]

  • Final Decontamination : Wash the spill area thoroughly with large amounts of water and an appropriate cleaning agent. Prevent runoff from entering drains.[7]

Workflow Visualization

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

Rifamycin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Waste Management cluster_post 4. Post-Handling A Conduct Risk Assessment B Don Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation B->C D Weigh Solid this compound C->D Begin work E Prepare Solution D->E Spill Accidental Spill Occurs D->Spill F Clean Equipment & Surfaces E->F E->Spill G Segregate Waste (Solid, Liquid, Sharps) F->G Dispose of waste H Label Hazardous Waste Containers G->H I Store for Professional Disposal H->I J Doff PPE Correctly I->J Finish work K Wash Hands Thoroughly J->K Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Spill_Response->G Dispose of cleanup materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin
Reactant of Route 2
Rifamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.